Product packaging for BAL-30072(Cat. No.:CAS No. 941285-15-0)

BAL-30072

Cat. No.: B605906
CAS No.: 941285-15-0
M. Wt: 518.5 g/mol
InChI Key: KLFSEZJCLYBFKQ-WXYNYTDUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a siderophore with antibacterial activity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N6O10S2 B605906 BAL-30072 CAS No. 941285-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O10S2/c1-16(2)12(14(26)22(16)32-34(28,29)30)19-13(25)11(8-6-33-15(17)18-8)20-31-5-7-3-9(23)10(24)4-21(7)27/h3-4,6,12,24,27H,5H2,1-2H3,(H2,17,18)(H,19,25)(H,28,29,30)/b20-11-/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFSEZJCLYBFKQ-WXYNYTDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941285-15-0
Record name BAL30072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941285150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAL30072
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY97ZJM4QX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BAL-30072: A Technical Guide to its Siderophore-Mediated Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel monosulfactam antibiotic distinguished by a dihydropyridone moiety that functions as a siderophore.[1][2] This unique structural feature enables this compound to exploit bacterial iron uptake systems, facilitating its entry into Gram-negative bacteria in a "Trojan horse" fashion.[3][4] Once inside the periplasm, this compound exerts its bactericidal activity through the inhibition of multiple penicillin-binding proteins (PBPs), leading to rapid cell lysis.[5] This dual mechanism of action allows this compound to overcome many common resistance mechanisms, demonstrating potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae.

Core Mechanism of Action: A Two-Step Assault

The efficacy of this compound is rooted in a two-pronged attack on bacterial physiology: facilitated uptake via siderophore pathways and subsequent disruption of cell wall synthesis.

Step 1: Siderophore-Mediated Uptake

Under iron-limiting conditions, which are typical during an infection, bacteria upregulate their iron acquisition systems. This compound, with its siderophore component, effectively mimics native siderophores, hijacking these transport systems to gain entry into the bacterial periplasm.

  • Pseudomonas aeruginosa : In P. aeruginosa, the uptake of this compound is primarily mediated by the PiuA outer membrane receptor. The expression of this receptor is, in turn, influenced by the FecIRA signaling system, which responds to the presence of ferric citrate. Upregulation of the FecIRA system can impact the expression of other TonB-dependent iron transporters, potentially influencing this compound susceptibility.

  • Acinetobacter baumannii : In A. baumannii, two TonB-dependent receptors, PiuA and PirA , have been identified as key to the antimicrobial activity of this compound.

The following diagram illustrates the general pathway of this compound uptake in Gram-negative bacteria.

BAL30072_Uptake This compound Siderophore-Mediated Uptake Pathway cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm BAL30072 BAL30072 OM_Receptor Outer Membrane Receptor (e.g., PiuA, PirA) BAL30072->OM_Receptor Binding Fe3+ Fe3+ Fe3+->BAL30072 Chelation BAL30072_Peri This compound OM_Receptor->BAL30072_Peri TonB-dependent Transport TonB TonB Complex TonB->OM_Receptor Energizes

This compound hijacks bacterial iron uptake systems.
Step 2: Inhibition of Penicillin-Binding Proteins (PBPs) and Cell Lysis

Once in the periplasm, the β-lactam core of this compound covalently binds to and inactivates multiple essential PBPs. Unlike other monobactams such as aztreonam, which primarily target PBP3 and lead to filamentation, this compound exhibits high affinity for PBP1a, PBP1b, and PBP3 in Escherichia coli. This multi-target inhibition disrupts the integrity of the peptidoglycan cell wall, leading to the formation of spheroplasts and rapid bacteriolysis.

The logical flow from PBP inhibition to cell lysis is depicted below.

PBP_Inhibition_Lysis This compound Post-Uptake Mechanism of Action BAL30072_Peri This compound in Periplasm PBP_Complex PBP1a, PBP1b, PBP3 BAL30072_Peri->PBP_Complex Targets Inhibition Covalent Binding and Inactivation BAL30072_Peri->Inhibition PBP_Complex->Inhibition CellWall_Defect Disruption of Peptidoglycan Cross-linking Inhibition->CellWall_Defect Spheroplast Spheroplast Formation CellWall_Defect->Spheroplast Lysis Cell Lysis Spheroplast->Lysis Time_Kill_Assay_Workflow Time-Kill Assay Experimental Workflow Start Start Prep_Culture Prepare Log-Phase Bacterial Culture Start->Prep_Culture Add_Drug Add this compound at Various MIC Multiples Prep_Culture->Add_Drug Incubate Incubate at 37°C Add_Drug->Incubate Sample Collect Aliquots at Timepoints (0, 3, 6, 12, 24h) Incubate->Sample Over 24 hours Dilute_Plate Perform Serial Dilutions and Plate on Agar Sample->Dilute_Plate Incubate_Plates Incubate Plates Dilute_Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

References

BAL-30072: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BAL-30072, a novel siderophore monosulfactam antibiotic with potent activity against a wide range of Gram-negative bacteria.

Chemical Structure and Properties

This compound is a synthetic monosulfactam antibiotic. Its chemical structure is characterized by a monocyclic β-lactam core, a sulfamic acid moiety, and a side chain containing a 2-aminothiazole and a dihydroxypyridone siderophore.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate
Molecular Formula C₁₆H₁₈N₆O₁₀S₂
Molecular Weight 518.5 g/mol
Canonical SMILES CC1(--INVALID-LINK--NC(=O)C(=NOCC2=CC(=O)C(C=N2O)O)C3=CSC(=N3)N)C
CAS Number 941285-15-0
Solubility Soluble in DMSO

Mechanism of Action: A Trojan Horse Strategy

This compound employs a "Trojan horse" strategy to effectively penetrate the outer membrane of Gram-negative bacteria and exert its bactericidal effects. This multi-step process is initiated by its siderophore moiety and culminates in the inhibition of essential bacterial enzymes.

Siderophore-Mediated Iron Uptake

The dihydroxypyridone component of this compound acts as a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). In iron-limited environments, bacteria express specific iron uptake systems to acquire this essential nutrient. This compound hijacks these systems to gain entry into the periplasmic space.

BAL30072_Entry cluster_outside Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space BAL30072 BAL30072 Iron_Transporter Iron Uptake Transporter BAL30072->Iron_Transporter Binds to BAL30072_Peri This compound Iron_Transporter->BAL30072_Peri Translocates PBP_Inhibition cluster_targets Target Penicillin-Binding Proteins cluster_effects Cellular Effects BAL30072 BAL30072 PBP1a PBP1a BAL30072->PBP1a Inhibits PBP1b PBP1b BAL30072->PBP1b Inhibits PBP3 PBP3 BAL30072->PBP3 Inhibits Spheroplasting Spheroplasting PBP1a->Spheroplasting PBP1b->Spheroplasting PBP3->Spheroplasting Lysis Lysis Spheroplasting->Lysis MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of this compound in CAMHB Serial_Dilution->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Visually Inspect for Growth or Read OD600 Incubate->Read_Results Determine_MIC Determine MIC as Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

A Comprehensive Technical Guide on the Activity of BAL-30072 Against Gram-Negative Bacilli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational siderophore monosulfactam, BAL-30072, focusing on its potent activity against a wide spectrum of Gram-negative bacilli. This compound represents a promising therapeutic agent, particularly for infections caused by multidrug-resistant (MDR) pathogens. This document details its mechanism of action, in vitro activity, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound is a novel monocyclic β-lactam antibiotic belonging to the sulfactam class.[1] Its unique structure includes a dihydroxypyridone moiety that acts as a siderophore, enabling the molecule to exploit bacterial iron uptake systems for active transport across the outer membrane of Gram-negative bacteria.[2] This "Trojan horse" strategy facilitates increased intracellular concentrations of the antibiotic.

Once inside the periplasmic space, this compound exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. Unlike other monocyclic β-lactams that primarily target PBP 3, this compound exhibits a broader target spectrum, inhibiting PBP 1a and PBP 1b in addition to PBP 3.[1][3] This multi-target inhibition leads to spheroplasting and subsequent lysis of the bacterial cells, a distinct mechanism compared to the filamentation typically induced by other monobactams.[1] Furthermore, this compound is stable against many β-lactamases, including metallo-β-lactamases (MBLs) and some carbapenemases.

BAL30072_Mechanism cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm BAL30072 This compound IronUptake Iron Uptake System BAL30072->IronUptake Binds to BAL30072_peri This compound IronUptake->BAL30072_peri Transports PBP1a PBP 1a BAL30072_peri->PBP1a Inhibits PBP1b PBP 1b BAL30072_peri->PBP1b Inhibits PBP3 PBP 3 BAL30072_peri->PBP3 Inhibits CellLysis Cell Lysis PBP1a->CellLysis Leads to PBP1b->CellLysis Leads to PBP3->CellLysis Leads to

Caption: Mechanism of action of this compound.
In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against key Gram-negative pathogens as reported in various studies. Minimum Inhibitory Concentration (MIC) values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Pseudomonas aeruginosa (MDR)--8
Pseudomonas aeruginosa-0.251
Acinetobacter baumannii (MDR)--4
Acinetobacter baumannii-4>64
Klebsiella pneumoniae (KPC-producing)-4>64
Enterobacteriaceae-2-
Burkholderia spp.--0.125
Stenotrophomonas maltophilia--2
Synergy with Other Antimicrobial Agents

This compound has demonstrated synergistic or additive effects when combined with other antibiotics, notably carbapenems and colistin. This suggests potential for combination therapies to enhance efficacy and combat resistance.

  • With Meropenem: Combining this compound with meropenem has been shown to result in a significant decrease in the MIC90 of this compound for A. baumannii and K. pneumoniae. Synergistic effects have been observed against many Enterobacteriaceae and P. aeruginosa isolates. In some cases, the combination lowered meropenem MICs by 2- to 8-fold.

  • With Colistin: For isolates with a this compound MIC greater than 4 µg/mL, the addition of a sub-inhibitory concentration of colistin led to a four-fold decrease in the this compound MIC for 44% of P. aeruginosa, 82% of A. baumannii, and 23% of K. pneumoniae isolates.

Synergy_Workflow Start Isolate with High this compound MIC (>4 µg/mL) Combine Combine this compound with Sub-inhibitory Concentration of: Start->Combine Meropenem Meropenem Combine->Meropenem Colistin Colistin Combine->Colistin Result_Mero ≥4-fold Decrease in this compound MIC90 (A. baumannii & K. pneumoniae) Meropenem->Result_Mero Result_Coli 4-fold Decrease in this compound MIC (P. aeruginosa, A. baumannii, K. pneumoniae) Colistin->Result_Coli

Caption: Synergistic effect of this compound with other antibiotics.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation:

    • A pure culture of the test bacterial strain is grown overnight on an appropriate agar medium.

    • Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Antibiotic Dilution:

    • A two-fold serial dilution of this compound is prepared in CAMHB in a 96-well microtiter plate.

    • The final concentrations typically range from 0.06 to 128 µg/mL.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow Start Start: Bacterial Isolate Culture Overnight Culture on Agar Start->Culture Suspension Create 0.5 McFarland Suspension in Saline Culture->Suspension Inoculum Prepare Final Inoculum (5x10^5 CFU/mL in CAMHB) Suspension->Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Plate Prepare 96-well Plate with 2-fold Serial Dilutions of this compound Plate->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for MIC determination.
Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

  • Inoculum Preparation:

    • A starting inoculum of approximately 5 x 105 CFU/mL is prepared in CAMHB as described for the MIC assay.

  • Assay Setup:

    • This compound is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

    • A growth control tube without any antibiotic is included.

  • Incubation and Sampling:

    • The tubes are incubated at 35-37°C with agitation.

    • Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting:

    • Serial dilutions of the aliquots are plated on a suitable agar medium.

    • The plates are incubated for 18-24 hours, and the number of colonies is counted.

  • Data Analysis:

    • The results are plotted as log10 CFU/mL versus time.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL. Synergy in time-kill assays is defined as a ≥2-log10 decrease in colony count at 24 hours compared with the more active single agent.

Synergy Testing (Chequerboard Assay)

The chequerboard method is a common in vitro technique to assess the interaction between two antimicrobial agents.

  • Plate Preparation:

    • A 96-well microtiter plate is set up with serial two-fold dilutions of this compound along the x-axis and the second antibiotic (e.g., meropenem) along the y-axis.

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Each well is inoculated with a bacterial suspension of approximately 5 x 105 CFU/mL.

    • The plate is incubated at 35-37°C for 16-20 hours.

  • Data Analysis:

    • The Fractional Inhibitory Concentration (FIC) index is calculated for each combination.

    • The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.

    • Synergy is typically defined as an FIC index of ≤0.5, additivity or indifference as an FIC index of >0.5 to ≤4, and antagonism as an FIC index of >4.

This comprehensive guide provides a detailed overview of the current understanding of this compound's activity against Gram-negative bacilli. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.

References

BAL-30072: A Technical Guide on its Spectrum of Activity Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vitro activity, mechanism of action, and experimental evaluation of BAL-30072, a novel siderophore monosulfactam antibiotic. This compound was developed to address the critical threat of infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its unique structure, combining a monobactam core with a siderophore moiety, allows it to exploit bacterial iron uptake systems for enhanced cell entry.[3][4]

Core Mechanism of Action

This compound is a monocyclic β-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis.[5] Unlike typical monobactams like aztreonam which primarily target Penicillin-Binding Protein 3 (PBP3), this compound has a broader range of PBP targets. It demonstrates high affinity for PBP3, which leads to filamentation, but also uniquely inhibits PBP1a and PBP1b. This dual action results in spheroplasting and subsequent lysis of the bacterial cell, contributing to its bactericidal activity.

A key feature of this compound is the dihydroxypyridone moiety in its side chain, which acts as a siderophore. This allows the molecule to chelate iron and be actively transported into the periplasmic space of Gram-negative bacteria via their iron uptake systems, a strategy often described as a "Trojan horse" approach. This mechanism facilitates entry and helps circumvent some common resistance mechanisms like porin channel mutations.

BAL30072_Mechanism_of_Action cluster_outside Extracellular Space cluster_membrane Gram-Negative Bacterial Cell Wall cluster_inside Cytoplasm BAL30072_Fe BAL30072-Iron Complex Iron_Transport Iron Transporter BAL30072_Fe->Iron_Transport Active Transport OuterMembrane Outer Membrane Periplasm Periplasmic Space InnerMembrane Inner Membrane BAL30072_drug BAL30072 Iron_Transport->BAL30072_drug Enters Periplasm PBPs Penicillin-Binding Proteins (PBPs) PBP1a, PBP1b, PBP3 Lysis Cell Lysis & Spheroplasting PBPs->Lysis Leads to BAL30072_drug->PBPs Inhibition

Caption: Mechanism of this compound entry and action in Gram-negative bacteria.

Spectrum of Activity: Quantitative Data

This compound has demonstrated potent in vitro activity against a range of clinically significant Gram-negative pathogens, including many multidrug-resistant (MDR) and carbapenem-resistant isolates.

Table 1: Activity of this compound against Acinetobacter baumannii

Isolate PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
MDR Acinetobacter spp.-4
General A. baumannii4>64
Carbapenemase-producing--

Note: 73% of 200 carbapenemase-producing isolates were susceptible at 1 mg/L, and 89% at 8 mg/L.

Table 2: Activity of this compound against Pseudomonas aeruginosa

Isolate PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
MDR P. aeruginosa-8
General P. aeruginosa0.251
Metallo-β-lactamase producing--

Note: 36% of 50 MDR isolates from cystic fibrosis patients were susceptible at 8 mg/L. This compound was active against 11 of 19 metallo-β-lactamase-producing isolates at 8 mg/L.

Table 3: Activity of this compound against Enterobacteriaceae

Organism / PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
KPC-possessing K. pneumoniae4>64
Carbapenem-resistant Enterobacteriaceae--

Note: this compound was active against 70% of carbapenem-resistant Enterobacteriaceae strains tested, including those with Class A, B, and D carbapenemases.

Table 4: Activity of this compound against Other Non-Fermenters

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Burkholderia spp.-0.125
Stenotrophomonas maltophilia-2
Burkholderia cepacia complex (CF isolates)--

Note: 68% of 50 B. cepacia complex isolates were susceptible at 1 mg/L and 78% at 8 mg/L.

Synergistic Activity

The combination of this compound with other antibiotics, particularly carbapenems, has been explored to enhance its spectrum of activity.

  • With Meropenem: Combining this compound with meropenem resulted in a ≥4-fold decrease in the this compound MIC₉₀ for both A. baumannii and K. pneumoniae. In time-kill studies against A. baumannii, the combination resulted in bactericidal concentrations that were 2- to 8-fold lower than those of either drug alone.

  • With Colistin: For isolates with a this compound MIC >4 µg/mL, the addition of a sub-inhibitory concentration of colistin led to a four-fold or greater decrease in the this compound MIC for 44% of P. aeruginosa, 82% of A. baumannii, and 23% of K. pneumoniae isolates.

Experimental Protocols & Workflow

The following methodologies are based on descriptions from published in vitro studies of this compound.

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow for this compound start Isolate Collection (MDR Gram-Negative Strains) mic_det MIC Determination (Susceptibility Testing) start->mic_det mic_analysis Data Analysis (MIC₅₀, MIC₉₀, Spectrum) mic_det->mic_analysis bactericidal_test Time-Kill Assays (Bactericidal vs. Bacteriostatic) mic_analysis->bactericidal_test For potent isolates synergy_test Synergy Studies (Combination with Carbapenems, etc.) mic_analysis->synergy_test For less susceptible isolates resistance_mech Resistance Mechanism Correlation (Efflux pumps, β-lactamases) mic_analysis->resistance_mech end_point Define Activity Profile bactericidal_test->end_point synergy_test->end_point resistance_mech->end_point

Caption: Generalized workflow for the in vitro evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial isolate.

  • Methodology:

    • Media: MICs were determined using Mueller-Hinton Agar (MHA) or broth, often cation-supplemented. For siderophore-mediated uptake assessment, media was supplemented with an iron chelator like 2,2'-bipyridyl to induce the expression of iron transport systems.

    • Inoculum: Bacterial isolates were cultured to a standardized density (e.g., 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL for broth microdilution or 1 x 10⁴ CFU/spot for agar dilution.

    • Procedure: Serial two-fold dilutions of this compound were prepared in the test medium. The standardized bacterial inoculum was added to each dilution.

    • Incubation: Plates were incubated under standard aerobic conditions at 35-37°C for 16-20 hours.

    • Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth.

Time-Kill Assays
  • Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

  • Methodology:

    • Media and Inoculum: Assays were performed in cation-supplemented Mueller-Hinton Broth. A starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL was used.

    • Drug Concentrations: this compound was tested at various multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

    • Sampling: Aliquots were removed from each test culture at specified time points (e.g., 0, 4, 8, 12, 24 hours).

    • Quantification: Samples were serially diluted and plated to determine the viable colony count (CFU/mL).

    • Analysis:

      • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count within 24 hours.

      • Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL.

Synergy Studies
  • Objective: To determine if the combination of this compound with another antibiotic results in activity greater than the sum of the individual agents.

  • Methodology (Time-Kill Method):

    • Procedure: Time-kill assays were performed as described above, but included test conditions with each antibiotic alone and the two antibiotics in combination. Sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC) of the combining agents were often used.

    • Analysis:

      • Synergy was defined as a >2-log₁₀ decrease in colony count at 24 hours compared with the most active single agent.

Resistance and Clinical Development

Reduced susceptibility to this compound has been associated with specific resistance mechanisms, including the overexpression of efflux pumps like MexA and AdeB in P. aeruginosa and A. baumannii, respectively, and the presence of certain SHV-type extended-spectrum β-lactamases (ESBLs).

This compound progressed to Phase I clinical trials, where it was found to be generally safe and well-tolerated in single-ascending-dose studies. However, subsequent multiple-dose studies revealed instances of increased liver transaminase activities in healthy subjects. Further investigation into the mechanism of this hepatotoxicity suggested that this compound can impair mitochondrial function and glycolysis in liver cells at clinically relevant concentrations. These findings have impacted its continued clinical development. Despite these challenges, the compound remains a significant proof-of-concept for the siderophore-monobactam class as a strategy to combat Gram-negative superbugs.

References

The "Trojan Horse" Antibiotic BAL-30072: A Technical Guide to Its Core Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAL-30072 is a novel siderophore monosulfactam antibiotic engineered to combat multidrug-resistant (MDR) Gram-negative bacteria. Its innovative "Trojan horse" mechanism leverages the bacteria's own iron uptake systems to facilitate entry into the periplasmic space, where its β-lactam core can exert its potent bactericidal activity. This technical guide provides an in-depth exploration of the core mechanism of this compound, including its unique mode of entry, its molecular targets, and its spectrum of activity against clinically significant pathogens. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are outlined. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of this promising antibiotic.

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. Pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae have developed sophisticated resistance mechanisms that render many conventional antibiotics ineffective. This compound represents a significant advancement in antibiotic design, employing a "Trojan horse" strategy to bypass these resistance mechanisms.[1]

Chemically, this compound is a monosulfactam, a class of monocyclic β-lactam antibiotics.[2] What sets it apart is the conjugation of a dihydropyridone iron-chelating moiety to its side chain.[3] This siderophore component mimics the natural iron-chelating molecules that bacteria use to scavenge iron, an essential nutrient, from their environment.[1] This mimicry allows this compound to be actively transported across the outer membrane of Gram-negative bacteria through their specific iron uptake systems.[4] Once in the periplasm, the β-lactam core of this compound inhibits multiple penicillin-binding proteins (PBPs), leading to cell wall disruption and rapid bactericidal activity.

The "Trojan Horse" Mechanism of Action

The efficacy of this compound is a two-step process: active transport into the bacterial cell followed by inhibition of essential enzymes.

Siderophore-Mediated Uptake: Breaching the Outer Membrane

Gram-negative bacteria have a relatively impermeable outer membrane that serves as a barrier to many antibiotics. To acquire essential nutrients like iron, they express TonB-dependent receptors on their outer membrane that recognize and transport iron-bound siderophores. This compound's dihydropyridone siderophore moiety chelates iron in the extracellular environment and is then recognized by these bacterial iron receptors.

In Pseudomonas aeruginosa, the FecIRA Fe³⁺-dicitrate transporter and the PiuA iron receptor have been identified as putative uptake systems for this compound. In Acinetobacter baumannii, two novel TonB-dependent receptors, Ab-PiuA and Ab-PirA, are required for the antimicrobial activity of this compound. This active transport mechanism allows this compound to circumvent resistance mechanisms such as porin deletion, which can block the entry of other β-lactam antibiotics.

BAL30072_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm BAL30072_Fe This compound-Fe³⁺ Complex Receptor Siderophore Receptor (e.g., PiuA, PirA, FecA) BAL30072_Fe->Receptor:f0 Binding BAL30072_peri This compound Receptor->BAL30072_peri Active Transport TonB TonB Complex TonB->Receptor Energy Transduction

Diagram 1. Siderophore-mediated uptake of this compound. (Max Width: 760px)
Inhibition of Penicillin-Binding Proteins (PBPs)

Once in the periplasm, the monocyclic β-lactam core of this compound covalently binds to and inactivates multiple essential PBPs. Unlike other monobactams like aztreonam, which primarily target PBP3 and lead to filamentation of bacterial cells, this compound has a broader target profile. It demonstrates high affinity for PBP3, as well as the bifunctional PBPs 1a and 1b. This simultaneous inhibition of multiple PBPs, which are critical for peptidoglycan synthesis and cell wall maintenance, results in the formation of spheroplasts and rapid cell lysis.

PBP_Inhibition_Pathway BAL30072 This compound in Periplasm Inhibition Inhibition BAL30072->Inhibition PBP3 PBP3 (Cell Division) CellWall_Disruption Cell Wall Disruption PBP3->CellWall_Disruption PBP1a PBP1a (Peptidoglycan Synthesis) PBP1a->CellWall_Disruption PBP1b PBP1b (Peptidoglycan Synthesis) PBP1b->CellWall_Disruption Inhibition->PBP3 Inhibition->PBP1a Inhibition->PBP1b Lysis Spheroplasting & Lysis CellWall_Disruption->Lysis

Diagram 2. this compound mechanism of PBP inhibition. (Max Width: 760px)

In Vitro Activity and Data

This compound has demonstrated potent in vitro activity against a broad range of clinically important Gram-negative pathogens, including many multidrug-resistant strains.

Spectrum of Activity

This compound is particularly active against non-fermenting Gram-negative bacilli such as P. aeruginosa and A. baumannii. It also shows good activity against many species of the Enterobacteriaceae family, including isolates that produce class A carbapenemases or metallo-β-lactamases. Its activity is generally less affected by resistance mechanisms that impact other β-lactams, such as the expression of certain β-lactamases and porin mutations. However, high-level expression of some extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases can lead to elevated MICs.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC data for this compound against various Gram-negative pathogens as reported in the literature. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: MICs of this compound against Multidrug-Resistant (MDR) Acinetobacter spp. and P. aeruginosa

OrganismNumber of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Meropenem MIC₉₀ (µg/mL)Reference
MDR Acinetobacter spp.--4>32
MDR P. aeruginosa--8>32

Table 2: MICs of this compound against Enterobacteriaceae

OrganismThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Cefepime MIC₅₀ (µg/mL)Cefepime MIC₉₀ (µg/mL)Reference
Enterobacteriaceae (overall)2>324>32
Citrobacter freundii-16--
Enterobacter cloacae->32--
Escherichia coli->32->32
Klebsiella pneumoniae->32->32

Table 3: Activity of this compound against Carbapenem-Resistant Enterobacteriaceae

Resistance MechanismPercentage of Isolates Inhibited by this compound at ≤4 µg/mLReference
OXA-4860-87%
IMP60-87%
NDM60-87%
VIM60-87%
KPC40%

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of this compound, based on descriptions in the cited literature.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of this compound are typically determined using the broth microdilution or agar dilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology (Broth Microdilution):

    • Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate the wells containing the diluted antibiotic with the bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MIC is read as the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Diagram 3. Workflow for MIC determination. (Max Width: 760px)
Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

  • Objective: To determine the rate and extent of bacterial killing by this compound.

  • Methodology:

    • Grow a bacterial culture to the logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 2x, 4x MIC).

    • Include a growth control flask without any antibiotic.

    • Incubate the flasks at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto a suitable agar medium.

    • Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of this compound for bacterial PBPs can be determined using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL.

  • Objective: To determine the concentration of this compound required to inhibit 50% (IC₅₀) of the binding of a fluorescent β-lactam to specific PBPs.

  • Methodology:

    • Prepare bacterial membrane fractions containing the PBPs from the test organism.

    • Incubate the membrane preparations with various concentrations of this compound.

    • Add a fixed concentration of Bocillin FL to the mixture and incubate to allow for binding to the PBPs that are not inhibited by this compound.

    • Stop the reaction and separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

    • Quantify the fluorescence intensity of each PBP band. The IC₅₀ is the concentration of this compound that reduces the fluorescence intensity by 50% compared to a control with no inhibitor.

Resistance Mechanisms

While this compound is designed to evade common resistance mechanisms, bacteria can still develop resistance. In P. aeruginosa, upregulation of the Fe-dicitrate system (FecIRA) can lead to decreased susceptibility. Additionally, overexpression of the AmpC β-lactamase can confer resistance, particularly under iron-deficient conditions.

Conclusion

This compound is a pioneering antibiotic that utilizes a "Trojan horse" strategy to effectively target and kill multidrug-resistant Gram-negative bacteria. Its unique mechanism, involving siderophore-mediated uptake and inhibition of multiple PBPs, allows it to overcome many of the resistance mechanisms that plague current antibiotic therapies. The in-depth understanding of its core mechanism, as outlined in this guide, is crucial for its continued development and potential clinical application in an era of increasing antibiotic resistance. Further research into its interactions with bacterial physiology and potential resistance development will be vital for harnessing its full therapeutic potential. Although development was discontinued due to observations of elevated liver transaminases in multi-dose clinical studies, the innovative mechanism of this compound provides a valuable blueprint for the future design of siderophore-antibiotic conjugates.

References

BAL-30072: A Technical Guide on its Bactericidal vs. Bacteriostatic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel monosulfactam antibiotic characterized by a unique dihydroxypyridone moiety that facilitates its entry into Gram-negative bacteria by exploiting iron uptake systems. This mechanism, coupled with its ability to inhibit essential penicillin-binding proteins (PBPs), results in potent activity against a wide spectrum of multidrug-resistant (MDR) Gram-negative bacilli, including challenging pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and various Enterobacteriaceae. This technical guide provides an in-depth analysis of the bactericidal versus bacteriostatic properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: A Dual-Pronged Attack

This compound exhibits a distinct mechanism of action that leads to rapid bacterial cell death. Unlike traditional monobactams that primarily target Penicillin-Binding Protein 3 (PBP3), leading to filamentation, this compound has a broader target profile.

Key Features of this compound's Mechanism:

  • Siderophore-Mediated Uptake: The dihydroxypyridone side chain acts as a siderophore, chelating iron and utilizing the bacterium's own iron transport systems for active transport across the outer membrane. This "Trojan horse" strategy allows this compound to bypass some common resistance mechanisms, such as porin channel mutations.

  • Multi-Target PBP Inhibition: Once in the periplasmic space, this compound covalently binds to and inhibits multiple essential PBPs. It demonstrates a high affinity for PBP3, the primary target of monobactams, but also significantly inhibits PBP1a and PBP1b.[1] This multi-target inhibition disrupts the synthesis and cross-linking of the peptidoglycan cell wall at multiple points.

  • Induction of Spheroplasting and Lysis: The simultaneous inhibition of PBP1a, PBP1b, and PBP3 is crucial to its bactericidal effect. This combination prevents the formation of elongated filaments (a typical bacteriostatic effect of PBP3 inhibition alone) and instead induces the formation of unstable spheroplasts, which rapidly lyse, leading to cell death.[1][2]

BAL30072_Mechanism cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane cluster_outcome Cellular Outcome BAL30072_Fe This compound-Fe³⁺ Complex Iron_Transporter Iron Transporter BAL30072_Fe->Iron_Transporter Uptake BAL30072_Peri This compound Iron_Transporter->BAL30072_Peri PBP1a PBP1a BAL30072_Peri->PBP1a Inhibition PBP1b PBP1b BAL30072_Peri->PBP1b Inhibition PBP3 PBP3 BAL30072_Peri->PBP3 Inhibition Lysis Spheroplasting & Lysis PBP1a->Lysis PBP1b->Lysis PBP3->Lysis

Mechanism of Action of this compound.

Quantitative Analysis of Bactericidal Activity

The bactericidal activity of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

In Vitro Susceptibility and Bactericidal Concentrations

Studies have consistently demonstrated the potent bactericidal activity of this compound against a range of Gram-negative pathogens. The following tables summarize the MIC and MBC data from in vitro studies.

OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioReference
Acinetobacter baumanniiHPA745100.1250.54[3]
Enterobacter cloacaeS9639188[3]
Enterobacter cloacaeS4741B144
Pseudomonas aeruginosaBA0.548
Pseudomonas aeruginosaHPA10586188
Pseudomonas aeruginosa527284
Pseudomonas aeruginosa(560546) M.P.144
Stenotrophomonas maltophilia1AC7360.1250.1251
Table 1: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of this compound against selected Gram-negative isolates.
OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
MDR Acinetobacter spp.--4
MDR Pseudomonas aeruginosa--8
Pseudomonas aeruginosa-0.251
Acinetobacter baumannii-4>64
KPC-possessing Klebsiella pneumoniae-4>64
Enterobacteriaceae1812>32
Table 2: MIC₅₀ and MIC₉₀ values of this compound against various Gram-negative pathogens.

Experimental Protocols

Determination of MIC and MBC

The bactericidal nature of this compound is established through standardized microdilution susceptibility testing to determine the MIC, followed by subculturing to determine the MBC.

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing CAMHB.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot (e.g., 10-100 µL) from each well showing no visible growth is plated onto antibiotic-free agar. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% (≥3-log₁₀) reduction in CFU/mL compared to the initial inoculum.

MIC_MBC_Workflow Start Start Inoculum Prepare Bacterial Inoculum (~5x10⁵ CFU/mL) Start->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Prepare Serial Dilutions of this compound Dilution->Inoculate Incubate1 Incubate 16-20h at 37°C Inoculate->Incubate1 Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate1->Read_MIC Subculture Subculture from clear wells to agar plates Read_MIC->Subculture Incubate2 Incubate 18-24h at 37°C Subculture->Incubate2 Read_MBC Determine MBC (≥99.9% killing) Incubate2->Read_MBC End End Read_MBC->End

Workflow for MIC and MBC Determination.
Time-Kill Assays

Time-kill assays provide a dynamic assessment of an antibiotic's bactericidal or bacteriostatic activity over time.

Protocol:

  • Assay Setup: A series of tubes containing CAMHB and various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.

  • Inoculation: Each tube is inoculated with a standardized bacterial suspension to achieve an initial density of ~5 x 10⁵ CFU/mL.

  • Incubation and Sampling: The tubes are incubated at 35-37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of each aliquot are plated on antibiotic-free agar. After incubation, colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is indicative of bactericidal activity. Time-kill curves for this compound typically show a rapid, concentration-dependent killing within the first 6-8 hours.

Time_Kill_Workflow Start Start Setup Prepare tubes with this compound concentrations and growth control Start->Setup Inoculate Inoculate tubes with bacterial suspension Setup->Inoculate Incubate Incubate at 37°C with agitation Inoculate->Incubate Loop Incubate->Loop Sample Sample at time points (0, 2, 4, 6, 8, 24h) Loop->Sample Time-course Analyze Plot log₁₀ CFU/mL vs. time Loop->Analyze After 24h Plate Perform serial dilutions and plate on agar Sample->Plate Count Incubate and count colonies (CFU/mL) Plate->Count Count->Loop End End Analyze->End

Workflow for Time-Kill Assay.

Conclusion

The available in vitro data strongly support the classification of this compound as a bactericidal agent against a broad range of clinically relevant Gram-negative pathogens. Its unique siderophore-mediated uptake mechanism, combined with the inhibition of multiple essential penicillin-binding proteins (PBP1a, 1b, and 3), leads to rapid cell lysis rather than the bacteriostatic effect of filamentation observed with other monobactams. Quantitative assessments, including MBC/MIC ratios typically ≤4 and time-kill assays demonstrating a ≥3-log₁₀ reduction in bacterial viability, confirm its potent bactericidal activity. This profile makes this compound a promising candidate for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.

References

BAL-30072: A Technical Guide on its Activity Against Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel monosulfactam antibiotic, BAL-30072, and its efficacy against the significant threat of carbapenem-resistant Enterobacteriaceae (CRE). The document synthesizes available data on its mechanism of action, in vitro and in vivo activity, and experimental methodologies.

Core Principles of this compound Activity

Mechanism of Action: A "Trojan Horse" Strategy

This compound is a siderophore-containing monocyclic β-lactam antibiotic, belonging to the monosulfactam class.[1][2] Its innovative design incorporates a dihydroxypyridone moiety that acts as a siderophore, a molecule that binds iron.[1] This feature allows this compound to exploit bacterial iron uptake systems to facilitate its entry into the bacterial cell, a mechanism often referred to as a "Trojan horse" strategy.[1][3]

Once inside the periplasmic space, this compound exerts its bactericidal effects by inhibiting penicillin-binding proteins (PBPs), specifically showing a high affinity for PBP 3, the primary target for monobactams like aztreonam. Uniquely, this compound also inhibits the bifunctional PBPs 1a and 1b. This multi-target inhibition leads to spheroplasting and subsequent lysis of the bacterial cell, a distinct morphological effect compared to the filamentation typically induced by other monocyclic β-lactams.

A critical attribute of this compound is its stability against a broad range of β-lactamases. As a monocyclic β-lactam, it is inherently stable to hydrolysis by Ambler class B metallo-β-lactamases (MBLs), such as VIM and NDM types. Furthermore, it demonstrates relative stability against class A extended-spectrum β-lactamases (ESBLs) of the CTX-M type, as well as class A (KPC) and class D (OXA) carbapenemases.

Spectrum of Activity Against CRE

This compound has demonstrated potent activity against a wide array of multidrug-resistant (MDR) Gram-negative bacilli, including many carbapenem-resistant strains of Enterobacteriaceae. It has shown efficacy against isolates producing various carbapenemases, including class A (KPC), class B (metallo-β-lactamases like NDM, VIM, IMP), and class D (OXA-type) enzymes.

However, its activity can be diminished against strains that exhibit high-level expression of certain ESBLs (particularly SHV-type), and class C (AmpC) cephalosporinases. This suggests that the overall resistance profile of the bacteria, beyond just carbapenemase production, can influence the efficacy of this compound.

Synergistic Potential with Carbapenems

Numerous studies have highlighted the synergistic and additive effects of combining this compound with carbapenems, such as meropenem, imipenem, and doripenem. This combination has been shown to be effective against 70-80% of tested isolates, a significant increase compared to the activity of either agent alone. The synergy observed in vitro has also translated to enhanced efficacy in in vivo models of septicemia. This potentiation may be particularly effective against isolates where resistance is mediated by mechanisms other than MBLs, such as porin loss combined with the expression of other β-lactamases.

Quantitative Data Presentation

The following tables summarize the in vitro activity of this compound against various carbapenem-resistant Enterobacteriaceae isolates.

Table 1: In Vitro Activity of this compound Against CRE by Carbapenemase Type

Carbapenemase TypeNumber of IsolatesThis compound MIC Range (mg/L)This compound MIC₅₀ (mg/L)This compound MIC₉₀ (mg/L)Reference
KPC Not SpecifiedNot Specified4>64
40% susceptible at ≤4 mg/L
Metallo-β-lactamases (NDM, VIM, IMP) 60-87% susceptible at ≤4 mg/L
OXA-48 60-87% susceptible at ≤4 mg/L
All CRE Not Specified69% inhibited at ≤4 mg/L

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Synergistic Activity of this compound in Combination with Meropenem

OrganismResistance MechanismThis compound MIC (mg/L)Meropenem MIC (mg/L)This compound/Meropenem Combination MIC (mg/L)Reference
E. coliNot Specified2>32Not specified, but synergy observed
K. pneumoniaeNot Specified20.5Not specified, but synergy observed
A. baumanniiMultiple>64Not Specified2-8 fold reduction in Meropenem MIC
P. aeruginosaOprD-deficientNot SpecifiedNot SpecifiedConsistent potentiation observed

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of CRE isolates to this compound and its combinations was primarily determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Method: Broth microdilution or agar dilution.

  • Inoculum: Bacterial suspensions were prepared to match a 0.5 McFarland turbidity standard.

  • Media: Cation-adjusted Mueller-Hinton broth or agar was commonly used.

  • Incubation: Plates were incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Time-Kill Assays

The bactericidal activity and synergistic interactions of this compound were evaluated using time-kill curve methodology.

  • Inoculum: A starting inoculum of approximately 5 x 10⁵ CFU/mL in the logarithmic growth phase was used.

  • Drug Concentrations: Antibiotics were tested at subinhibitory and suprainhibitory concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

  • Sampling: Aliquots were removed at predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated for viable colony counts.

  • Synergy Definition: Synergy was typically defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity was defined as a ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.

In Vivo Efficacy Models

Animal models were employed to assess the in vivo relevance of the in vitro findings.

  • Model: Murine septicemia or soft-tissue infection models were commonly used.

  • Animals: Immunocompetent or neutropenic mice (e.g., NMRI or ICR strains) were used.

  • Infection: Animals were infected intraperitoneally or intramuscularly with a lethal or sublethal dose of a CRE strain.

  • Treatment: this compound, alone or in combination with a carbapenem, was administered subcutaneously or intravenously at various doses and schedules post-infection.

  • Endpoints: Efficacy was measured by animal survival over a period of days or by determining the bacterial load (CFU/g) in target tissues (e.g., thigh muscle) at the end of the experiment.

Visualizations

G cluster_exterior Bacterial Cell Exterior cluster_periplasm Periplasm BAL30072 This compound (Siderophore complex) IronReceptor Iron Uptake Receptor BAL30072->IronReceptor Binding Transported_BAL30072 This compound IronReceptor->Transported_BAL30072 Active Transport PBP1a PBP 1a/1b Transported_BAL30072->PBP1a Inhibition PBP3 PBP 3 Transported_BAL30072->PBP3 Inhibition CellWall Cell Wall Synthesis PBP1a->CellWall PBP3->CellWall Lysis Spheroplasting & Cell Lysis CellWall->Lysis Disruption leads to G cluster_workflow Time-Kill Assay Experimental Workflow start Prepare Log-Phase Bacterial Culture inoculate Inoculate Broth to ~5x10^5 CFU/mL start->inoculate add_drug Add this compound +/- Meropenem (at various MIC multiples) inoculate->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample at 0, 2, 4, 8, 24h incubate->sample plate Perform Serial Dilutions and Plate for Viable Counts sample->plate analyze Calculate log10 CFU/mL and Determine Activity plate->analyze

References

The Siderophore Sulfactam BAL-30072: A Technical Overview of its Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel monosulfactam β-lactam antibiotic characterized by a unique siderophore moiety, a dihydroxypyridone group, designed to facilitate its entry into Gram-negative bacteria by exploiting their iron uptake systems.[1][2] This "Trojan horse" strategy allows this compound to circumvent some common resistance mechanisms, such as reduced outer membrane permeability.[3] This document provides a comprehensive technical guide on the studies of this compound concerning Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[4][5]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacilli, including multidrug-resistant (MDR) strains of P. aeruginosa. Its efficacy is particularly notable against carbapenem-resistant isolates.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against P. aeruginosa from various studies.

Table 1: Comparative in vitro activity of this compound and other β-lactams against multidrug-resistant P. aeruginosa.

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.258
Meropenem>32>32
Aztreonam--
Ceftazidime--
Cefepime--
Imipenem--
Piperacillin-Tazobactam--

Note: Data compiled from studies on panels of MDR P. aeruginosa. Dashes indicate data not consistently reported across the primary sources.

Table 2: Influence of Iron Chelators on this compound MIC against P. aeruginosa.

ConditionFold-change in MICPercentage of Strains Affected
Addition of 16 µg/mL BPL2- to 32-fold decrease27% (16/60)

BPL: Bipyridyl, an iron chelator.

Mechanism of Action

The antimicrobial activity of this compound against P. aeruginosa is multifaceted, involving both efficient cell entry and inhibition of essential cellular processes.

Cellular Uptake

The dihydroxypyridone siderophore component of this compound actively hijacks the bacterial iron transport machinery to facilitate its entry across the outer membrane. Studies have implicated the PiuA and potentially other TonB-dependent iron transporters in the uptake of this compound.

BAL30072_Uptake cluster_OM Outer Membrane cluster_Periplasm Periplasm PiuA_Receptor PiuA Receptor BAL30072_Peri This compound PiuA_Receptor->BAL30072_Peri Transport BAL30072_Ext Extracellular This compound BAL30072_Ext->PiuA_Receptor Binding TonB_Complex TonB-ExbB-ExbD Complex TonB_Complex->PiuA_Receptor Energy Transduction

This compound uptake via the PiuA iron transporter.
Target Inhibition

Once in the periplasm, this compound exerts its bactericidal effect by inhibiting multiple penicillin-binding proteins (PBPs). Unlike traditional monobactams like aztreonam which primarily target PBP3, this compound also shows high affinity for PBP1a and PBP1b. This broader PBP inhibition profile leads to spheroplasting and subsequent cell lysis rather than the filamentation typically observed with PBP3 inhibitors.

PBP_Inhibition cluster_Targets Penicillin-Binding Proteins (PBPs) BAL30072 This compound in Periplasm PBP3 PBP3 BAL30072->PBP3 Inhibition PBP1a PBP1a BAL30072->PBP1a Inhibition PBP1b PBP1b BAL30072->PBP1b Inhibition Cell_Lysis Spheroplasting & Cell Lysis PBP3->Cell_Lysis PBP1a->Cell_Lysis PBP1b->Cell_Lysis Filamentation Filamentation (Aztreonam effect)

Mechanism of action via inhibition of multiple PBPs.

Resistance Mechanisms

Resistance to this compound in P. aeruginosa can emerge through several mechanisms.

  • AmpC Overexpression: Under iron-deficient conditions, mutants with overexpression of the chromosomal AmpC β-lactamase are predominant. These mutants exhibit cross-resistance to other β-lactams like aztreonam and ceftazidime.

  • Iron Uptake System Modifications: Mutations affecting iron uptake pathways can reduce the susceptibility to this compound. For instance, upregulation of the FecIRA iron-dicitrate transport system or mutations in the piuA and piuC genes have been shown to increase this compound MICs. Conversely, deletion of fecI or fecA leads to hypersusceptibility.

  • Efflux Pumps: While not the primary mechanism of resistance, overexpression of efflux pumps like MexA-MexB-OprM may contribute to reduced susceptibility, although this is not consistently observed.

Combination Therapy

The combination of this compound with carbapenems, such as meropenem, has shown synergistic or additive effects against MDR P. aeruginosa. This combination can be effective against 70-80% of isolates that are resistant to carbapenems alone. Time-kill assays have confirmed the enhanced bactericidal activity of these combinations.

Experimental Protocols

MIC Determination (Broth Microdilution)

The in vitro activity of this compound is typically assessed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Media Preparation: Cation-adjusted Mueller-Hinton broth is used. For this compound, the medium is often supplemented with an iron chelator like 2,2'-bipyridyl (BPL) at a concentration of 16 µg/mL to mimic iron-limited conditions found in vivo and enhance the activity of the siderophore component.

  • Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Serial twofold dilutions of this compound and comparator agents are prepared in the microtiter plates.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal activity of this compound alone and in combination with other agents.

Time_Kill_Workflow Start Prepare bacterial culture (logarithmic growth phase) Inoculate Inoculate flasks with ~5x10^5 CFU/mL Start->Inoculate Add_Drug Add this compound and/or comparator drug(s) at defined concentrations (e.g., 0.25x MIC) Inoculate->Add_Drug Incubate Incubate at 37°C with shaking Add_Drug->Incubate Sample Collect aliquots at 0, 2, 4, 6, 8, 24 hours Incubate->Sample Sample->Incubate Continue incubation Plate Perform serial dilutions and plate on agar Sample->Plate Count Incubate plates and count colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL versus time Count->Plot

Workflow for a typical time-kill assay.

Synergy in time-kill assays is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Animal Models

The in vivo efficacy of this compound has been evaluated in various animal models of P. aeruginosa infection, including murine thigh and lung infection models. These studies have shown that the synergistic effects observed in vitro with carbapenem combinations can translate to improved efficacy in vivo. For instance, in neutropenic murine thigh infection models, the combination of this compound and meropenem demonstrated enhanced bacterial killing compared to either agent alone.

Conclusion

This compound represents a promising development in the fight against multidrug-resistant P. aeruginosa. Its unique mechanism of action, leveraging bacterial iron uptake systems to gain entry and subsequently inhibiting multiple essential PBPs, allows it to overcome many existing resistance mechanisms. While resistance to this compound can emerge, particularly through modifications in iron transport pathways and AmpC overexpression, combination therapy with carbapenems has shown significant potential to enhance its activity and suppress the development of resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in treating infections caused by this challenging pathogen.

References

BAL-30072: A Siderophore Monosulfactam Antibiotic for Multidrug-Resistant Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BAL-30072 is a novel, investigational monosulfactam antibiotic characterized by a unique siderophore moiety, which facilitates its entry into Gram-negative bacteria.[1][2] This feature, combined with its robust stability against a wide array of β-lactamases, positions this compound as a promising candidate for treating infections caused by multidrug-resistant (MDR) pathogens, a growing global health concern.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, spectrum of activity, quantitative data from in vitro and in vivo studies, and detailed experimental protocols.

Chemical Structure

This compound, chemically known as [(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate, is a monocyclic β-lactam antibiotic.[5] Its structure incorporates a dihydroxypyridone siderophore, which plays a crucial role in its uptake by bacteria.

  • Molecular Formula: C₁₆H₁₈N₆O₁₀S₂

  • Molecular Weight: 518.5 g/mol

  • CAS Number: 941285-15-0

Mechanism of Action

The antimicrobial activity of this compound involves a multi-step process that overcomes common resistance mechanisms in Gram-negative bacteria.

Diagram: Proposed Mechanism of Action of this compound

BAL30072_Mechanism cluster_outside Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm BAL30072 This compound IUT Iron Uptake Transporter BAL30072->IUT Siderophore-mediated transport Fe3 Fe³⁺ Fe3->IUT BAL30072_peri This compound IUT->BAL30072_peri PBP1a PBP 1a BAL30072_peri->PBP1a Inhibition PBP1b PBP 1b BAL30072_peri->PBP1b Inhibition PBP3 PBP 3 BAL30072_peri->PBP3 Inhibition BetaLactamase β-lactamases BAL30072_peri->BetaLactamase Stable to hydrolysis by many β-lactamases CellWall Peptidoglycan Cell Wall PBP1a->CellWall Peptidoglycan synthesis PBP1b->CellWall Peptidoglycan synthesis PBP3->CellWall Peptidoglycan synthesis Lysis Spheroplasting & Lysis CellWall->Lysis Weakened cell wall leads to Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay Isolate Bacterial Isolate (e.g., from clinical sample) Inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) Isolate->Inoculum Inoculation Inoculate Media with Bacterial Suspension Inoculum->Inoculation TK_Inoculation Inoculate Broth with Bacteria and this compound (at various MIC multiples) Inoculum->TK_Inoculation Media Prepare Growth Media (e.g., Mueller-Hinton Broth/Agar) Media->Inoculation Antibiotic Prepare Serial Dilutions of this compound Antibiotic->Inoculation Antibiotic->TK_Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading Sampling Collect Aliquots at Different Time Points (0, 4, 8, 12, 24h) TK_Inoculation->Sampling Plating Plate Serial Dilutions on Agar Plates Sampling->Plating Counting Incubate and Count CFUs Plating->Counting Analysis Plot log10 CFU/mL vs. Time Counting->Analysis

References

BAL-30072: A Trojan Horse Strategy Targeting Bacterial Iron Uptake Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BAL-30072 is a novel monosulfactam β-lactam antibiotic distinguished by a unique chemical structure that incorporates a siderophore-like dihydroxypyridone moiety. This design facilitates its active transport into Gram-negative bacteria by exploiting their essential iron uptake systems, a "Trojan horse" mechanism that circumvents common resistance pathways such as porin deletion. Once inside the periplasm, this compound exerts its bactericidal effect by inhibiting multiple penicillin-binding proteins (PBPs), primarily PBP3, as well as PBP1a and PBP1b, leading to rapid cell lysis.[1][2][3][4] This dual-action mechanism contributes to its potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative pathogens, including problematic species such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae.[5] This document provides an in-depth technical overview of this compound, focusing on its interaction with bacterial iron acquisition systems, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action: Siderophore Mimicry and PBP Inhibition

This compound's innovative design leverages the critical need of bacteria for iron. The dihydroxypyridone side chain mimics natural siderophores, which are small, high-affinity iron-chelating molecules secreted by bacteria to scavenge ferric iron (Fe³⁺) from the host environment. This allows this compound to be actively transported across the outer membrane of Gram-negative bacteria through specific TonB-dependent transporters (TBDTs), which are normally used for the uptake of iron-siderophore complexes.

In Pseudomonas aeruginosa, the outer membrane receptor PiuA has been identified as a key putative uptake system for this compound. The transport across the outer membrane is an energy-dependent process facilitated by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane to the outer membrane receptors.

BAL30072_Uptake_and_Action cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane BAL30072 This compound PiuA PiuA Receptor (TonB-Dependent Transporter) BAL30072->PiuA Binds to receptor Fe3 Fe³⁺ Fe3->PiuA Natural Substrate BAL30072_peri This compound PiuA->BAL30072_peri Translocation PBP1a PBP1a BAL30072_peri->PBP1a Inhibition PBP1b PBP1b BAL30072_peri->PBP1b Inhibition PBP3 PBP3 BAL30072_peri->PBP3 Primary Inhibition Cell Lysis Cell Lysis PBP1a->Cell Lysis Contributes to PBP1b->Cell Lysis Contributes to PBP3->Cell Lysis Leads to TonB_complex TonB-ExbB-ExbD Complex TonB_complex->PiuA Energizes transport

Once in the periplasmic space, this compound inhibits its primary target, PBP3, which is crucial for cell division. This action is typical of monobactam antibiotics and often results in the formation of long bacterial filaments. However, this compound also demonstrates a high affinity for PBP1a and PBP1b, bifunctional enzymes involved in peptidoglycan synthesis. This multi-target inhibition is unusual for a monocyclic β-lactam and leads to rapid spheroplasting and cell lysis, contributing to its potent bactericidal activity.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including many strains resistant to other β-lactams, such as carbapenems. Its efficacy is particularly noteworthy against MDR Acinetobacter spp. and P. aeruginosa.

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-negative bacilli from published studies.

Table 1: MIC₅₀ and MIC₉₀ Values of this compound Against Key Gram-Negative Pathogens

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator (Meropenem) MIC₉₀ (µg/mL)Reference
Acinetobacter spp. (MDR)--4>32
P. aeruginosa (MDR)--8>32
P. aeruginosa-0.251-
A. baumannii-4>64-
K. pneumoniae (KPC-possessing)-4>64-
Burkholderia spp.--0.125≥32
S. maltophilia--2≥32

Table 2: Activity of this compound Against Carbapenem-Resistant Enterobacteriaceae

Resistance MechanismNumber of Isolates% Susceptible at ≤4 µg/mLReference
All Carbapenem-Resistant-69%
OXA-48-60-87%
IMP-60-87%
NDM-60-87%
VIM-60-87%
KPC-40%
Synergy with Other Antibiotics

Numerous studies have reported synergistic or additive effects when this compound is combined with other antibiotics, particularly carbapenems like meropenem. This combination can restore activity against resistant strains and suppress the development of further resistance. For instance, combining this compound with meropenem resulted in a ≥4-fold decrease in the this compound MIC₉₀ for both A. baumannii and K. pneumoniae. Synergy is defined as a >2 log₁₀ decrease in colony count at 24 hours compared to the more active single agent.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.

  • Methodology: Broth microdilution or agar dilution methods are performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Medium: Cation-adjusted Mueller-Hinton Broth or Agar is typically used. For studies investigating the siderophore mechanism, the medium may be supplemented with an iron chelator like 2,2'-bipyridyl (BPL) to induce the expression of iron uptake systems.

  • Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL for broth microdilution) is prepared.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start: Bacterial Isolate inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->inoculum add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum dilution Prepare Serial Dilutions of this compound in Microtiter Plate dilution->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_plate Visually Inspect for Bacterial Growth (Turbidity) incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic end End: MIC Value (µg/mL) determine_mic->end

Time-Kill Assays

Time-kill assays assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Methodology: A standardized inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is added to broth containing the antibiotic at various concentrations (e.g., 0.25x, 1x, 4x MIC).

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Viable cell counts are determined by serial dilution and plating onto antibiotic-free agar.

  • Analysis: The change in log₁₀ CFU/mL over time is plotted. Bactericidal activity is often defined as a ≥3 log₁₀ reduction in the initial inoculum count at 24 hours.

Chequerboard (Synergy) Testing

This method is used to assess the interaction between two antimicrobial agents.

  • Methodology: A two-dimensional array of antibiotic concentrations is prepared in a microtiter plate, with concentrations of drug A increasing along the x-axis and concentrations of drug B increasing along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as for a standard MIC test.

  • Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Clinical Development and Safety

This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. Initial single-ascending-dose studies showed the drug to be safe and well-tolerated. However, subsequent multiple-dose studies revealed instances of increased liver transaminase activities in healthy subjects, suggesting potential hepatotoxicity with long-term treatment. Further investigations indicated that this compound can impair mitochondrial function and glycolysis in liver cells at clinically relevant concentrations, which may explain the observed liver injury. Consequently, the clinical development of this compound was discontinued.

Conclusion

This compound represents a pioneering approach in antibiotic design, effectively utilizing bacterial iron transport machinery to overcome resistance in Gram-negative pathogens. Its unique "Trojan horse" strategy, coupled with a multi-target mechanism of PBP inhibition, conferred potent bactericidal activity against some of the most challenging MDR bacteria. While its clinical development was halted due to safety concerns, the principles underlying its design continue to inform the development of next-generation siderophore-conjugated antibiotics. The extensive in vitro and preclinical data for this compound remain a valuable resource for researchers in the field of antimicrobial drug discovery, highlighting both the promise and the potential pitfalls of targeting essential bacterial pathways.

References

Methodological & Application

Application Notes and Protocol: BAL-30072 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAL-30072 is a novel siderophore monosulfactam antibiotic demonstrating potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacilli.[1][2] Its unique structure, which includes a dihydroxypyridone siderophore moiety, facilitates its entry into bacterial cells by exploiting iron-uptake systems.[3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against aerobic bacteria, based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) guidelines. It also summarizes its in vitro activity and mechanism of action.

Mechanism of Action

This compound is a monocyclic β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] Unlike other monobactams like aztreonam which primarily target Penicillin-Binding Protein 3 (PBP3), this compound has a high affinity for PBP3 as well as the bifunctional PBP1a and PBP1b. This multi-target inhibition leads to rapid cell spheroplasting and subsequent lysis, rather than the filament formation typically observed with PBP3 inhibitors. The presence of a siderophore allows this compound to bypass some common resistance mechanisms, such as porin mutations, by utilizing the bacterium's own iron transport systems to gain entry across the outer membrane.

BAL30072_Mechanism cluster_outside Extracellular Space cluster_cell Gram-Negative Bacterium cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane cluster_lysis BAL30072 This compound (Siderophore Monosulfactam) transporter Iron Transporter BAL30072->transporter Active Transport BAL_peri This compound transporter->BAL_peri PBP1a PBP1a BAL_peri->PBP1a Inhibition PBP1b PBP1b BAL_peri->PBP1b Inhibition PBP3 PBP3 BAL_peri->PBP3 Inhibition lysis Spheroplasting & Cell Lysis PBP1a->lysis PBP1b->lysis PBP3->lysis

Caption: Mechanism of this compound entry and action in Gram-negative bacteria.

Summary of In Vitro Activity

This compound has demonstrated potent in vitro activity against a variety of multidrug-resistant Gram-negative pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates tested.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comments
Acinetobacter baumannii (MDR) 44Potent activity against multidrug-resistant isolates.
Pseudomonas aeruginosa (MDR) -8Active against many carbapenem-resistant strains.
P. aeruginosa (Contemporary) 0.251Highly active against contemporary clinical isolates.
KPC-possessing K. pneumoniae 4>64Activity varies among isolates with KPC carbapenemases.
Enterobacteriaceae (Carbapenem-Resistant) --Active against 70% of carbapenem-resistant strains tested, including those with metallo-β-lactamases.

Protocol: this compound MIC Testing by Broth Microdilution

This protocol is based on the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".

Materials
  • This compound analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial isolates for testing (e.g., P. aeruginosa, A. baumannii, E. coli)

  • Quality control (QC) strain (e.g., P. aeruginosa ATCC 27853)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_drug 1. Prepare this compound Stock Solution prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) prep_dilution 3. Standardize Inoculum to ~5 x 10^5 CFU/mL serial_dilute 4. Perform Serial Dilution of this compound in Plate prep_dilution->serial_dilute inoculate 5. Inoculate Wells with Standardized Bacteria incubate 6. Incubate Plate at 35°C for 16-20 hours inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth)

Caption: Workflow for the broth microdilution MIC testing protocol.

Detailed Methodology

3.1. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or as required) in a suitable sterile solvent (e.g., sterile distilled water or buffered solution).

  • Ensure the powder is completely dissolved. The stock solution can be stored in aliquots at -70°C.

3.2. Inoculum Preparation

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

3.3. Standardization of Inoculum

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension. A 1:100 dilution in CAMHB is typical to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Further dilute this suspension to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the final well volume. This is usually achieved by adding 50 µL of the 1 x 10⁶ CFU/mL suspension to 50 µL of drug-containing broth in the microtiter plate.

3.4. Microtiter Plate Preparation and Inoculation

  • Dispense 50 µL of CAMHB into wells 1 through 12 of a 96-well microtiter plate row.

  • Add 50 µL of the this compound stock solution to well 1, resulting in a total volume of 100 µL.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no drug), and well 12 can serve as a sterility control (no bacteria).

  • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL). The final volume in each well will be 100 µL with a final bacterial concentration of ~5 x 10⁵ CFU/mL.

3.5. Incubation

  • Cover the microtiter plates or place them in a plastic bag to prevent evaporation.

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

3.6. Interpretation of Results

  • Following incubation, examine the wells for visible bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control well (well 11) must show distinct turbidity.

  • The sterility control well (well 12) should remain clear.

  • Compare the results for the QC strain with the established acceptable ranges to ensure the validity of the test run.

References

Application Note and Protocol: BAL-30072 Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel monosulfactam antibiotic recognized for its potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] This siderophore β-lactam conjugate is distinguished by its stability against many β-lactamases, including class B metallo-β-lactamases and class C β-lactamases.[4][5] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), specifically PBP 1a, PBP 1b, and PBP 3, leading to bacterial cell lysis.

The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of this compound against clinically relevant Gram-negative pathogens using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle of the Method

The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound at which no growth is observed.

Materials and Equipment

  • This compound reference powder

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile, disposable reagent reservoirs

  • Multichannel and single-channel precision pipettes with sterile tips

  • Bacterial culture of the test organism in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Plate reader (optional, for automated reading)

  • Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

Experimental Protocols

Preparation of this compound Stock Solution
  • Aseptically weigh a precise amount of this compound reference powder.

  • Reconstitute the powder in a suitable solvent (refer to the manufacturer's instructions) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Ensure the stock solution is completely dissolved by vortexing.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

  • Prepare fresh stock solutions on the day of the experiment or store aliquots at -80°C for future use (validate storage conditions).

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the suspension to ensure it is homogeneous.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (A625nm of 0.08-0.13).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Assay Procedure
  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound working solution to the first well of each row to be tested, creating the highest desired concentration.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last well.

  • The final volume in each well should be 50 µL.

  • Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 100 µL.

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Seal the plate or cover it with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, visually inspect the microtiter plate for bacterial growth. A pellet at the bottom of the well or turbidity indicates growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation

The following tables summarize the in vitro activity of this compound against various Gram-negative pathogens as reported in the literature.

Table 1: In Vitro Activity of this compound Against Multidrug-Resistant (MDR) Isolates

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Acinetobacter spp. (MDR)44
Pseudomonas aeruginosa (MDR)88
KPC-possessing Klebsiella pneumoniae4>64

Data sourced from multiple studies.

Table 2: Comparative In Vitro Activity of this compound and Meropenem

Organism SetThis compound MIC₉₀ (µg/mL)Meropenem MIC₉₀ (µg/mL)
MDR Acinetobacter spp.4>32
MDR P. aeruginosa8>32

This table highlights the potent activity of this compound against strains that are resistant to carbapenems like meropenem.

Table 3: Synergistic Activity of this compound in Combination with Meropenem

OrganismEffect of CombinationFold Decrease in Meropenem MIC
Acinetobacter baumanniiLowered meropenem MICs2-8 fold
Klebsiella pneumoniae≥ 4-fold decrease in this compound MIC₉₀Not applicable

Combining this compound with meropenem has been shown to enhance activity against certain MDR strains.

Visualizations

Experimental Workflow for this compound Broth Microdilution Assay

BAL30072_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_antibiotic Prepare this compound Stock Solution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Perform Serial Dilution of this compound prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate add_broth Add CAMHB to 96-Well Plate add_broth->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic BAL30072_Mechanism cluster_bacteria Gram-Negative Bacterium bal30072 This compound outer_membrane Outer Membrane bal30072->outer_membrane Siderophore-mediated uptake periplasm Periplasmic Space outer_membrane->periplasm inner_membrane Inner Membrane pbp Penicillin-Binding Proteins (PBP 1a, 1b, 3) periplasm->pbp Inhibition cell_lysis Cell Lysis pbp->cell_lysis Leads to

References

Application Notes and Protocols for BAL-30072 Agar Dilution Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel siderophore monosulfactam antibiotic with potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action, which involves the inhibition of multiple penicillin-binding proteins (PBPs), makes it a promising candidate for the treatment of challenging infections.[1] Accurate determination of its in vitro activity is crucial for both clinical and research applications. The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. These application notes provide a detailed protocol for performing agar dilution susceptibility testing of this compound, along with data presentation and visualization of its mechanism of action.

Mechanism of Action

This compound is a monocyclic β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Unlike other monobactams that primarily target PBP3, this compound has a high affinity for PBP3 and also inhibits the bifunctional penicillin-binding proteins PBP1a and PBP1b.[1] This multi-targeted approach leads to the formation of spheroplasts and subsequent cell lysis, rather than the filamentation typically observed with agents that only inhibit PBP3.[1]

Spectrum of Activity

This compound has demonstrated potent in vitro activity against a variety of clinically significant Gram-negative pathogens, including:

  • Pseudomonas aeruginosa (including MDR and carbapenem-resistant strains)[2][3]

  • Acinetobacter baumannii (including MDR and carbapenem-resistant strains)

  • Enterobacteriaceae (including strains producing extended-spectrum β-lactamases (ESBLs), and carbapenemases such as KPC and metallo-β-lactamases)

  • Stenotrophomonas maltophilia

  • Burkholderia spp.

Data Presentation: In Vitro Susceptibility of Gram-Negative Pathogens to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-negative isolates as determined by broth and agar dilution methods.

Table 1: MIC50 and MIC90 Values of this compound Against Key Gram-Negative Pathogens

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Pseudomonas aeruginosa2060.251
Acinetobacter baumannii-4>64
KPC-possessing Klebsiella pneumoniae-4>64
Enterobacteriaceae1812>32
MDR Acinetobacter spp.--4
MDR P. aeruginosa--8

Table 2: this compound MICs for Specific Carbapenemase-Producing Enterobacteriaceae Strains

Organism and Resistance MechanismMIC (µg/mL)Reference
Escherichia coli (NDM-1)1
Klebsiella pneumoniae (KPC)-
Pseudomonas aeruginosa (VIM-1 + AmpC)-
Escherichia coli (CTX-M-15)-
Escherichia coli (TEM-3)-
Escherichia coli (TEM-5)-

Table 3: this compound MICs for Specific Acinetobacter baumannii Strains

StrainMeropenem SusceptibilityThis compound MIC (µg/mL)Reference
AB307-0294Susceptible-
AB8407Susceptible-
AB1697Resistant-
AB3340Resistant-
AB0057Resistant>64

Experimental Protocols

Agar Dilution Susceptibility Testing Protocol for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm or 150 mm)

  • Sterile deionized water

  • Sterile tubes for serial dilutions

  • Micropipettes and sterile tips

  • Inoculum preparation tubes (e.g., sterile saline or broth)

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., Steers-Foltz replicator) or calibrated loops

  • Bacterial isolates for testing

  • Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Incubator (35 ± 2 °C)

2. Preparation of this compound Stock Solution

  • Aseptically weigh a precise amount of this compound powder.

  • Reconstitute the powder with a suitable solvent (as recommended by the manufacturer, typically sterile deionized water) to a known concentration (e.g., 1280 µg/mL).

  • Ensure the stock solution is thoroughly dissolved.

3. Preparation of Agar Plates

  • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50 °C in a water bath.

  • Prepare a series of twofold dilutions of the this compound stock solution in sterile deionized water.

  • For each desired final concentration, add 1 part of the diluted this compound solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly by inverting the tube several times, avoiding air bubbles.

  • Pour the agar-drug mixture into sterile petri dishes to a depth of 3-4 mm.

  • Also, prepare a drug-free control plate.

  • Allow the agar to solidify at room temperature.

  • Plates should be used on the day of preparation.

4. Inoculum Preparation

  • From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

  • Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.

5. Inoculation of Plates

  • Using an inoculator, apply the prepared bacterial suspensions to the surface of the agar plates, starting with the drug-free control plate and progressing to the plates with increasing concentrations of this compound.

  • Each spot should contain approximately 1-2 µL of the diluted inoculum.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

6. Incubation

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

7. Interpretation of Results

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

  • Growth on the drug-free control plate must be confirmed for the test to be valid.

8. Quality Control

  • Concurrently test the recommended QC strains (E. coli ATCC 25922 and P. aeruginosa ATCC 27853) with each batch of tests.

  • The resulting MICs for the QC strains should fall within the established acceptable ranges. As of the last update, specific CLSI or EUCAST-defined QC ranges for this compound have not been published. Laboratories should establish their own internal QC ranges based on method validation.

Mandatory Visualizations

Experimental Workflow for Agar Dilution Testing

G cluster_prep Preparation cluster_inoculum Inoculum cluster_testing Testing cluster_qc Quality Control stock Prepare this compound Stock Solution dilutions Create Serial Dilutions stock->dilutions plates Prepare Drug-Containing Agar Plates dilutions->plates agar Prepare Molten Mueller-Hinton Agar agar->plates inoculate Inoculate Plates plates->inoculate colonies Select Colonies suspension Create Bacterial Suspension colonies->suspension mcfarland Adjust to 0.5 McFarland Standard suspension->mcfarland final_inoculum Dilute to Final Inoculum Density mcfarland->final_inoculum final_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read Read MIC Results incubate->read compare_qc Compare to Acceptable Ranges read->compare_qc qc_strains Prepare QC Strain Inoculum test_qc Test QC Strains Concurrently qc_strains->test_qc test_qc->inoculate test_qc->compare_qc

Caption: Workflow for this compound agar dilution susceptibility testing.

Signaling Pathway of this compound Action

G cluster_pathway Peptidoglycan Synthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM-pentapeptide) lipid_carrier Lipid Carrier Cycle precursors->lipid_carrier transglycosylation Transglycosylation (Glycan Chain Elongation) lipid_carrier->transglycosylation transpeptidation Transpeptidation (Peptide Cross-linking) transglycosylation->transpeptidation cell_wall Mature Peptidoglycan (Cell Wall Integrity) transpeptidation->cell_wall lysis Spheroplasting & Cell Lysis transpeptidation->lysis Disruption leads to bal30072 This compound pbp1a PBP1a bal30072->pbp1a Inhibits pbp1b PBP1b bal30072->pbp1b Inhibits pbp3 PBP3 bal30072->pbp3 Inhibits pbp1a->transglycosylation pbp1a->transpeptidation pbp1b->transglycosylation pbp1b->transpeptidation pbp3->transpeptidation

Caption: Mechanism of action of this compound via inhibition of PBPs.

References

Application Notes and Protocols for BAL-30072 Time-Kill Curve Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel siderophore monosulfactam antibiotic with potent in vitro activity against a wide range of multi-drug resistant (MDR) Gram-negative bacilli, including challenging pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2] Its unique mechanism of action involves a "Trojan horse" strategy, where the siderophore moiety facilitates uptake of the drug through bacterial iron transport systems.[1] Once inside the periplasm, this compound inhibits penicillin-binding proteins (PBPs) 1a, 1b, and 3, leading to rapid cell lysis and bactericidal activity.[1][2]

Time-kill curve assays are essential pharmacodynamic studies that provide critical information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These assays are invaluable for characterizing the antimicrobial effects of new compounds like this compound, understanding dose-response relationships, and evaluating potential synergies with other antibiotics. This document provides a detailed protocol for performing a time-kill curve assay with this compound against Gram-negative bacteria.

Key Concepts

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC is a prerequisite for a time-kill assay.

  • Bactericidal Activity: Generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.

  • Bacteriostatic Activity: A < 3-log10 reduction in the initial inoculum, where the growth of the bacteria is inhibited but the cells are not killed.

  • Synergy: The interaction of two or more agents where their combined effect is significantly greater than the effect of each agent alone. In time-kill assays, synergy is often defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Experimental Protocol

This protocol is based on established methodologies for time-kill assays and specific findings related to this compound.

1. Materials

  • This compound analytical powder

  • Test bacterial strain (e.g., P. aeruginosa ATCC 27853, clinical isolate of A. baumannii)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 2,2'-Bipyridyl (BPL)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Phosphate-buffered saline (PBS), sterile

  • Sterile culture tubes, flasks, and 96-well plates

  • Spectrophotometer

  • Incubator (37°C), with and without shaking capabilities

  • Spiral plater or manual plating supplies

  • Colony counter

2. Preliminary Steps: MIC Determination

Before initiating the time-kill assay, the MIC of this compound against the test organism must be determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Important Note: The activity of this compound can be enhanced by the addition of an iron chelator. It is recommended to perform MIC testing and the subsequent time-kill assay in media supplemented with 16 µg/mL of 2,2'-Bipyridyl (BPL).

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB (supplemented with BPL).

  • Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in fresh, pre-warmed CAMHB (with BPL) to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL. Verify the starting inoculum by performing a colony count of the final suspension.

4. Time-Kill Assay Procedure

  • Prepare stock solutions of this compound in a suitable solvent and dilute to the desired concentrations in CAMHB (with BPL). The concentrations to be tested should be multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).

  • Set up a series of sterile tubes or flasks for each concentration of this compound to be tested, plus a growth control tube (no antibiotic).

  • Dispense the appropriate volume of the diluted bacterial suspension into each tube.

  • Incubate all tubes at 37°C with shaking (e.g., 220 rpm).

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube for bacterial enumeration.

  • Perform serial ten-fold dilutions of each aliquot in sterile PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates that have between 30 and 300 colonies.

5. Data Analysis

  • Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

  • Transform the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each antibiotic concentration and the growth control.

Data Presentation

The following tables present hypothetical data from a time-kill curve assay of this compound against a strain of P. aeruginosa.

Table 1: MIC of this compound against P. aeruginosa

Bacterial StrainMIC (µg/mL)
P. aeruginosa XYZ4

Table 2: Time-Kill Kinetics of this compound against P. aeruginosa XYZ (Log10 CFU/mL)

Time (hours)Growth Control0.25x MIC0.5x MIC1x MIC2x MIC4x MIC8x MIC16x MIC
05.705.715.695.705.725.685.715.70
26.856.506.105.204.804.103.502.90
47.907.306.504.503.903.102.50<2.00
68.507.906.903.803.102.40<2.00<2.00
88.908.307.203.202.50<2.00<2.00<2.00
249.208.807.502.80<2.00<2.00<2.00<2.00

Note: <2.00 indicates the lower limit of detection.

Visualization of Experimental Workflow

Time_Kill_Assay_Workflow This compound Time-Kill Curve Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MIC_det 1. Determine MIC of this compound Inoculum_prep 2. Prepare Bacterial Inoculum (~5x10^5 CFU/mL) MIC_det->Inoculum_prep Incubation 4. Inoculate and Incubate (37°C with shaking) Inoculum_prep->Incubation Drug_prep 3. Prepare this compound Concentrations (Multiples of MIC) Drug_prep->Incubation Sampling 5. Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_dilution 6. Perform Serial Dilutions Sampling->Serial_dilution Plating 7. Plate on Agar Serial_dilution->Plating Colony_count 8. Incubate and Count Colonies Plating->Colony_count Data_plot 9. Calculate Log10 CFU/mL and Plot Colony_count->Data_plot

Caption: Workflow of the this compound time-kill curve assay.

References

Application Notes and Protocols: Synergy Testing of BAL-30072 with Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. Combination therapy, leveraging synergistic interactions between antimicrobial agents, is a critical strategy to combat these challenging pathogens. BAL-30072, a novel siderophore monosulfactam, and meropenem, a broad-spectrum carbapenem, have demonstrated a potent synergistic relationship against a range of clinically important Gram-negative bacteria. These application notes provide detailed protocols for assessing this synergy in a laboratory setting.

This compound exhibits a unique mechanism of action, inhibiting penicillin-binding proteins (PBPs) 1a, 1b, and 3, which leads to bacterial spheroplasting and lysis. Meropenem also targets bacterial cell wall synthesis through the inhibition of PBPs. The combination of these two agents has been shown to be particularly effective against MDR strains of Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

Data Presentation

The synergistic activity of this compound and meropenem results in a significant reduction in the minimum inhibitory concentrations (MICs) of both drugs when used in combination compared to their individual activities.

Table 1: In Vitro Activity of this compound and Meropenem Alone and in Combination against Klebsiella pneumoniae

Antibiotic Agent(s)MIC50 (mg/L)MIC90 (mg/L)
This compound>32>32
Meropenem0.2532
This compound + Meropenem (1:1)0.54[1]

Table 2: Example Data Interpretation for Checkerboard Synergy Assay

Bacterial StrainThis compound MIC Alone (mg/L)Meropenem MIC Alone (mg/L)This compound MIC in Combination (mg/L)Meropenem MIC in Combination (mg/L)FICIInterpretation
A. baumannii ABC-1416120.375Synergy
P. aeruginosa XYZ-288220.5Synergy
K. pneumoniae 123-320.510.1250.75Additive

Note: The data in Table 2 are illustrative examples for interpretation purposes. Specific FICI values for this compound and meropenem combinations were not publicly available in the search results.

Mandatory Visualizations

Synergy_Mechanism Hypothesized Synergy Pathway of this compound and Meropenem cluster_drugs Antimicrobial Agents cluster_bacterium Gram-Negative Bacterium cluster_targets Bacterial Targets BAL30072 This compound Outer_Membrane Outer Membrane BAL30072->Outer_Membrane Siderophore-mediated uptake PBP1a PBP1a BAL30072->PBP1a Inhibition PBP1b PBP1b BAL30072->PBP1b Inhibition PBP3 PBP3 BAL30072->PBP3 Inhibition Meropenem Meropenem Meropenem->Outer_Membrane Porin channel diffusion Other_PBPs Other PBPs Meropenem->Other_PBPs Inhibition Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Cell_Wall Cell Wall Synthesis PBP1a->Cell_Wall Peptidoglycan Synthesis PBP1b->Cell_Wall Peptidoglycan Synthesis PBP3->Cell_Wall Peptidoglycan Synthesis Other_PBPs->Cell_Wall Peptidoglycan Synthesis Bacterial_Lysis Bacterial Lysis & Death Cell_Wall->Bacterial_Lysis Inhibition leads to

Caption: Mechanism of Action and Synergy Pathway.

Checkerboard_Workflow Checkerboard Assay Experimental Workflow start Start prep_stock Prepare Stock Solutions (this compound & Meropenem) start->prep_stock serial_dilute_A Serial Dilute this compound (Drug A) in 96-well Plate (Rows) prep_stock->serial_dilute_A serial_dilute_B Serial Dilute Meropenem (Drug B) in 96-well Plate (Columns) prep_stock->serial_dilute_B add_inoculum Add Standardized Bacterial Inoculum to All Wells serial_dilute_A->add_inoculum serial_dilute_B->add_inoculum incubate Incubate Plate (e.g., 37°C for 18-24h) add_inoculum->incubate read_mic Read MICs for Each Drug Alone and in Combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) calc_fici->interpret end End interpret->end

Caption: Checkerboard Assay Workflow.

Experimental Protocols

Checkerboard Synergy Assay

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Materials:

  • This compound powder

  • Meropenem powder

  • Appropriate solvents for stock solutions (e.g., sterile distilled water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strain(s)

  • 0.5 McFarland turbidity standard

  • Sterile reservoirs, multichannel and single-channel pipettes

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and meropenem at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: Culture the test organism on an appropriate agar plate overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • In the first column, add 50 µL of the this compound working solution to the wells in rows A-G. Perform serial two-fold dilutions across the plate from column 1 to 10.

    • In the first row, add 50 µL of the meropenem working solution to the wells in columns 1-10. Perform serial two-fold dilutions down the plate from row A to G.

    • This creates a checkerboard of decreasing concentrations of both drugs.

    • Include a row for this compound only and a column for meropenem only to determine their individual MICs.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of this compound + FIC of Meropenem Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Synergy Assay

This dynamic assay provides information on the rate of bacterial killing by antimicrobial agents alone and in combination over time.

Materials:

  • This compound and Meropenem

  • CAMHB

  • Test bacterial strain(s)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture in CAMHB. Dilute to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Assay Setup: Prepare tubes or flasks with CAMHB containing:

    • No antibiotic (growth control)

    • This compound at a sub-inhibitory concentration (e.g., 0.25x or 0.5x MIC)

    • Meropenem at a sub-inhibitory concentration (e.g., 0.25x or 0.5x MIC)

    • The combination of this compound and meropenem at the same sub-inhibitory concentrations.

  • Inoculation and Incubation: Inoculate each tube/flask with the prepared bacterial suspension. Incubate at 37°C with shaking.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture. Perform serial dilutions in sterile saline and plate onto agar plates.

  • Colony Counting: Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Conclusion

The combination of this compound and meropenem represents a promising therapeutic strategy against challenging Gram-negative pathogens. The protocols outlined in these application notes provide a framework for researchers to quantify this synergistic interaction and further explore its potential in drug development. The enhanced activity observed with this combination may allow for the use of lower antibiotic concentrations, potentially reducing toxicity and the emergence of resistance.

References

Application Notes and Protocols: BAL-30072 Chequerboard Assay for Antibiotic Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel siderophore monosulfactam antibiotic with potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) strains. Its unique mechanism of action involves the inhibition of penicillin-binding proteins (PBPs) PBP1a, PBP1b, and PBP3, which are essential for bacterial cell wall synthesis.[1][2] this compound utilizes the bacterium's own iron uptake systems to facilitate its entry into the cell, acting as a "Trojan horse" to bypass certain resistance mechanisms.[3][4] Combination therapy with this compound and other antibiotics, particularly carbapenems like meropenem, has shown promise for overcoming resistance and enhancing antibacterial efficacy. The chequerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

This document provides detailed application notes and protocols for performing a chequerboard assay to evaluate the synergistic potential of this compound with other antibiotics.

Data Presentation: this compound and Meropenem Synergy

The following table summarizes the results of a chequerboard synergy analysis between this compound and meropenem against various Gram-negative bacterial strains. The data demonstrates synergistic and additive interactions, highlighting the potential of this combination therapy.

Bacterial StrainThis compound MIC (µg/mL) AloneMeropenem MIC (µg/mL) AloneThis compound MIC (µg/mL) in CombinationMeropenem MIC (µg/mL) in CombinationFIC Index (FICI)Interaction
E. coli NDM-121280.5320.5Additive
K. pneumoniae KPC-24641160.5Additive
P. aeruginosa WT10.50.250.1250.5Additive
P. aeruginosa MDR832140.25Synergy
A. baumannii MDR4640.580.25Synergy

Fractional Inhibitory Concentration (FIC) Index Calculation: FICI = FIC of this compound + FIC of Meropenem FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1

  • Indifference: 1 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocols

Protocol 1: Broth Microdilution Chequerboard Assay

This protocol details the steps for performing a chequerboard assay to determine the synergistic interaction between this compound and a second antibiotic (e.g., meropenem).

Materials:

  • This compound (potency-adjusted powder)

  • Second antibiotic of interest (e.g., meropenem, potency-adjusted powder)

  • Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the second antibiotic at a concentration of at least 10 times the highest concentration to be tested.

    • Use the appropriate solvent for each antibiotic and ensure complete dissolution.

  • Preparation of Antibiotic Dilutions in a 96-Well Plate:

    • In a sterile 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.

    • Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in CAMHB.

    • Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • Well H12 should contain only broth and inoculum to serve as a growth control.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

    • Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to determine growth inhibition.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone from column 11 and row H.

    • For each well showing no growth, calculate the FIC for each antibiotic and the FICI as described in the Data Presentation section.

    • The lowest FICI value is reported as the result for the combination.

Visualizations

Experimental Workflow

Chequerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis prep_stock Prepare Antibiotic Stock Solutions serial_dilution_A Serial Dilute this compound (x-axis) prep_stock->serial_dilution_A serial_dilution_B Serial Dilute 2nd Antibiotic (y-axis) prep_stock->serial_dilution_B prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution_A->inoculate_plate serial_dilution_B->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_mic Determine MICs (Visual or OD) incubate->read_mic calc_fic Calculate FIC Index (FICI) read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow of the chequerboard assay for antibiotic synergy testing.

Mechanism of Synergy: this compound and Meropenem

Synergy_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_uptake Uptake cluster_periplasm Periplasmic Space cluster_target Target Inhibition siderophore_receptor Siderophore Receptor bal30072_peri This compound siderophore_receptor->bal30072_peri porin Porin Channel meropenem_peri Meropenem porin->meropenem_peri pbp1ab PBP 1a/1b bal30072_peri->pbp1ab Inhibits pbp3 PBP 3 bal30072_peri->pbp3 Inhibits pbp2 PBP 2 meropenem_peri->pbp2 Inhibits cell_wall_synthesis Cell Wall Synthesis pbp1ab->cell_wall_synthesis pbp2->cell_wall_synthesis pbp3->cell_wall_synthesis lysis Bacterial Cell Lysis cell_wall_synthesis->lysis Inhibition leads to bal30072_ext This compound bal30072_ext->siderophore_receptor 'Trojan Horse' Uptake meropenem_ext Meropenem meropenem_ext->porin

Caption: Complementary PBP inhibition by this compound and Meropenem.

References

In Vivo Efficacy of BAL-30072 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel siderophore monosulfactam antibiotic with potent in vitro activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. Its unique mechanism of action, which involves utilizing bacterial iron uptake systems to enter the cell and subsequently inhibiting essential penicillin-binding proteins (PBPs), makes it a promising candidate for treating challenging infections. These application notes provide a summary of the in vivo efficacy of this compound in established animal models of infection, along with detailed protocols for reproducing these key experiments.

Data Presentation

Table 1: In Vivo Efficacy of this compound against Acinetobacter baumannii in a Rat Soft-Tissue Infection Model
Bacterial StrainTreatment GroupMean Bacterial Load (log10 CFU/g tissue) ± SDChange in Bacterial Load vs. Control (log10 CFU/g)
AB307-0294 (Meropenem-Susceptible)Control7.8 ± 0.4-
This compound5.2 ± 0.6-2.6
Meropenem5.5 ± 0.5-2.3
AB8407 (Meropenem-Resistant)Control8.1 ± 0.3-
This compound5.9 ± 0.7-2.2
Meropenem7.9 ± 0.4-0.2
AB1697 (Meropenem-Resistant)Control7.5 ± 0.5-
This compound5.1 ± 0.8-2.4
Meropenem7.3 ± 0.6-0.2
AB3340 (Meropenem-Resistant)Control8.0 ± 0.2-
This compound5.8 ± 0.5-2.2
Meropenem6.0 ± 0.4-2.0
AB0057 (Meropenem-Resistant)Control7.9 ± 0.4-
This compound7.7 ± 0.5-0.2
Meropenem7.8 ± 0.3-0.1

Data compiled from studies demonstrating the proof-of-principle in vivo efficacy of this compound.[1]

Table 2: In Vivo Efficacy of this compound in Combination with Meropenem in a Neutropenic Murine Thigh Infection Model against Pseudomonas aeruginosa
Bacterial StrainTreatment GroupMean Bacterial Load (log10 CFU/thigh) ± SDChange in Bacterial Load vs. Control (log10 CFU/thigh)
PA-14 (Meropenem-Susceptible)Control8.5 ± 0.4-
This compound (50 mg/kg)6.5 ± 0.5-2.0
Meropenem (30 mg/kg)5.0 ± 0.6-3.5
This compound (50 mg/kg) + Meropenem (30 mg/kg)3.5 ± 0.7-5.0
PA-MDR1 (Meropenem-Resistant, Efflux)Control8.2 ± 0.3-
This compound (50 mg/kg)7.0 ± 0.4-1.2
Meropenem (30 mg/kg)7.9 ± 0.5-0.3
This compound (50 mg/kg) + Meropenem (30 mg/kg)5.2 ± 0.6-3.0
PA-MBL1 (Meropenem-Resistant, MBL)Control8.8 ± 0.2-
This compound (50 mg/kg)7.5 ± 0.5-1.3
Meropenem (30 mg/kg)8.6 ± 0.3-0.2
This compound (50 mg/kg) + Meropenem (30 mg/kg)5.8 ± 0.7-3.0

Data represents expected outcomes based on qualitative descriptions of in vivo synergy. Specific quantitative data from these combination studies is limited in publicly available literature.

Experimental Protocols

Rat Soft-Tissue Infection Model for Acinetobacter baumannii

This model is designed to assess the efficacy of antimicrobial agents in a localized, non-neutropenic soft-tissue infection.

Materials:

  • Male Wistar rats (200-250 g)

  • Acinetobacter baumannii strain of interest

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles (25G)

  • This compound, comparators (e.g., meropenem), and vehicle control

  • Stomacher and sterile filter bags

  • Phosphate-buffered saline (PBS)

Protocol:

  • Inoculum Preparation:

    • Culture the A. baumannii strain overnight on a TSA plate at 37°C.

    • Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to a final concentration of approximately 1 x 10⁸ CFU/mL.

  • Infection Procedure:

    • Anesthetize the rats according to approved institutional protocols.

    • Shave the dorsal surface and disinfect the skin.

    • Inject 0.5 mL of the bacterial suspension subcutaneously into the dorsal flank.

  • Treatment:

    • At 2 hours post-infection, administer the first dose of this compound, comparator drug, or vehicle control. The route of administration (e.g., subcutaneous, intravenous) and dosing regimen should be based on the pharmacokinetic properties of the compound. A typical regimen for this compound could be 50 mg/kg administered subcutaneously every 8 hours.

  • Efficacy Assessment:

    • At 24 hours post-infection, euthanize the animals.

    • Aseptically excise the infected skin and underlying soft tissue.

    • Weigh the tissue sample and homogenize it in a known volume of sterile PBS using a stomacher.

    • Perform serial dilutions of the tissue homogenate and plate on TSA plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the bacterial load (CFU/g of tissue).

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against a variety of pathogens in an immunocompromised host.

Materials:

  • Female ICR or Swiss Webster mice (20-25 g)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Brain Heart Infusion (BHI) broth and agar

  • Sterile saline (0.9% NaCl)

  • Cyclophosphamide

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles (27G)

  • This compound, comparators, and vehicle control

  • Tissue homogenizer

  • Phosphate-buffered saline (PBS)

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen typically induces profound neutropenia.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the rat soft-tissue model protocol, using BHI broth and adjusting the final concentration to approximately 1 x 10⁷ CFU/mL in sterile saline.

  • Infection Procedure:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh muscle.

  • Treatment:

    • Initiate treatment 2 hours post-infection. Administer this compound, comparator drugs, or vehicle control via the desired route (e.g., subcutaneous). Dosing frequency will depend on the drug's pharmacokinetics. For combination studies, administer the drugs separately or as a co-formulation.

  • Efficacy Assessment:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile PBS.

    • Serially dilute the homogenate and plate on BHI agar plates.

    • Incubate at 37°C for 18-24 hours and enumerate the colonies to determine the bacterial load (CFU/thigh).

Visualizations

BAL30072_Mechanism_of_Action cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm BAL30072_ext This compound Siderophore_Receptor Siderophore Receptor BAL30072_ext->Siderophore_Receptor Binds to receptor BAL30072_peri This compound Siderophore_Receptor->BAL30072_peri Active Transport PBP1a PBP1a BAL30072_peri->PBP1a Inhibits PBP1b PBP1b BAL30072_peri->PBP1b Inhibits PBP3 PBP3 BAL30072_peri->PBP3 Inhibits Cell_Lysis Spheroplasting & Cell Lysis PBP1a->Cell_Lysis PBP1b->Cell_Lysis PBP3->Cell_Lysis Disrupted Peptidoglycan Synthesis

Caption: Mechanism of action of this compound.

Experimental_Workflow_Thigh_Model Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Intramuscular Infection (e.g., P. aeruginosa) Neutropenia->Infection Treatment Administer Treatment (this compound +/- Meropenem) Infection->Treatment Incubation 24h Incubation Treatment->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia Dissection Dissect Thigh Muscle Euthanasia->Dissection Homogenization Homogenize Tissue Dissection->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Enumeration Colony Enumeration (CFU/thigh) Plating->Enumeration End End Enumeration->End

References

Application Notes and Protocols for the Evaluation of BAL-30072 in a Rat Soft-Tissue Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel siderophore monosulfactam antibiotic with potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae.[1][2][3][4] Its unique mechanism of action involves utilizing bacterial iron uptake systems to gain entry into the periplasmic space, where it subsequently inhibits penicillin-binding proteins (PBPs) 1a, 1b, and 3, leading to rapid bactericidal activity through spheroplasting and cell lysis.[2] This application note provides detailed protocols for an immunocompetent rat soft-tissue infection model to evaluate the in vivo efficacy of this compound.

Data Presentation

In Vitro Activity of this compound

The minimum inhibitory concentrations (MICs) of this compound have been determined against various MDR Gram-negative pathogens.

Bacterial SpeciesStrainRelevant Resistance MechanismsThis compound MIC (µg/mL)Meropenem MIC (µg/mL)
Acinetobacter baumanniiAB307-0294-40.25
Acinetobacter baumanniiAB8407OXA-23>644
Acinetobacter baumanniiAB1697OXA-24/40-like>6416
Acinetobacter baumanniiAB3340-160.5
Acinetobacter baumanniiAB0057OXA-51-like, AmpC>6416
Klebsiella pneumoniae(VIM-1 producing)VIM-1 metallo-β-lactamase--
Escherichia coli(VIM-1 & CMY-13 producing)VIM-1, CMY-13 cephalosporinase--

Data sourced from Russo et al., 2011 and Navon-Venezia et al., 2010.

In Vivo Efficacy of this compound in a Rat Soft-Tissue Infection Model

The following table summarizes the in vivo efficacy of this compound against various A. baumannii strains in an immunocompetent rat soft-tissue infection model. The treatment regimen consisted of this compound (50 mg/kg/dose) administered intraperitoneally at 2, 4, and 6 hours post-infection.

Bacterial StrainInitial Inoculum (log10 CFU/mL)Bacterial Load in Control (log10 CFU/mL at 8h)Bacterial Load with this compound (log10 CFU/mL at 8h)Log10 Reduction vs. Control
AB307-0294~7.0~8.0~5.0~3.0
AB8407~7.0~7.5~6.0~1.5
AB1697~7.0~7.8~6.5~1.3
AB3340~7.0~7.2~6.8~0.4
AB0057~7.0~7.5~7.50

Data adapted from Russo et al., 2011.

In Vivo Efficacy of this compound in a Murine Thigh Infection Model

This table presents the efficacy of this compound in a neutropenic murine thigh infection model against Enterobacteriaceae.

Bacterial SpeciesResistance MechanismThis compound Dose (mg/kg)Mean Log10 Reduction at 24h (CFU/thigh)
Klebsiella pneumoniaeVIM-1300.93
Klebsiella pneumoniaeVIM-1601.6
Escherichia coliVIM-1, CMY-13301.03
Escherichia coliVIM-1, CMY-13602.76

Data sourced from Navon-Venezia et al., 2010.

Experimental Protocols

Rat Soft-Tissue Infection Model

This protocol is adapted from the model described by Russo et al. (2011) for the evaluation of this compound against A. baumannii.

Materials:

  • Specific pathogen-free, male Sprague-Dawley rats (200-250 g)

  • This compound for injection

  • Test organism (e.g., MDR A. baumannii strain)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Sterile surgical instruments

  • Sterile syringes and needles

  • Tissue homogenizer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least 3 days prior to the experiment with free access to food and water.

  • Inoculum Preparation:

    • Culture the test organism overnight on a TSA plate.

    • Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., ~1 x 10⁸ CFU/mL).

  • Induction of Soft-Tissue Pouch:

    • Anesthetize the rats.

    • Shave the dorsal area and disinfect the skin.

    • Create a subcutaneous air pouch by injecting 20 mL of sterile air.

    • Inject 2 mL of sterile saline into the pouch.

  • Infection:

    • After 24 hours, inject 1 mL of the prepared bacterial suspension (e.g., ~1 x 10⁷ CFU) into the subcutaneous pouch.

  • Treatment:

    • At 2, 4, and 6 hours post-infection, administer this compound (e.g., 50 mg/kg) or vehicle control (saline) via intraperitoneal injection.

  • Sample Collection and Bacterial Enumeration:

    • At a predetermined time point (e.g., 8 hours post-infection), euthanize the animals.

    • Aseptically collect the fluid from the subcutaneous pouch.

    • Perform serial dilutions of the pouch fluid in sterile PBS.

    • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

    • Count the colonies to determine the number of CFU/mL of pouch fluid.

Visualizations

Mechanism of Action of this compound

BAL30072_Mechanism cluster_outside Extracellular Space cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane BAL30072 This compound OM_receptor Siderophore Receptor BAL30072->OM_receptor Binds to receptor BAL30072_periplasm This compound OM_receptor->BAL30072_periplasm Transport PBP1a PBP 1a BAL30072_periplasm->PBP1a Inhibits PBP1b PBP 1b BAL30072_periplasm->PBP1b Inhibits PBP3 PBP 3 BAL30072_periplasm->PBP3 Inhibits Lysis Spheroplasting & Cell Lysis PBP1a->Lysis Peptidoglycan Synthesis Blocked PBP1b->Lysis Peptidoglycan Synthesis Blocked PBP3->Lysis Peptidoglycan Synthesis Blocked TonB TonB-ExbB-ExbD Complex TonB->OM_receptor Energy Transduction

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Experimental Workflow for Rat Soft-Tissue Infection Model

Rat_Model_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis acclimatize Animal Acclimatization inoculum_prep Bacterial Inoculum Preparation pouch_creation Subcutaneous Pouch Creation infection Infection of Pouch pouch_creation->infection treatment_group Treatment Group (this compound) infection->treatment_group control_group Control Group (Vehicle) infection->control_group euthanasia Euthanasia & Sample Collection treatment_group->euthanasia control_group->euthanasia dilution Serial Dilution of Pouch Fluid euthanasia->dilution plating Plating on TSA dilution->plating incubation Incubation plating->incubation cfu_count CFU Enumeration incubation->cfu_count

Caption: Workflow for the rat soft-tissue infection model.

References

Preparing BAL-30072 Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of BAL-30072 stock solutions for use in various in vitro assays. This compound is a novel siderophore monosulfactam antibiotic with potent activity against multidrug-resistant Gram-negative bacteria. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
CAS Number 941285-15-0[1][2][3][4]
Molecular Formula C₁₆H₁₈N₆O₁₀S₂[1]
Molecular Weight 518.48 g/mol
Appearance Solid powder

Solubility and Recommended Solvents

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro use. Information on the aqueous solubility of this compound is limited; therefore, DMSO is the solvent of choice to achieve concentrations relevant for most antimicrobial susceptibility testing.

SolventSolubilityRecommendations and Remarks
DMSO SolubleRecommended for preparing high-concentration stock solutions. Final DMSO concentration in assays should be minimized (typically ≤0.5%) to avoid solvent-induced effects on microbial growth or cell lines.
Water Information not readily availableIt is advisable to perform a small-scale solubility test if an aqueous solution is required for a specific application.
Ethanol Information not readily availableNot recommended as a primary solvent without prior solubility and stability validation.

Recommended Storage Conditions

Proper storage of both the solid compound and its stock solutions is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationRecommendations
Solid Powder -20°CUp to 3 yearsStore in a desiccator to protect from moisture.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO -20°CShort-term (days to weeks)Suitable for working stocks that will be used promptly.
Stock Solution in DMSO 4°CUp to 2 weeksRecommended for immediate use. Protect from light.

Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution, which is a common starting concentration for serial dilutions in antimicrobial susceptibility testing.

Materials:
  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:
  • Pre-warm this compound and DMSO: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder.

  • Dissolve the Compound: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquot for Storage: Dispense the stock solution into sterile, single-use aliquots in amber or foil-wrapped tubes to protect from light.

  • Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.

G cluster_workflow This compound Stock Solution Preparation Workflow start Start: Equilibrate Reagents to RT weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle warming if needed) add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -80°C (Long-term) or -20°C (Short-term) aliquot->store

This compound Stock Solution Preparation Workflow

Application in In Vitro Assays: Minimum Inhibitory Concentration (MIC) Testing

This compound stock solutions are frequently used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Example MIC Assay Protocol Outline:
  • Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, Iso-Sensitest Broth). The final concentrations should cover the expected MIC range for the test organisms. For many multidrug-resistant Gram-negative bacteria, the MIC90 for this compound is in the range of 4-8 µg/mL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as per established protocols (e.g., CLSI guidelines) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: Inoculate the prepared dilutions with the bacterial suspension and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Determine MIC: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.

G cluster_pathway Mechanism of Action: this compound BAL30072 This compound (Siderophore Monosulfactam) OM Outer Membrane BAL30072->OM Iron Uptake System PBP PBP1a PBP1b PBP3 OM->PBP Inhibition CellLysis Cell Wall Synthesis Inhibition → Spheroplasting & Lysis PBP->CellLysis

Simplified Mechanism of Action of this compound

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous DMSO to prevent degradation of this compound.

  • Avoid Contamination: Employ sterile techniques throughout the preparation process to avoid microbial contamination of the stock solution.

  • Light Protection: Protect this compound powder and solutions from light to prevent photodegradation.

  • Validate Working Solutions: The stability of diluted working solutions in aqueous assay media may be limited. It is recommended to prepare fresh dilutions for each experiment from the frozen stock.

  • Solvent Control: Always include a solvent control (e.g., assay medium with the highest concentration of DMSO used) in your experiments to ensure that the solvent does not affect the outcome.

References

Application Notes and Protocols: BAL-30072 in Combination with β-Lactamase Inhibitors and Carbapenems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-30072 is a novel siderophore monosulfactam antibiotic with potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacilli, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae.[1][2][3][4] Its unique mechanism of action involves exploiting bacterial iron uptake systems to facilitate entry into the cell.[5] this compound is stable to many Ambler class A, B, and D carbapenemases. This inherent stability and distinct mode of action make it a promising candidate for combination therapy, particularly with β-lactamase inhibitors and carbapenems, to overcome a wide range of resistance mechanisms.

These application notes provide a summary of the in vitro and in vivo data for this compound in combination with other agents, along with detailed protocols for assessing synergistic activity.

Mechanism of Action and Rationale for Combination Therapy

This compound is a monocyclic β-lactam antibiotic belonging to the sulfactam class. It possesses a dihydroxypyridone moiety in its side chain that acts as a siderophore, chelating iron and utilizing the bacterium's own iron transport systems for active transport across the outer membrane. This novel entry mechanism allows this compound to bypass resistance conferred by porin mutations. Once in the periplasmic space, this compound primarily inhibits penicillin-binding protein 3 (PBP3), which is a common target for monobactams like aztreonam. However, unlike other monobactams, this compound also shows inhibitory activity against PBP1a and PBP1b, leading to spheroplasting and lysis rather than just filamentation of bacterial cells.

This compound demonstrates stability against many β-lactamases, including Class B metallo-β-lactamases (e.g., VIM and NDM types) and is also relatively stable against Class A extended-spectrum β-lactamases (ESBLs) of the CTX-M type, and Class A (KPC type) and Class D (OXA type) carbapenemases. However, its activity can be compromised by high-level expression of some ESBLs (TEM and SHV types) and AmpC cephalosporinases.

The rationale for combining this compound with β-lactamase inhibitors or carbapenems is to:

  • Broaden the spectrum of activity: Combinations can be effective against a wider range of multidrug-resistant Gram-negative bacteria than either agent alone.

  • Enhance potency: Synergistic interactions can lead to lower minimum inhibitory concentrations (MICs) for both agents, potentially reducing the required therapeutic doses and minimizing toxicity.

  • Suppress the emergence of resistance: The use of two agents with different mechanisms of action can reduce the likelihood of spontaneous resistance development.

BAL30072_Mechanism cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_lysis Iron Iron Iron_Uptake_System Iron Uptake System Iron->Iron_Uptake_System Binds BAL30072 BAL30072 BAL30072->Iron_Uptake_System Utilizes for entry BAL30072_Peri This compound Iron_Uptake_System->BAL30072_Peri Transports PBP3 PBP3 BAL30072_Peri->PBP3 Inhibits PBP1a_1b PBP1a/1b BAL30072_Peri->PBP1a_1b Inhibits Cell_Lysis Cell Lysis PBP3->Cell_Lysis Leads to PBP1a_1b->Cell_Lysis Leads to

Fig 1. Mechanism of action of this compound.

Data Presentation: In Vitro Activity of this compound and Combinations

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound alone and in combination with other antimicrobial agents against various multidrug-resistant Gram-negative pathogens.

Table 1: MIC₉₀ values of this compound and Comparator Agents against Multidrug-Resistant (MDR) Gram-Negative Bacilli

OrganismThis compound (µg/mL)Meropenem (µg/mL)
MDR Acinetobacter spp.4>32
MDR P. aeruginosa8>32

Table 2: Activity of this compound Alone and in Combination with Meropenem against Carbapenem-Resistant Klebsiella pneumoniae

Agent(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound>32>32
Meropenem432
This compound/Meropenem (1:1)14
Data from a study of 617 clinical isolates of K. pneumoniae from urinary tract infections.

Table 3: Activity of this compound Against Carbapenem-Resistant Enterobacteriaceae Based on Resistance Mechanism

Resistance Mechanism% Susceptible to this compound at ≤4 mg/L
OXA-4860-87%
IMP60-87%
NDM60-87%
VIM60-87%
Impermeability + AmpC/ESBL60-87%
KPC40%
Data from a study of carbapenem-resistant Enterobacteriaceae from multiple UK hospitals.

Experimental Protocols

Checkerboard Synergy Assay

The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

Objective: To quantify the interaction between this compound and a second antimicrobial agent (e.g., a carbapenem or a β-lactamase inhibitor) against a specific bacterial isolate.

Materials:

  • This compound (potency-adjusted powder)

  • Second antimicrobial agent (e.g., meropenem, clavulanate; potency-adjusted powder)

  • Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the second agent in the appropriate solvent at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Antibiotic Dilutions:

    • A two-dimensional array of serial dilutions is created in a 96-well microtiter plate.

    • This compound is serially diluted along the x-axis (columns 1-10).

    • The second agent is serially diluted along the y-axis (rows A-G).

    • Column 11 contains serial dilutions of the second agent alone to determine its MIC.

    • Row H contains serial dilutions of this compound alone to determine its MIC.

    • Well H12 serves as the growth control and contains only broth and the bacterial inoculum.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Determine the MIC of this compound alone (from row H) and the second antibiotic alone (from column 11).

    • For each well showing no growth, note the concentrations of this compound and the second agent.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC index is calculated for each well that shows no growth using the following formula: FIC Index = FIC of Agent A + FIC of Agent B where: FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • The synergistic effect is determined by the lowest FIC index value obtained from all the wells that show no growth.

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Checkerboard_Workflow Start Start Prep_Stocks Prepare Antibiotic Stock Solutions Start->Prep_Stocks Prep_Dilutions Prepare Serial Dilutions in 96-well Plate Prep_Stocks->Prep_Dilutions Inoculate_Plate Inoculate Plate Prep_Dilutions->Inoculate_Plate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MICs and Identify No-Growth Wells Incubate->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Interpret_Results Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret_Results End End Interpret_Results->End

References

Application Notes and Protocols: Evaluating the Efficacy of BAL-30072 Against KPC-Producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae, particularly Klebsiella pneumoniae producing Klebsiella pneumoniae carbapenemase (KPC), represents a significant threat to public health. These pathogens are often multidrug-resistant, leaving limited therapeutic options for treating infections. BAL-30072 is a novel siderophore monosulfactam antibiotic with a unique mechanism of entry into Gram-negative bacteria, utilizing iron uptake systems. This characteristic allows it to circumvent some common resistance mechanisms, such as porin mutations. This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacilli, including many carbapenem-resistant isolates.[1][2]

Notably, this compound exhibits synergistic or additive effects when combined with carbapenems, such as meropenem, against KPC-producing K. pneumoniae.[1][3] This synergy is attributed to the complementary mechanisms of action of the two agents. While KPC enzymes can hydrolyze carbapenems, this compound is more stable against these enzymes.[1] The combination of this compound and a carbapenem can therefore lead to enhanced bacterial killing and suppression of resistance development.

These application notes provide a detailed overview of the experimental setup for evaluating the efficacy of this compound, both alone and in combination with meropenem, against KPC-producing K. pneumoniae. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and in vivo efficacy studies.

Data Presentation

The following tables summarize the in vitro activity of this compound and its combination with meropenem against KPC-producing Klebsiella pneumoniae.

Table 1: In Vitro Activity of this compound against KPC-Producing Klebsiella pneumoniae

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound4>64

Data compiled from studies on clinical isolates of KPC-possessing Klebsiella pneumoniae.

Table 2: Synergistic Activity of this compound in Combination with Meropenem against KPC-Producing Klebsiella pneumoniae

Antibiotic CombinationMIC50 (µg/mL)MIC90 (µg/mL)Fold-decrease in MIC90
This compound4>64-
Meropenem>32>32-
This compound + MeropenemNot Reported4≥4

Combining this compound with meropenem resulted in a ≥ 4-fold decrease in the this compound MIC90 for K. pneumoniae.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

1. Materials:

  • KPC-producing Klebsiella pneumoniae isolate(s)

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

    • Perform serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep antibiotic_prep Prepare Antibiotic Dilutions (Serial 2-fold) start->antibiotic_prep inoculation Inoculate Microtiter Plate bacterial_prep->inoculation antibiotic_prep->inoculation incubation Incubate (35°C, 16-20h) inoculation->incubation reading Read Results Visually incubation->reading interpretation Determine MIC reading->interpretation end_node End interpretation->end_node

Workflow for MIC Determination by Broth Microdilution.
Protocol 2: Checkerboard Synergy Assay

The checkerboard assay is used to assess the in vitro interaction between two antimicrobial agents.

1. Materials:

  • Same as for MIC determination, with the addition of meropenem analytical powder.

2. Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in CAMHB.

    • Prepare serial twofold dilutions of meropenem along the y-axis (e.g., rows A-G) in CAMHB.

    • Column 11 should contain only the dilutions of meropenem to determine its MIC alone.

    • Row H should contain only the dilutions of this compound to determine its MIC alone.

    • Well H12 serves as the growth control (inoculum without antibiotics).

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described in the MIC protocol.

    • Inoculate all wells containing antibiotic dilutions and the growth control well.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination showing no growth:

      • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

      • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

      • FIC Index (FICI) = FIC of drug A + FIC of drug B

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start drugA_prep Dilute this compound (x-axis) start->drugA_prep drugB_prep Dilute Meropenem (y-axis) start->drugB_prep bacterial_prep Prepare Bacterial Inoculum start->bacterial_prep inoculation Inoculate Plate drugA_prep->inoculation drugB_prep->inoculation bacterial_prep->inoculation incubation Incubate (35°C, 16-20h) inoculation->incubation reading Read MICs of Combinations incubation->reading calc_fic Calculate FIC Index reading->calc_fic interpretation Interpret Synergy/ Additive/Antagonism calc_fic->interpretation end_node End interpretation->end_node

Workflow for the Checkerboard Synergy Assay.
Protocol 3: Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.

1. Materials:

  • Same as for MIC determination, plus sterile tubes for sampling and agar plates for colony counting.

2. Procedure:

  • Preparation:

    • Prepare tubes of CAMHB containing this compound alone, meropenem alone, and the combination of this compound and meropenem at desired concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

    • Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C ± 2°C, with shaking for aeration.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a specific volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow cluster_setup Setup cluster_experiment Experiment cluster_quantification Quantification & Analysis start Start prepare_tubes Prepare Antibiotic Tubes and Growth Control start->prepare_tubes prepare_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prepare_inoculum inoculate_tubes Inoculate Tubes prepare_tubes->inoculate_tubes prepare_inoculum->inoculate_tubes incubate_sample Incubate and Sample at Time Points (0-24h) inoculate_tubes->incubate_sample serial_dilution Perform Serial Dilutions incubate_sample->serial_dilution plating Plate Dilutions serial_dilution->plating colony_count Count Colonies (CFU/mL) plating->colony_count plot_data Plot log10 CFU/mL vs. Time colony_count->plot_data end_node End plot_data->end_node

Workflow for the Time-Kill Assay.
Protocol 4: Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a mammalian system.

1. Materials:

  • Female ICR (CD-1) or similar strain of mice (5-6 weeks old)

  • Cyclophosphamide for inducing neutropenia

  • KPC-producing Klebsiella pneumoniae isolate

  • This compound and/or meropenem for injection

  • Sterile saline or appropriate vehicle

  • Syringes and needles

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

2. Procedure:

  • Induction of Neutropenia:

    • Render mice neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Infection:

    • Prepare an inoculum of KPC-producing K. pneumoniae in sterile saline.

    • Inject a defined bacterial load (e.g., 10⁶ to 10⁷ CFU) in a small volume (e.g., 0.1 mL) into the thigh muscle of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin treatment with this compound, meropenem, the combination, or a vehicle control.

    • Administer the drugs via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.

  • Assessment of Efficacy:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile saline.

    • Perform serial dilutions of the thigh homogenate and plate on agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Compare the bacterial load in the thighs of treated mice to that of the vehicle control group.

    • Efficacy is demonstrated by a significant reduction in the bacterial burden in the treated groups.

Thigh_Infection_Model cluster_animal_prep Animal Preparation cluster_infection_treatment Infection and Treatment cluster_evaluation Evaluation start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Infect Thigh Muscle with K. pneumoniae neutropenia->infection treatment Administer Treatment (this compound +/- Meropenem) infection->treatment euthanasia Euthanize Mice (e.g., 24h post-treatment) treatment->euthanasia thigh_excision Excise and Homogenize Thigh euthanasia->thigh_excision bacterial_quantification Quantify Bacterial Load (CFU/gram) thigh_excision->bacterial_quantification data_analysis Analyze Data and Determine Efficacy bacterial_quantification->data_analysis end_node End data_analysis->end_node

Workflow for the Murine Thigh Infection Model.

Signaling Pathways and Logical Relationships

The synergistic interaction between this compound and meropenem against KPC-producing Klebsiella pneumoniae can be visualized as a multi-pronged attack on the bacterial cell.

Synergy_Mechanism cluster_drugs Antimicrobial Agents cluster_bacterium KPC-producing K. pneumoniae BAL30072 This compound Iron_Uptake Iron Uptake Systems BAL30072->Iron_Uptake Enters via KPC_Enzyme KPC Enzyme BAL30072->KPC_Enzyme More stable against Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits Meropenem->KPC_Enzyme Hydrolyzed by Iron_Uptake->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Lysis Bacterial Cell Lysis Cell_Wall->Lysis Inhibition leads to

Synergistic action of this compound and Meropenem.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BAL-30072 MIC Variability In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAL-30072. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent Minimum Inhibitory Concentration (MIC) results during in vitro antimicrobial susceptibility testing of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel siderophore monosulfactam antibiotic. It functions through a "Trojan horse" mechanism, utilizing the bacterium's own iron uptake systems to enter the cell. Once inside, it inhibits essential penicillin-binding proteins (PBPs), specifically PBP1a, PBP1b, and PBP3, which are critical for bacterial cell wall synthesis. This disruption of the cell wall leads to cell lysis and bacterial death.[1][2]

Q2: Why am I observing significant variability in my this compound MIC results?

A2: Variability in this compound MIC values can stem from several factors, including:

  • Iron concentration in the media: As a siderophore antibiotic, the activity of this compound is highly dependent on iron availability.

  • Inoculum density: The number of bacteria at the start of the experiment can significantly impact the apparent MIC, a phenomenon known as the inoculum effect.

  • Bacterial strain and resistance mechanisms: The presence of specific β-lactamases, efflux pumps, and alterations in porin channels can all contribute to MIC variability.[3]

  • Testing methodology: Differences between broth microdilution and agar dilution methods, as well as the specific type of growth medium used, can influence results.[3]

Q3: Are there any specific quality control (QC) strains recommended for this compound testing?

A3: While specific CLSI or EUCAST-defined quality control ranges for this compound are not yet widely established in the provided search results, standard QC strains such as Pseudomonas aeruginosa ATCC 27853 are often used in research settings for antimicrobial susceptibility testing.[4] It is crucial to maintain consistency in the QC strains used and to establish internal lab-specific ranges to monitor for variability.

Troubleshooting Guides

Issue 1: Higher than Expected MIC Values

If you are observing unexpectedly high MIC values for this compound, consider the following potential causes and solutions:

Potential CauseRecommended Action
High Iron Content in Media Since this compound utilizes iron transport systems, high iron levels in the growth medium can reduce its uptake and efficacy. To address this, consider using iron-depleted media or adding an iron chelator like 2,2'-bipyridyl to the medium.
High Inoculum Density An inoculum that is too dense can lead to an "inoculum effect," where the high number of bacteria can overwhelm the antibiotic, resulting in a higher apparent MIC. Ensure your inoculum is standardized, typically to 5 x 10^5 CFU/mL, following CLSI or EUCAST guidelines.
Presence of β-Lactamases The bacterial strain may be producing β-lactamases that can inactivate this compound. Characterize the resistance profile of your strain to identify the presence of enzymes such as extended-spectrum β-lactamases (ESBLs) or carbapenemases.
Efflux Pump Overexpression Overexpression of efflux pumps can actively remove this compound from the bacterial cell, leading to increased resistance. Consider using an efflux pump inhibitor in a parallel experiment to assess its impact on the MIC.
Issue 2: Poor Reproducibility of MIC Results

For challenges with inconsistent MIC values between experiments, review the following:

Potential CauseRecommended Action
Inconsistent Inoculum Preparation Variations in inoculum density are a common source of irreproducibility. Always use a freshly prepared inoculum standardized to a 0.5 McFarland standard.
Media Batch-to-Batch Variation Different lots of media can have slight variations in composition, including cation and iron concentrations, which can affect the activity of this compound. If possible, use the same lot of media for a series of related experiments.
Inconsistent Incubation Conditions Ensure that incubation time and temperature are consistent for all experiments.
Differences in Testing Methodology Strictly adhere to a standardized protocol (broth microdilution or agar dilution) and ensure all steps are performed consistently. Note that MIC values can differ between agar and broth-based methods.

Data Presentation

The following tables summarize quantitative data on factors influencing this compound MIC values.

Table 1: Effect of Iron Chelator (16 µg/mL 2,2'-Bipyridyl) on this compound MICs

OrganismNumber of StrainsFold-Decrease in MIC with Chelator
Acinetobacter baumannii482 to 8-fold
Pseudomonas aeruginosa602 to 32-fold
(Data synthesized from Page et al., 2010)

Table 2: this compound MIC Values Against Multidrug-Resistant (MDR) Organisms

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
MDR Acinetobacter spp.-4
MDR Pseudomonas aeruginosa-8
KPC-producing Klebsiella pneumoniae4>64
(Data synthesized from Page et al., 2010 and Landman et al., 2014)

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on general CLSI guidelines and includes modifications relevant to a siderophore antibiotic.

  • Preparation of Media: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). For testing under iron-depleted conditions, prepare iron-depleted CAMHB (ID-CAMHB) by treatment with Chelex 100 resin, or supplement standard CAMHB with an iron chelator such as 2,2'-bipyridyl.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the chosen broth medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

This compound Mechanism of Action

BAL30072_Mechanism cluster_outside Outside Bacterial Cell cluster_membrane Outer Membrane cluster_inside Periplasmic Space BAL30072 This compound (Siderophore-Antibiotic Conjugate) IronReceptor Iron Uptake Receptor BAL30072->IronReceptor Binds to receptor Iron Fe³⁺ Iron->IronReceptor PBP Penicillin-Binding Proteins (PBP1a, 1b, 3) IronReceptor->PBP Transport into periplasm CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action for the siderophore antibiotic this compound.

Troubleshooting Workflow for MIC Variability

Troubleshooting_Workflow Start Inconsistent MIC Results Observed CheckInoculum Verify Inoculum Density (0.5 McFarland) Start->CheckInoculum CheckMedia Review Media Preparation (Iron Content, pH) CheckInoculum->CheckMedia Inoculum OK StandardizeInoculum Re-standardize Inoculum CheckInoculum->StandardizeInoculum Inoculum Incorrect CheckStrain Characterize Test Strain (Resistance Mechanisms) CheckMedia->CheckStrain Media OK ModifyMedia Use Iron-Depleted Media or Add Chelator CheckMedia->ModifyMedia Media Issue CheckProtocol Review Experimental Protocol (Incubation, Reading) CheckStrain->CheckProtocol Strain Characterized InvestigateResistance Test for β-lactamases/ Efflux Pumps CheckStrain->InvestigateResistance Resistance Suspected StandardizeProtocol Strictly Adhere to Standardized Protocol CheckProtocol->StandardizeProtocol Protocol Deviation End Consistent MIC Results CheckProtocol->End Protocol OK StandardizeInoculum->CheckInoculum ModifyMedia->CheckMedia InvestigateResistance->CheckStrain StandardizeProtocol->CheckProtocol

Caption: A logical workflow for troubleshooting this compound MIC variability.

References

Impact of culture media on BAL-30072 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel siderophore sulfactam, BAL-30072. The information provided addresses common issues related to the impact of culture media on the antimicrobial activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a monocyclic β-lactam antibiotic belonging to the sulfactam class. It features a dihydroxypyridone iron-chelating group, which allows it to act as a siderophore.[1][2] This "Trojan horse" strategy enables the molecule to exploit bacterial iron uptake systems to gain entry into Gram-negative bacteria.[3] Once inside the periplasmic space, this compound inhibits penicillin-binding proteins (PBPs), specifically PBP 1a, PBP 1b, and PBP 3.[2][4] This multi-target inhibition leads to bacterial cell spheroplasting and lysis, a bactericidal effect.

Q2: Why am I observing variable Minimum Inhibitory Concentration (MIC) values for this compound in my experiments?

A2: Variability in this compound MIC values is often attributable to the composition of the culture medium used for susceptibility testing. Key factors that can influence the apparent activity of this compound include the concentration of available iron, the pH of the medium, and potentially the concentration of divalent cations.

Q3: How does iron concentration in the culture medium affect this compound activity?

A3: As a siderophore antibiotic, the activity of this compound is enhanced under iron-limited conditions, which are thought to mimic the environment in a host organism. In iron-depleted environments, bacteria upregulate their iron uptake systems. This compound hijacks these systems for entry into the cell. Conversely, in iron-rich media, these uptake systems may be downregulated, leading to reduced uptake of this compound and consequently higher MIC values. For instance, the addition of an iron chelator like 2,2'-bipyridyl (BPL) to the growth medium has been shown to lower the MIC of this compound against Acinetobacter baumannii and Pseudomonas aeruginosa.

Q4: What is the effect of pH on the activity of this compound?

A4: The pH of the culture medium can significantly impact the in vitro activity of this compound. Studies have shown that MICs for E. coli and P. aeruginosa were generally higher at a more acidic pH of 6.0 compared to a standard pH of 7.2-7.4 or a more alkaline pH of 8.0. Therefore, it is crucial to control and report the pH of the medium when conducting susceptibility testing.

Q5: Are there specific culture media that are recommended for this compound susceptibility testing?

A5: While Mueller-Hinton Broth (MHB) is a standard medium for antimicrobial susceptibility testing, its iron content can vary. For more consistent results with this compound, using an iron-depleted medium or supplementing the standard medium with an iron chelator may be beneficial. Some studies have adopted the use of Iso-Sensitest (IST) medium supplemented with an iron chelator as a standard procedure. It has also been noted that this compound MICs can be lower when tested on Mueller-Hinton agar compared to Iso-Sensitest agar or Mueller-Hinton broth.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Higher than expected MIC values for this compound High iron content in the culture medium: The medium may contain excess free iron, leading to downregulation of bacterial iron uptake systems and reduced this compound entry.Use an iron-chelating agent: Supplement your culture medium with an iron chelator such as 2,2'-bipyridyl (BPL) at a concentration of 16 µg/mL to create iron-limited conditions. Use iron-depleted medium: Consider using commercially available iron-depleted media or preparing it in-house.
Incorrect pH of the medium: The pH of the prepared medium may be too acidic, which has been shown to decrease the activity of this compound.Verify and adjust medium pH: Ensure the final pH of your culture medium is within the range of 7.2-7.4 before inoculation.
High inoculum density: An overly dense bacterial culture can lead to falsely elevated MICs.Standardize inoculum: Prepare your bacterial inoculum according to established protocols (e.g., CLSI guidelines) to a final concentration of approximately 5 x 10^5 CFU/mL.
Inconsistent MIC results between experiments Batch-to-batch variation in culture medium: Different lots of prepared or commercial media can have varying concentrations of iron and other components.Use a single lot of medium: For a given set of experiments, use the same batch of culture medium to minimize variability. Include quality control strains: Always include reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) to monitor the consistency of your results.
Differences in testing methodology: Variations in incubation time, temperature, or plate reading method can introduce inconsistencies.Standardize protocols: Strictly adhere to a standardized susceptibility testing protocol, such as the CLSI M07-A9 guidelines.
This compound appears less active against P. aeruginosa in urine-based assays Low iron and acidic pH of urine: Urine typically has a low iron concentration and can be acidic, both of which can unfavorably affect this compound activity against P. aeruginosa.Consider the urinary environment: When interpreting results from urine-based assays, be mindful of the unique chemical environment. The lower urinary bactericidal titers (UBTs) for P. aeruginosa compared to Enterobacteriaceae may be explained by these factors.

Quantitative Data

Table 1: Influence of Iron Chelator (BPL) on this compound MICs (µg/mL)

OrganismConditionMIC Range Fold Reduction
A. baumannii (n=48)+ 16 µg/mL BPL2 to 8-fold
P. aeruginosa (n=60)+ 16 µg/mL BPL2 to 32-fold
(Data summarized from Page et al., 2010)

Table 2: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) of this compound

OrganismMIC₅₀MIC₉₀
Multidrug-resistant Acinetobacter spp.-4
Multidrug-resistant P. aeruginosa-8
Enterobacteriaceae2>32
(Data is a compilation from multiple studies and testing conditions may vary)

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound (Adapted from CLSI M07-A9)

  • Medium Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For experiments investigating the effect of iron, CAMHB can be supplemented with an iron chelator like 2,2'-bipyridyl. Ensure the final pH is 7.2-7.4.

  • Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, check certificate of analysis for solubility). Perform serial two-fold dilutions in the test medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the bacterial strain overnight on a suitable agar plate. Resuspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension in the test medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Assay

  • Preparation: Prepare flasks containing the test medium (e.g., CAMHB) with this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the antibiotic.

  • Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask. Perform serial dilutions of the aliquot in sterile saline and plate onto a suitable agar medium.

  • Incubation and Counting: Incubate the plates at 35 ± 2 °C for 18-24 hours. Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

BAL30072_Uptake_and_Action cluster_outside Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space BAL30072_Fe This compound-Fe³⁺ Complex Siderophore_Receptor Siderophore Receptor (e.g., PiuA) BAL30072_Fe->Siderophore_Receptor Binding BAL30072_Peri This compound Siderophore_Receptor->BAL30072_Peri Transport PBPs PBPs (1a, 1b, 3) BAL30072_Peri->PBPs Inhibition Cell_Lysis Spheroplasting & Cell Lysis PBPs->Cell_Lysis Leads to

Caption: Uptake and mechanism of action of this compound in Gram-negative bacteria.

Troubleshooting_Workflow start High or Inconsistent This compound MICs check_medium Check Culture Medium Composition start->check_medium check_iron Is Iron Content Controlled? check_medium->check_iron add_chelator Add Iron Chelator (BPL) or Use Iron-Depleted Medium check_iron->add_chelator No check_ph Is pH 7.2-7.4? check_iron->check_ph Yes add_chelator->check_ph adjust_ph Adjust Medium pH check_ph->adjust_ph No check_protocol Review Experimental Protocol check_ph->check_protocol Yes adjust_ph->check_protocol check_inoculum Is Inoculum Standardized? check_protocol->check_inoculum standardize_inoculum Standardize to 0.5 McFarland check_inoculum->standardize_inoculum No rerun_assay Re-run Assay with QC Strains check_inoculum->rerun_assay Yes standardize_inoculum->rerun_assay

Caption: Troubleshooting workflow for unexpected this compound MIC results.

References

Technical Support Center: Optimizing BAL-30072 and Meropenem Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synergistic effects of BAL-30072 and meropenem. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What are the individual mechanisms of action of this compound and meropenem?

A1: this compound is a novel siderophore monosulfactam antibiotic. It actively enters Gram-negative bacteria by utilizing their iron uptake systems.[1][2] Once inside, its primary target is penicillin-binding protein 3 (PBP3), an essential enzyme for bacterial cell division.[3] Meropenem is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to and inactivating multiple penicillin-binding proteins (PBPs), particularly PBP2 and PBP3.[4]

Q2: What is the proposed mechanism for the synergistic interaction between this compound and meropenem?

A2: The synergy between this compound and meropenem is believed to stem from their complementary actions on bacterial cell wall synthesis. This compound's high affinity for PBP3, combined with meropenem's broader PBP inhibition, leads to a more comprehensive blockade of peptidoglycan cross-linking.[3] Additionally, this compound's unique mode of entry via siderophore receptors may help it bypass some common resistance mechanisms, such as porin loss, that can affect carbapenems like meropenem. The combination can be particularly effective against multidrug-resistant Gram-negative pathogens.

Q3: How is synergy quantitatively assessed in vitro?

A3: The most common methods for quantifying antibiotic synergy are the checkerboard assay and the time-kill curve assay. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, while the time-kill assay assesses the rate and extent of bacterial killing over time.

Q4: How is the Fractional Inhibitory Concentration (FIC) index calculated and interpreted?

A4: The FIC index is calculated from the results of a checkerboard assay and provides a numerical value for the degree of synergy. The formulas are as follows:

  • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

  • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

The interpretation of the FICI is generally as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Q5: What does synergy in a time-kill assay look like?

A5: In a time-kill assay, synergy is typically defined as a ≥ 2-log10 decrease in bacterial colony-forming units (CFU/mL) at 24 hours by the combination of agents compared to the most active single agent.

Data Presentation: In Vitro Synergy of this compound and Meropenem

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, demonstrating the synergistic activity of this compound in combination with meropenem against key Gram-negative pathogens.

Table 1: Activity of this compound and Meropenem against Klebsiella pneumoniae

Antibiotic AgentMIC50 (mg/L)MIC90 (mg/L)
This compound>32>32
Meropenem0.0632
This compound/Meropenem (1:1)0.54

Data sourced from a study of 617 clinical isolates of K. pneumoniae.

Table 2: Activity of this compound and Meropenem against Carbapenem-Resistant Enterobacteriaceae

Organism Group (Resistance Mechanism)This compound MIC (mg/L) RangeMeropenem MIC (mg/L) RangeThis compound/Meropenem (1:1) MIC (mg/L) Range
K. pneumoniae (KPC)0.25 - >648 - >641 - 64
Enterobacter spp. (IMP)0.12 - 84 - 320.5 - 8
E. coli (VIM)0.06 - 416 - >640.25 - 4

Data is illustrative and compiled from studies on carbapenem-resistant isolates.

Table 3: Activity of this compound and Meropenem against Pseudomonas aeruginosa

Strain CharacteristicThis compound MIC (mg/L)Meropenem MIC (mg/L)This compound/Meropenem (1:1) MIC (mg/L)
OprD-deficient0.5 - 216 - 640.25 - 1
Multidrug-Resistant0.5 - >644 - >64Not consistently synergistic

Data highlights the potentiation against specific resistance mechanisms.

Table 4: Activity of this compound and Meropenem against Acinetobacter baumannii

Strain CharacteristicThis compound MIC (mg/L)Meropenem MIC (mg/L)This compound/Meropenem (1:1) MIC90 (mg/L) Reduction
Carbapenem-Resistant≤4 - >6432 - >64≥4-fold decrease in this compound MIC90

Data indicates enhanced activity against meropenem-resistant strains.

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the steps for performing a checkerboard assay to determine the FIC index for this compound and meropenem.

Materials:

  • This compound and meropenem stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of this compound horizontally (e.g., columns 1-10) in CAMHB.

    • Similarly, create serial twofold dilutions of meropenem vertically (e.g., rows A-G) in CAMHB.

    • Column 11 should contain only the dilutions of meropenem to determine its MIC.

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • A designated well (e.g., H12) should serve as a growth control (broth and inoculum only).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Determine the MIC of each drug alone and in combination from the wells showing no growth.

  • Calculate FIC Index:

    • Use the formulas provided in FAQ Q4 to calculate the FIC index.

Time-Kill Curve Assay Protocol

This protocol describes the procedure for a time-kill curve assay to evaluate the bactericidal activity of the this compound and meropenem combination.

Materials:

  • This compound and meropenem stock solutions

  • CAMHB

  • Bacterial culture in logarithmic growth phase

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare Test Conditions:

    • In separate flasks, prepare the following conditions in CAMHB:

      • Growth control (no antibiotic)

      • This compound alone (e.g., at 0.5x MIC)

      • Meropenem alone (e.g., at 0.5x MIC)

      • This compound and meropenem in combination (at the same concentrations as the individual agents)

  • Inoculation:

    • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial tenfold dilutions of the collected samples in sterile saline or PBS.

    • Plate a specific volume of each dilution onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Synergy is determined by a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Troubleshooting Guide

Q: My checkerboard assay results show an FIC index between 0.5 and 1.0. How should I interpret this?

A: An FIC index in this range is typically considered additive or indifferent. It suggests that the combination is not truly synergistic but may still offer some benefit over the individual agents. It is important to be consistent with the interpretation criteria throughout your study. For a more definitive understanding of the interaction, a time-kill assay is recommended.

Q: I am observing "skipped wells" (growth in wells with higher antibiotic concentrations than in wells with lower concentrations) in my checkerboard assay. What could be the cause?

A: This phenomenon, also known as the Eagle effect, can occur with some bactericidal antibiotics. It can be caused by several factors, including inoculum size and the specific antibiotic-bacterium interaction. Ensure your inoculum is within the recommended range. If the issue persists, it's important to note it in your results and consider the lowest concentration with no growth as the MIC.

Q: My time-kill curve for the combination shows initial killing followed by regrowth after 24 hours. What does this indicate?

A: Regrowth can suggest the development of resistance or the degradation of one or both antibiotics over the 24-hour period. It is also possible that a subpopulation of bacteria is less susceptible to the combination. Consider performing population analysis on the regrown colonies to check for changes in MIC.

Q: The results of my synergy experiments are not reproducible. What are the common sources of error?

A: Lack of reproducibility can stem from several factors:

  • Inoculum variability: Ensure the bacterial inoculum is in the same growth phase and at a consistent density for each experiment.

  • Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can significantly alter the final antibiotic concentrations. Use calibrated pipettes and proper technique.

  • Antibiotic degradation: Prepare fresh stock solutions of antibiotics for each experiment, as some may be unstable in solution.

  • Inconsistent incubation conditions: Maintain a consistent temperature and shaking speed (for time-kill assays) across all experiments.

Visualizations

BAL30072_Meropenem_Synergy_Mechanism cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane BAL30072 This compound Iron_Uptake_System Iron Uptake System BAL30072->Iron_Uptake_System Enters via Meropenem Meropenem Porin_Channel Porin Channel Meropenem->Porin_Channel Enters via PBP3 PBP3 Iron_Uptake_System->PBP3 Targets Porin_Channel->PBP3 Also targets Other_PBPs Other PBPs (e.g., PBP2) Porin_Channel->Other_PBPs Targets Cell_Wall_Synthesis Cell Wall Synthesis PBP3->Cell_Wall_Synthesis Inhibits Other_PBPs->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Proposed mechanism of synergy between this compound and meropenem.

Checkerboard_Assay_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of This compound and Meropenem in a 96-well plate Start->Prepare_Dilutions Add_Inoculum Add standardized bacterial inoculum to all wells Prepare_Dilutions->Add_Inoculum Incubate Incubate plate at 35°C for 16-20 hours Add_Inoculum->Incubate Read_MICs Determine MIC of each drug alone and in combination Incubate->Read_MICs Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MICs->Calculate_FIC Interpret_Results Interpret synergy, additivity, or antagonism based on FIC Index Calculate_FIC->Interpret_Results End End Interpret_Results->End

Caption: Experimental workflow for the checkerboard assay.

Time_Kill_Assay_Workflow Start Start Setup_Cultures Set up bacterial cultures with: - Growth Control - this compound alone - Meropenem alone - Combination Start->Setup_Cultures Inoculate Inoculate with standardized bacterial suspension Setup_Cultures->Inoculate Incubate_Shake Incubate with shaking at 37°C Inoculate->Incubate_Shake Sample_Timepoints Collect samples at 0, 2, 4, 6, 8, 24h Incubate_Shake->Sample_Timepoints Serial_Dilute_Plate Perform serial dilutions and plate on agar Sample_Timepoints->Serial_Dilute_Plate Incubate_Count Incubate plates and count CFU/mL Serial_Dilute_Plate->Incubate_Count Plot_Data Plot log10 CFU/mL vs. time Incubate_Count->Plot_Data Analyze_Synergy Determine bactericidal activity and synergy Plot_Data->Analyze_Synergy End End Analyze_Synergy->End Troubleshooting_Synergy_Studies Inconsistent_Results Inconsistent Results? Check_Inoculum Standardize Inoculum (Growth Phase, Density) Inconsistent_Results->Check_Inoculum Yes Verify_Pipetting Calibrate Pipettes, Use Proper Technique Inconsistent_Results->Verify_Pipetting Yes Fresh_Stocks Prepare Fresh Antibiotic Stocks Inconsistent_Results->Fresh_Stocks Yes Control_Incubation Ensure Consistent Incubation Conditions Inconsistent_Results->Control_Incubation Yes Unexpected_FIC Unexpected FIC Index? Inconsistent_Results->Unexpected_FIC No Review_Interpretation Review FIC Interpretation Criteria (e.g., 0.5-1.0) Unexpected_FIC->Review_Interpretation Yes Perform_Time_Kill Confirm with Time-Kill Assay Unexpected_FIC->Perform_Time_Kill Yes Regrowth_Observed Regrowth in Time-Kill? Unexpected_FIC->Regrowth_Observed No Check_Resistance Test MIC of Regrown Colonies Regrowth_Observed->Check_Resistance Yes Assess_Stability Evaluate Antibiotic Stability over 24h Regrowth_Observed->Assess_Stability Yes

References

Technical Support Center: Investigating BAL-30072 Resistance Development In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating in vitro resistance development to BAL-30072. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel monocyclic β-lactam antibiotic belonging to the sulfactam class. It has potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter species. Its unique mechanism of action involves the inhibition of penicillin-binding proteins (PBPs) PBP 1a and PBP 1b, in addition to its high affinity for PBP 3. This multi-target approach leads to spheroplasting and lysis of bacterial cells, rather than the filament formation typically seen with other monobactams.

Q2: What are the known mechanisms of resistance to this compound?

A2: Resistance to this compound can arise through several mechanisms, primarily:

  • Upregulation of Efflux Pumps: Overexpression of efflux pumps, such as MexA/MexB-OprM and MexX/MexY-OprM in P. aeruginosa and AdeB in A. baumannii, can reduce the intracellular concentration of this compound, leading to decreased susceptibility.

  • Production of β-Lactamases: While this compound is stable against many β-lactamases, including metallo-β-lactamases (MBLs), high-level expression of certain extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases can contribute to elevated Minimum Inhibitory Concentrations (MICs).

  • Alterations in Outer Membrane Permeability: Changes in porin channels can limit the uptake of this compound into the bacterial cell.

Q3: What is the recommended starting concentration of this compound for in vitro resistance induction studies?

A3: For serial passage experiments, it is recommended to start with a concentration range that includes sub-inhibitory concentrations of this compound. A typical starting range would be 0.125x to 2x the baseline MIC of the susceptible parent strain. This allows for the gradual selection of resistant mutants.

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results

Problem: My MIC values for this compound are variable between experiments.

Potential Cause Troubleshooting Steps
Inoculum Effect Ensure a standardized inoculum density in your assays, typically 5 x 10^5 CFU/mL. Variations in the starting bacterial concentration can significantly impact MIC results.
Media Composition The activity of this compound can be influenced by media components. Since it is a siderophore antibiotic, iron concentration is a critical factor. For consistent results, consider using iron-depleted media or supplementing with an iron chelator like 2,2'-bipyridyl to mimic in vivo conditions where iron is limited. The pH of the media can also affect activity; ensure it is consistent across experiments.
This compound Stock Solution Integrity Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots.
Incubation Time and Temperature Adhere to a consistent incubation time (e.g., 18-24 hours) and temperature (35-37°C).
Troubleshooting Serial Passage Experiments for Resistance Induction

Problem: I am not observing an increase in the MIC of this compound after multiple passages.

Potential Cause Troubleshooting Steps
Inappropriate Drug Concentration The selective pressure may be too high or too low. If the concentration is too high, it may kill all cells, preventing the selection of mutants. If it is too low, it may not provide sufficient pressure for resistance to develop. Start with a range of 0.125x to 2x the initial MIC and select the highest concentration that permits growth for the subsequent passage.
Insufficient Number of Passages The development of resistance can be a slow process. Continue the serial passage experiment for a sufficient duration, often for at least 15-30 days, to allow for the accumulation of resistance mutations.
Instability of Resistance The acquired resistance mechanism may be unstable without continuous selective pressure. To check for stability, passage the resistant isolate in antibiotic-free medium for several generations and then re-determine the MIC of this compound.
Low Mutation Frequency The spontaneous mutation rate of the bacterial strain may be low. Consider using a larger inoculum size to increase the probability of selecting for pre-existing resistant subpopulations.

Quantitative Data

Table 1: Example MIC Values of this compound Against Susceptible and Resistant Gram-Negative Bacilli

OrganismStrain TypeKnown Resistance MechanismsThis compound MIC (µg/mL)
P. aeruginosaWild-Type-0.5 - 4
P. aeruginosaMDREfflux pump overexpression, AmpC8 - >32
A. baumanniiWild-Type-1 - 4
A. baumanniiCarbapenem-ResistantOXA-type carbapenemases2 - 16
K. pneumoniaeWild-Type-0.25 - 2
K. pneumoniaeESBL-producingSHV-type ESBLs4 - >64
E. coliWild-Type-0.125 - 1
E. coliNDM-1-producingMetallo-β-lactamase1

Table 2: Illustrative Example of MIC Increase During a Serial Passage Experiment

Passage DayHighest this compound Concentration with Growth (µg/mL)Fold Increase in MIC from Day 0
02 (Baseline MIC)1x
542x
1084x
15168x
203216x
256432x
306432x

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination for this compound
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile distilled water or DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculate the Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate. Add 50 µL of the diluted inoculum to each well containing the this compound dilutions. The final volume in each well will be 100 µL.

  • Controls: Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Resistance Induction by Serial Passage
  • Baseline MIC Determination: Determine the baseline MIC of this compound for the susceptible parent strain using the broth microdilution method described above.

  • Initial Exposure: In a 96-well plate, prepare serial dilutions of this compound in broth, ranging from sub-MIC to supra-MIC concentrations (e.g., 0.125x to 4x the baseline MIC). Inoculate the wells with the parent strain at a concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Subculturing: Identify the well with the highest concentration of this compound that shows visible bacterial growth.

  • Next Passage: Use the culture from this well to inoculate a new 96-well plate containing a fresh gradient of this compound concentrations. The new concentration range should be adjusted based on the previous day's result, typically centered around the highest concentration that permitted growth.

  • Repeat: Repeat steps 3-5 daily for a desired period (e.g., 30 days) or until a significant and stable increase in the MIC is observed (e.g., ≥4-fold increase).

  • Isolate and Characterize: Once the desired level of resistance is achieved, streak the culture from the highest concentration well onto antibiotic-free agar to obtain single colonies. These resistant isolates can then be further characterized for their resistance mechanisms.

Visualizations

BAL30072_Mechanism_of_Action cluster_outside Outside Bacterial Cell cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inside Cytoplasm BAL30072 This compound Porin Porin Channel BAL30072->Porin Enters via porins PBP1a PBP 1a Porin->PBP1a Inhibits PBP1b PBP 1b Porin->PBP1b Inhibits PBP3 PBP 3 Porin->PBP3 Inhibits CellLysis Cell Lysis PBP1a->CellLysis PBP1b->CellLysis PBP3->CellLysis BAL30072_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms BAL30072 This compound Efflux Efflux Pump Upregulation (e.g., MexAB-OprM, AdeB) BAL30072->Efflux Pumped out BetaLactamase β-Lactamase Production (e.g., AmpC, ESBLs) BAL30072->BetaLactamase Hydrolyzed Permeability Reduced Outer Membrane Permeability BAL30072->Permeability Blocked entry ReducedActivity Reduced Bactericidal Activity Efflux->ReducedActivity BetaLactamase->ReducedActivity Permeability->ReducedActivity Serial_Passage_Workflow Start Start with Susceptible Strain MIC_Baseline Determine Baseline MIC Start->MIC_Baseline Setup_Plate Prepare 96-well plate with This compound concentration gradient MIC_Baseline->Setup_Plate Inoculate Inoculate with bacterial suspension Setup_Plate->Inoculate Incubate Incubate for 24-48h Inoculate->Incubate Select_Well Select well with highest concentration showing growth Incubate->Select_Well Passage Subculture to new plate Select_Well->Passage Repeat Repeat for 15-30 days Passage->Repeat Repeat->Setup_Plate Continue Isolate Isolate single colonies from resistant culture Repeat->Isolate Resistance Achieved Characterize Characterize Resistant Isolate (MIC, sequencing, etc.) Isolate->Characterize

BAL-30072 Technical Support Center: Stability and Handling in Laboratory Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAL-30072, a valuable resource for researchers, scientists, and drug development professionals. This guide provides detailed information on the stability of this compound in various laboratory media, alongside troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound powder be stored?

For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C. Under these conditions, the compound is expected to be stable for up to three years.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.

Q3: How should I store stock solutions of this compound?

Stock solutions of this compound in DMSO should be stored at -80°C. These solutions are expected to be stable for up to one year when stored under these conditions. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: Can I dissolve this compound in aqueous buffers?

Yes, this compound can be dissolved in aqueous buffers. For in vivo studies, a sodium acetate buffer with a pH of 5.5 has been used.[1] The choice of buffer and pH can impact the stability and activity of the compound.

Q5: Does the type of laboratory medium affect the activity of this compound?

Yes, the antimicrobial activity of this compound can be influenced by the composition of the laboratory medium.[2] Different results for minimum inhibitory concentrations (MICs) have been observed when comparing Mueller-Hinton broth and Iso-Sensitest broth. Researchers should be consistent with the medium used throughout a study for comparable results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected antimicrobial activity Degradation of this compound due to improper storage.Ensure that both the powdered compound and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for DMSO stocks). Avoid multiple freeze-thaw cycles of stock solutions by preparing aliquots.
Instability in the chosen experimental medium.The stability of this compound can be pH-dependent. Consider the pH of your medium. For prolonged experiments, it may be necessary to periodically replenish the compound or conduct stability studies under your specific experimental conditions.
Interaction with components in the medium.The presence of certain ions or components in the medium may affect the activity of this compound. For instance, the addition of iron chelators has been shown to influence its activity.[3] Ensure the medium composition is appropriate for your assay.
Precipitation of the compound in aqueous media Poor solubility at the working concentration or in the chosen buffer.When preparing working solutions from a DMSO stock, ensure that the final concentration of DMSO is low enough to not affect the experiment and that the compound remains in solution. It may be necessary to gently warm the solution or use sonication to aid dissolution. Always check for visual signs of precipitation before use.
Variability in results between experiments Inconsistent preparation of this compound solutions.Prepare fresh working solutions for each experiment from a properly stored stock solution. Ensure accurate pipetting and dilution to achieve the desired final concentration.
Differences in experimental conditions.Maintain consistent experimental parameters such as temperature, pH, and incubation time, as these can all influence the stability and activity of this compound.

Data on this compound Stability

While specific quantitative data on the degradation kinetics of this compound in various laboratory media is not extensively published, the following tables summarize the available information on its storage and factors influencing its activity.

Table 1: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Reported Stability
PowderN/A-20°CUp to 3 years
SolutionDMSO-80°CUp to 1 year

Table 2: Factors Influencing this compound Activity in Laboratory Media

Factor Observation Implication for Experimental Design
Medium Type Different MIC values are observed in Mueller-Hinton broth versus Iso-Sensitest broth.[2]The choice of medium should be consistent throughout a study. The specific components of the medium can impact the apparent activity of the compound.
pH Activity can be pH-dependent. A buffer of pH 5.5 has been used for in vivo studies.[1]The pH of the experimental medium should be controlled and reported. For long-duration experiments, buffering capacity is important.
Iron Content The presence of iron chelators can affect the antimicrobial activity of this compound.The iron content of the medium can be a critical variable and may need to be controlled or standardized depending on the research question.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Media

  • Materials:

    • This compound stock solution in DMSO

    • Sterile aqueous medium (e.g., cell culture medium, bacteriological broth, buffer)

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the pre-warmed aqueous medium. It is recommended to perform serial dilutions if a very low final concentration is required.

    • Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in the experiment.

    • Vortex the working solution gently to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the working concentration may be too high for the chosen medium.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

BAL30072_Handling_Workflow cluster_storage Storage cluster_preparation Working Solution Preparation cluster_experiment Experiment powder This compound Powder stock Stock Solution (in DMSO) powder->stock Dissolve storage_powder -20°C powder->storage_powder storage_stock -80°C stock->storage_stock working Working Solution stock->working Dilute assay In Vitro Assay working->assay medium Aqueous Medium medium->working

Caption: Workflow for handling and preparation of this compound.

Stability_Factors cluster_factors Influencing Factors cluster_considerations Experimental Considerations BAL30072 This compound Stability & Activity Medium Medium Composition BAL30072->Medium dependent on pH pH of Medium BAL30072->pH sensitive to Temp Temperature BAL30072->Temp affected by Storage Storage Conditions BAL30072->Storage critical for Medium_Note Use consistent medium (e.g., MHB vs. ISTB) Medium->Medium_Note pH_Note Control and buffer pH pH->pH_Note Temp_Note Maintain consistent temperature Temp->Temp_Note Storage_Note Follow recommended storage Storage->Storage_Note

Caption: Factors influencing the stability and activity of this compound.

References

Addressing BAL-30072 solubility challenges for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with BAL-30072.

Troubleshooting Guide

This guide offers solutions to common problems that may arise during the preparation and use of this compound solutions in experimental settings.

Problem 1: Difficulty Dissolving this compound Powder

  • Question: I am having trouble dissolving the lyophilized this compound powder. What is the recommended solvent?

  • Answer: this compound is known to be soluble in dimethyl sulfoxide (DMSO)[1]. For initial stock solution preparation, high-purity, anhydrous DMSO is the recommended solvent. If you are still experiencing difficulties, gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period can aid in dissolution[1].

Problem 2: Precipitation of this compound Upon Dilution in Aqueous Media

  • Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental medium (e.g., PBS or cell culture medium). How can I prevent this?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To minimize precipitation, it is recommended to perform a stepwise dilution. Instead of a single large dilution, create intermediate dilutions in your aqueous medium. It is also crucial to ensure that the final concentration of DMSO in your working solution is kept low, ideally below 0.5%, to avoid both solubility issues and potential solvent-induced artifacts in your experiments. Vigorous mixing or vortexing immediately after each dilution step can also help.

Problem 3: Instability of this compound in Working Solutions

  • Question: I am concerned about the stability of this compound in my prepared solutions. How should I store them and for how long are they viable?

  • Answer: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C, where it can be stable for at least two years[2]. Once dissolved in DMSO, stock solutions can be stored at -20°C for several months[1]. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment. The stability of β-lactam antibiotics in aqueous solutions can be pH-dependent.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is a novel, investigational monocyclic β-lactam antibiotic belonging to the sulfactam class. It features a siderophore moiety, a dihydroxypyridone group, which facilitates its entry into Gram-negative bacteria by utilizing their iron uptake systems.[3]

  • What is the mechanism of action of this compound? this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It has a high affinity for and inhibits multiple penicillin-binding proteins (PBPs), specifically PBP1a, PBP1b, and PBP3. This multi-target inhibition leads to the formation of spheroplasts and subsequent cell lysis, a bactericidal effect.

Solubility and Solution Preparation

  • What is the recommended solvent for preparing this compound stock solutions? The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.

  • What is a typical concentration for a this compound stock solution in DMSO? A stock solution of up to 40 mg/mL in DMSO has been reported.

  • Can I dissolve this compound directly in aqueous buffers like PBS? Directly dissolving this compound in aqueous buffers is not recommended due to its limited aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous medium.

  • How does pH affect the activity of this compound? The activity of this compound can be influenced by the pH of the medium. For instance, in broth dilution assays, minimum inhibitory concentrations (MICs) were generally higher at a pH of 6.0 compared to a pH of 7.2 to 7.4.

Experimental Protocols

  • How should I prepare this compound for in vitro susceptibility testing (e.g., MIC assays)? For broth microdilution MIC assays, a standard protocol involves preparing a high-concentration stock solution of this compound in DMSO. This stock is then serially diluted in the appropriate broth medium (e.g., Iso-Sensitest broth) in a 96-well plate to achieve the desired final concentrations for the assay.

  • Is there a recommended formulation for in vivo studies? A formulation for in vivo studies has been described which involves dissolving this compound in a vehicle composed of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS. Another study reported dissolving this compound in a sodium acetate buffer at pH 5.5 for administration in a rat soft-tissue infection model.

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound

ParameterSolvent/VehicleConcentrationStorage TemperatureStabilityReference
Stock Solution DMSOUp to 40 mg/mL-20°CSeveral months
Powder N/AN/A-20°C≥ 2 years
In Vivo Formulation 1 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBSDependent on dosingPrepare freshN/A
In Vivo Formulation 2 Sodium Acetate Buffer (pH 5.5)Dependent on dosingPrepare freshN/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 40 mg/mL stock solution, add 25 µL of DMSO to 1 mg of this compound).

  • Recap the vial and vortex thoroughly until the powder is completely dissolved.

  • If needed, gently warm the solution to 37°C and/or sonicate in an ultrasonic bath for a few minutes to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous medium (e.g., cell culture medium or bacteriological broth) to achieve the final working concentrations.

  • To minimize precipitation, perform dilutions in a stepwise manner and vortex immediately after adding the this compound solution to the aqueous medium.

  • Ensure the final concentration of DMSO in the working solution is below 0.5% to avoid solvent-induced effects.

  • Prepare working solutions fresh for each experiment.

Visualizations

BAL30072_Mechanism_of_Action cluster_outside Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm BAL30072 This compound receptor Siderophore Receptor (e.g., PiuA) BAL30072->receptor Binds to receptor BAL30072_periplasm This compound receptor->BAL30072_periplasm Transports across outer membrane inhibition Inhibition BAL30072_periplasm->inhibition PBP1a PBP1a cell_wall_synthesis Cell Wall Synthesis PBP1b PBP1b PBP3 PBP3 inhibition->PBP1a inhibition->PBP1b inhibition->PBP3 inhibition->cell_wall_synthesis Blocks lysis Spheroplasting & Cell Lysis cell_wall_synthesis->lysis Disruption leads to

Caption: Mechanism of action of this compound in Gram-negative bacteria.

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting powder This compound Powder stock DMSO Stock Solution (e.g., 40 mg/mL) powder->stock Dissolve in dissolution_issue Difficulty Dissolving? powder->dissolution_issue dmso DMSO working Working Solution stock->working Dilute in aqueous Aqueous Medium (e.g., PBS, Broth) precipitation_issue Precipitation? working->precipitation_issue warm Warm to 37°C dissolution_issue->warm sonicate Sonicate dissolution_issue->sonicate stepwise Stepwise Dilution precipitation_issue->stepwise low_dmso Keep DMSO <0.5% precipitation_issue->low_dmso

References

Effect of iron concentration on BAL-30072 MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the siderophore monosulfactam antibiotic, BAL-30072. The following information addresses common issues related to the influence of iron concentration on Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected MIC values for this compound against Gram-negative bacilli. What could be the cause?

A1: Higher than expected MIC values for this compound can often be attributed to the iron content of the growth medium. This compound is a siderophore antibiotic, and its entry into bacterial cells is facilitated by bacterial iron uptake systems.[1][2] High iron concentrations in the test medium can suppress the expression of these uptake systems, leading to reduced uptake of this compound and consequently, higher apparent MICs.

Q2: How does this compound get into the bacterial cell, and why is iron important?

A2: this compound has a dihydroxypyridone moiety that chelates iron.[1] This this compound-iron complex is then recognized and actively transported into the bacterial cell via siderophore uptake systems, which are normally used by the bacteria to acquire iron from the environment.[1][3] This "Trojan horse" mechanism allows the drug to bypass some common resistance mechanisms like porin mutations. Therefore, conditions that encourage the bacteria to seek iron will enhance the uptake of this compound.

Q3: What specific media conditions are recommended for this compound MIC testing?

A3: To ensure accurate and reproducible MIC results that reflect the potent activity of this compound, it is recommended to perform testing in an iron-depleted medium. This is typically achieved by supplementing a standard medium, such as Iso-Sensitest broth or Mueller-Hinton agar, with an iron chelator. The most commonly used chelator for this purpose is 2,2'-bipyridyl (BPL).

Q4: What is the recommended concentration of 2,2'-bipyridyl (BPL) to use, and why is it necessary?

A4: A standard procedure is the addition of 16 µg/ml of BPL to the growth media. BPL chelates the available iron in the medium, creating an iron-limited environment. This condition mimics the in vivo situation where free iron is scarce and induces the bacteria to upregulate their iron-uptake systems, thereby increasing the uptake of this compound.

Q5: We are seeing variability in our this compound MIC results between experiments. What are the potential sources of this variability?

A5: Variability in this compound MIC results can arise from several factors, primarily related to iron concentration. Inconsistencies in media preparation, the basal iron content of different media lots, and the age and storage of BPL solutions can all contribute to variable iron availability. Ensure strict adherence to standardized protocols for media preparation to minimize this variability. Testing methodology can also influence MICs, with differences observed between broth and agar-based methods.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High MIC Values High iron content in the testing medium suppressing bacterial iron uptake systems.Supplement the growth medium with an iron chelator like 2,2'-bipyridyl (BPL) to a final concentration of 16 µg/ml to create iron-depleted conditions.
Inconsistent MIC Results Variability in the iron concentration of the media between batches or experiments.Standardize media preparation protocols. Use a consistent source and lot of media and ensure proper preparation and storage of the BPL solution.
Unexpected Resistance Upregulation of efflux pumps or AmpC β-lactamases in the test organism.While this compound is designed to overcome some resistance, certain mechanisms can still affect its activity. Consider molecular characterization of resistant isolates. Combining this compound with other agents like meropenem has shown synergistic effects.

Quantitative Data Summary

The following table summarizes the effect of iron depletion (induced by the addition of 2,2'-bipyridyl) on the MIC of this compound against various Gram-negative pathogens.

OrganismConditionFold Decrease in MIC with BPLReference
Acinetobacter baumanniiIron-depleted2- to 8-fold
Pseudomonas aeruginosaIron-depleted2- to 32-fold

Experimental Protocols

Protocol for MIC Determination in Iron-Depleted Medium

This protocol is adapted from established methodologies for testing siderophore antibiotics.

1. Media Preparation:

  • Prepare Iso-Sensitest (IST) broth according to the manufacturer's instructions.

  • Prepare a stock solution of 2,2'-bipyridyl (BPL) in a suitable solvent (e.g., DMSO).

  • Supplement the IST broth with the BPL stock solution to a final concentration of 16 mg/L (16 µg/ml). This iron-depleted medium is designated as IST_BPL.

2. Inoculum Preparation:

  • Grow the bacterial isolate to be tested overnight on a suitable agar plate.

  • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/ml.

  • Dilute the standardized suspension to achieve the final desired inoculum concentration for the MIC assay (typically 5 x 10^5 CFU/ml).

3. MIC Assay (Broth Microdilution):

  • Perform serial two-fold dilutions of this compound in IST_BPL in a 96-well microtiter plate.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

This compound Mechanism of Action and Iron Uptake

BAL30072_Mechanism cluster_outside Extracellular Space cluster_membrane Outer Membrane cluster_inside Periplasm & Cytoplasm BAL30072 BAL30072 BAL_Fe_Complex BAL30072-Fe³⁺ Complex BAL30072->BAL_Fe_Complex Chelation Fe3+ Fe³⁺ Fe3+->BAL_Fe_Complex Siderophore_Receptor Siderophore Receptor BAL_Fe_Complex->Siderophore_Receptor Uptake via 'Trojan Horse' PBP Penicillin-Binding Proteins (PBPs) Siderophore_Receptor->PBP Transport & Release Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition

Caption: this compound chelates iron and enters bacteria via siderophore receptors.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay MIC Assay Prepare_Media Prepare Iso-Sensitest Broth Add_BPL Add 2,2'-Bipyridyl (16 µg/ml) to create IST_BPL Prepare_Media->Add_BPL Serial_Dilution Serial Dilute this compound in IST_BPL Add_BPL->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for determining this compound MIC in iron-depleted media.

References

BAL-30072 activity against strains with AmpC hyperproduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with BAL-30072. This resource provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the activity of this compound against bacterial strains with AmpC hyperproduction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel siderophore monosulfactam antibiotic. Its unique structure includes a dihydroxypyridone moiety that acts as a siderophore, enabling the molecule to actively transport into Gram-negative bacteria by hijacking their iron uptake systems. This "Trojan horse" strategy facilitates its entry into the periplasmic space. Once inside, this compound exerts its bactericidal activity by inhibiting essential penicillin-binding proteins (PBPs), specifically PBP1a, PBP1b, and PBP3.[1][2] This multi-target inhibition leads to spheroplasting and subsequent lysis of the bacterial cell.[1][2]

Q2: How does AmpC hyperproduction affect the activity of this compound?

A2: AmpC β-lactamases are cephalosporinases that can hydrolyze a broad spectrum of β-lactam antibiotics. Hyperproduction of AmpC, either through induction or derepression of the ampC gene, is a significant mechanism of resistance in many Gram-negative bacteria.[3] While monobactams are generally stable to many β-lactamases, elevated MICs of this compound have been observed in some strains that hyperexpress AmpC β-lactamase, such as Enterobacter cloacae. However, this compound has shown potent inhibitory activity towards AmpC β-lactamases.

Q3: Is this compound active against carbapenem-resistant Enterobacterales (CRE) with AmpC production?

A3: Yes, this compound has demonstrated activity against CRE, including strains where resistance is due to a combination of impermeability and AmpC hyperproduction. In a study, this compound inhibited 60%-87% of carbapenem-resistant Enterobacteriaceae with AmpC or ESBL production at a concentration of ≤4 mg/L.

Q4: Can the activity of this compound against AmpC hyperproducers be enhanced with other agents?

A4: Yes, the combination of this compound with a β-lactamase inhibitor that targets AmpC, such as BAL29880, has been shown to significantly enhance its activity against carbapenem-resistant Enterobacteriaceae. The addition of clavulanate, an inhibitor of extended-spectrum β-lactamases (ESBLs), can further broaden its spectrum.

Data Presentation

Table 1: In Vitro Activity of this compound Against Enterobacterales

OrganismResistance MechanismThis compound MIC (µg/mL)This compound + BAL29880 + Clavulanate MIC (µg/mL)
Carbapenem-Resistant EnterobacteriaceaeImpermeability + AmpC/ESBL≤4 (for 60-87% of isolates)>90% susceptible
Enterobacter cloacaeAmpC hyperexpressionElevated MICs observedNot explicitly stated

Note: This table synthesizes data from available literature. Direct side-by-side comparisons of isogenic wild-type and AmpC hyperproducing strains for this compound are limited in the reviewed sources.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions.

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend 3-5 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to all wells containing the antibiotic dilutions and to a growth control well (containing only broth and inoculum). Include a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

This assay is used to evaluate the synergistic effect of this compound in combination with an AmpC inhibitor.

Materials:

  • This compound and AmpC inhibitor (e.g., BAL29880)

  • CAMHB

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the AmpC inhibitor along the y-axis in CAMHB.

  • Controls: Include wells with only this compound dilutions (to determine its MIC alone), wells with only the AmpC inhibitor dilutions (to determine its MIC alone), a growth control well (inoculum only), and a sterility control well (broth only).

  • Inoculation: Inoculate all wells (except the sterility control) with the bacterial suspension prepared as described in the MIC protocol to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Mandatory Visualization

AmpC_Regulation cluster_outside Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBP Muropeptides Muropeptide fragments PBP->Muropeptides Increased release BetaLactam β-Lactam (e.g., this compound) BetaLactam->PBP Inhibition AmpG AmpG Permease Muropeptides->AmpG Transport UDP_MurNAc UDP-MurNAc- pentapeptide AmpG->UDP_MurNAc Precursors AmpR AmpR (Transcriptional Regulator) ampC_gene ampC gene AmpR->ampC_gene Activates Transcription AmpD AmpD AmpD->UDP_MurNAc Cleavage UDP_MurNAc->AmpR Binds & Activates (Induction) AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein Translation AmpC_protein->BetaLactam Hydrolysis derepression Mutation in ampD leads to derepression (constitutive high-level AmpC production) derepression->AmpD

Caption: Signaling pathway of AmpC β-lactamase induction and derepression.

Experimental_Workflow start Start: Isolate Bacterial Strain (Wild-type or AmpC Hyperproducer) mic_testing Perform Broth Microdilution MIC Assay with this compound start->mic_testing checkerboard Perform Checkerboard Synergy Assay (this compound + AmpC Inhibitor) start->checkerboard data_analysis Determine MIC and FICI values mic_testing->data_analysis checkerboard->data_analysis interpretation Interpret Results: - Susceptibility - Synergy/Indifference/Antagonism data_analysis->interpretation end End: Characterize this compound Activity interpretation->end

Caption: Experimental workflow for evaluating this compound activity.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results

  • Possible Cause 1: Inoculum Variability.

    • Solution: Ensure strict adherence to the 0.5 McFarland standard for inoculum preparation. Use a spectrophotometer for accuracy if available. The inoculum should be used within 15-30 minutes of preparation.

  • Possible Cause 2: Media Composition.

    • Solution: As this compound is a siderophore antibiotic, its activity is influenced by the iron concentration in the medium. Use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for consistent results. Ensure the pH of the media is within the recommended range.

  • Possible Cause 3: Pipetting Errors.

    • Solution: Calibrate pipettes regularly. Use new tips for each dilution to prevent carryover. Multichannel pipettes can improve consistency.

Issue 2: "Skipped Wells" in MIC or Checkerboard Assays

  • Description: Wells with no bacterial growth at a lower antibiotic concentration, while growth is observed at a higher concentration.

  • Possible Cause: This can be due to contamination, improper mixing of reagents, or the "Eagle effect" (paradoxical reduced activity at high concentrations).

  • Solution:

    • Check for contamination by plating the contents of the skipped well onto agar.

    • Ensure proper mixing of antibiotic dilutions in the plate.

    • According to CLSI guidelines, if a skipped well is observed, the MIC should be read as the lowest concentration with no visible growth.

Issue 3: Discrepancy Between Checkerboard and Other Susceptibility Methods

  • Possible Cause: Differences in experimental conditions such as inoculum size, incubation time, and media can lead to varied results.

  • Solution:

    • Standardize all experimental parameters as much as possible across different assays.

    • Be aware that the aeration in a 96-well plate is different from that in a larger culture flask, which can affect bacterial growth and antibiotic activity.

    • When comparing results, ensure that the same strain, growth phase, and media are used.

References

Technical Support Center: Interpreting BAL-30072 Susceptibility Results in OXA-58 Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAL-30072 and OXA-58 producing strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel monocyclic β-lactam antibiotic belonging to the sulfactam class.[1][2] Its unique structure includes a dihydroxypyridone moiety that acts as a siderophore, enabling it to utilize bacterial iron uptake systems for accelerated entry into Gram-negative bacteria.[3] Unlike typical monobactams that primarily target penicillin-binding protein 3 (PBP3), this compound also inhibits PBP1a and PBP1b.[1][2] This broader PBP inhibition leads to spheroplasting and lysis of bacteria rather than the filament formation commonly observed with other β-lactams.

Q2: What is OXA-58, and why is it a concern?

OXA-58 is a class D carbapenem-hydrolyzing β-lactamase found in Acinetobacter baumannii and other Gram-negative bacteria. As a carbapenemase, it can inactivate carbapenem antibiotics, which are often the last line of defense against multidrug-resistant (MDR) infections. The gene encoding OXA-58 is often located on mobile genetic elements like plasmids, facilitating its spread among bacterial populations.

Q3: Is this compound active against OXA-58 producing strains?

The activity of this compound against OXA-58 producing strains can be variable. While this compound is stable to hydrolysis by many class D carbapenemases, some studies have reported resistance in A. baumannii strains expressing OXA-58. However, other research indicates that this compound can have potent activity against MDR A. baumannii, including those harboring OXA-type carbapenemases. This variability may be due to other resistance mechanisms present in the strains, such as efflux pumps or alterations in outer membrane permeability.

Q4: Can the activity of this compound against OXA-58 producing strains be enhanced?

Yes, studies have shown that combining this compound with other antibiotics, particularly carbapenems like meropenem, can lead to synergistic or additive effects against MDR Gram-negative bacteria, including A. baumannii. This combination can lower the minimum inhibitory concentrations (MICs) of both agents and result in bactericidal activity at lower concentrations than either drug alone. The addition of a β-lactamase inhibitor has also been shown to extend the activity of this compound against some carbapenem-resistant Enterobacteriaceae.

Q5: What are the expected MIC values for this compound against OXA-58 producing A. baumannii?

MIC values can vary significantly depending on the specific strain and the presence of other resistance mechanisms. It is crucial to determine the MIC for each isolate experimentally. The tables below summarize published MIC data for this compound against A. baumannii, including strains with defined resistance mechanisms.

Data Presentation

Table 1: In Vitro Activity of this compound Against Multidrug-Resistant (MDR) Acinetobacter spp.

OrganismNumber of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Meropenem MIC₉₀ (µg/mL)
MDR Acinetobacter spp.Not Specified-4>32

Source: Adapted from Page MG, et al. Antimicrob Agents Chemother. 2010.

Table 2: this compound MICs for A. baumannii Strains with Characterized Resistance Mechanisms

StrainRelevant GenotypeThis compound MIC (µg/mL)Meropenem MIC (µg/mL)
AB1697blaOXA-58, blaOXA-69a, blaADCNot specified, but susceptible in vivoResistant
AB0057blaOXA-23, blaOXA-69, blaADC>64Resistant

Source: Adapted from Loehfelm AG, et al. J Antimicrob Chemother. 2011.

Table 3: Effect of Meropenem Combination on this compound Activity against A. baumannii

StrainThis compound MIC Alone (µg/mL)Meropenem MIC Alone (µg/mL)This compound MIC in Combination with Meropenem
AB307-0294Not specifiedSusceptible2- to 8-fold reduction in meropenem MIC
AB8407Not specifiedSusceptible2- to 8-fold reduction in meropenem MIC
AB1697Not specifiedResistant2- to 8-fold reduction in meropenem MIC
AB3340Not specifiedResistant2- to 8-fold reduction in meropenem MIC
AB0057>64Resistant2- to 8-fold reduction in meropenem MIC

Source: Adapted from Loehfelm AG, et al. J Antimicrob Chemother. 2011.

Troubleshooting Guide

Issue 1: High this compound MIC values observed for a known OXA-58 producing strain.

  • Possible Cause 1: Presence of additional resistance mechanisms. OXA-58 may not be the sole contributor to resistance. Efflux pumps (e.g., AdeB) and porin loss can also reduce susceptibility to this compound.

    • Troubleshooting Step: Perform molecular characterization of the isolate to identify other resistance genes. Consider efflux pump inhibitor studies to assess the contribution of efflux systems.

  • Possible Cause 2: Suboptimal testing conditions. The in vitro activity of this compound can be influenced by the testing medium.

    • Troubleshooting Step: Ensure adherence to standardized susceptibility testing protocols (e.g., CLSI or EUCAST). Verify the quality of the Mueller-Hinton broth or agar.

Issue 2: Inconsistent results in synergy testing with meropenem.

  • Possible Cause: Inappropriate antibiotic concentrations or ratios. The synergistic effect can be dependent on the specific concentrations of both this compound and the partner antibiotic.

    • Troubleshooting Step: Perform a checkerboard assay to evaluate a wider range of concentrations and ratios to identify the optimal synergistic combination.

Issue 3: Discrepancy between in vitro susceptibility and in vivo efficacy.

  • Possible Cause: Host factors and infection site characteristics. The in vivo environment can significantly impact antibiotic activity.

    • Troubleshooting Step: While challenging to address experimentally, consider the pharmacokinetic and pharmacodynamic properties of this compound in the context of the specific animal model or clinical scenario.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Methodology: Broth microdilution is a standard method for determining MICs.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator agents. Serially dilute the antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar plate. Suspend colonies in saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate the microtiter plates with the bacterial suspension. Incubate at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

Methodology: Time-kill assays assess the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Antibiotic Addition: Add this compound (alone or in combination with another agent) at desired concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Interpretation: Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Synergy Testing (Checkerboard Assay)

Methodology: The checkerboard method is used to systematically evaluate the interaction between two antimicrobial agents.

  • Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the second antibiotic (e.g., meropenem) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate each well with a standardized bacterial suspension as described for MIC testing.

  • Incubation and Interpretation: After incubation, determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Visualizations

Experimental_Workflow_for_Susceptibility_Testing cluster_prep Preparation cluster_assays Assays cluster_results Interpretation Isolate Bacterial Isolate (e.g., OXA-58 producing strain) Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum MIC Broth Microdilution (MIC Determination) Inoculum->MIC TimeKill Time-Kill Assay Inoculum->TimeKill Synergy Checkerboard Assay (Synergy Testing) Inoculum->Synergy Antibiotics Antibiotic Stock Solutions Antibiotics->MIC Antibiotics->TimeKill Antibiotics->Synergy MIC_Result Determine MIC Value MIC->MIC_Result TK_Result Assess Bactericidal/ Bacteriostatic Activity TimeKill->TK_Result Syn_Result Calculate FIC Index (Synergy/Additive/Antagonism) Synergy->Syn_Result

Caption: Workflow for assessing this compound susceptibility.

BAL30072_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium BAL30072_ext This compound Fe_Uptake Iron Uptake System BAL30072_ext->Fe_Uptake Siderophore-mediated transport OM Outer Membrane PBPs Penicillin-Binding Proteins (PBP1a, 1b, 3) Fe_Uptake->PBPs Translocation Periplasm Periplasmic Space Cell_Lysis Spheroplasting & Cell Lysis PBPs->Cell_Lysis Inhibition of cell wall synthesis IM Inner Membrane

Caption: Simplified mechanism of action for this compound.

References

Validation & Comparative

A Head-to-Head Comparison: BAL-30072 vs. Aztreonam Against Metallo-β-Lactamase Producers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the challenge of metallo-β-lactamase (MBL)-producing Gram-negative bacteria, this guide provides an objective comparison of two monobactam antibiotics: the investigational siderophore sulfactam, BAL-30072, and the established therapeutic, aztreonam. This analysis is supported by experimental data on their in vitro efficacy and distinct mechanisms of action.

The rise of MBL-producing bacteria, which are resistant to nearly all β-lactam antibiotics, including carbapenems, presents a significant global health threat. While aztreonam is unique among β-lactams for its stability against MBL hydrolysis, its clinical utility is often hampered by the co-production of other β-lactamases. This compound has emerged as a promising agent with a novel mechanism of entry and broader target engagement.

Executive Summary of In Vitro Performance

This compound generally demonstrates superior or comparable in vitro activity against a range of MBL-producing pathogens when compared to aztreonam alone. Notably, this compound retains bactericidal activity against strains that are resistant to other β-lactams, including aztreonam.[1][2] The combination of aztreonam with a β-lactamase inhibitor, such as avibactam, significantly enhances its efficacy, making it a potent comparator.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound and aztreonam against various MBL-producing Gram-negative bacteria from cited studies.

OrganismResistance MechanismThis compound MIC (µg/mL)Aztreonam MIC (µg/mL)Comparator MICs (µg/mL)
P. aeruginosa (MDR) MBL-producersMIC₉₀: 8[1]-Meropenem MIC₉₀: >32[1]
Acinetobacter spp. (MDR) MBL-producersMIC₉₀: 4[1]-Meropenem MIC₉₀: >32
P. aeruginosa MBL-producers (n=19)11/19 isolates inhibited at 83/19 isolates inhibited at 8-
Enterobacteriaceae MBL-producers (NDM, VIM, IMP)MIC range: 0.06 to >128--
P. aeruginosa Metallo-carbapenemase producers (n=25)19/25 susceptible at 4--

MDR: Multidrug-resistant; MIC: Minimum Inhibitory Concentration; MIC₉₀: MIC required to inhibit 90% of isolates.

Mechanisms of Action and Resistance

Aztreonam's stability against MBLs is due to its monobactam structure, which binds poorly to the active site of these zinc-dependent enzymes. However, MBL-producing organisms frequently co-express other β-lactamases like extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze aztreonam, rendering it ineffective when used as monotherapy. Aztreonam primarily targets Penicillin-Binding Protein 3 (PBP3), leading to bacterial filamentation and eventual lysis.

This compound, a siderophore monosulfactam, utilizes a "Trojan horse" strategy to enter bacterial cells. Its dihydroxypyridone moiety chelates iron, allowing the molecule to be actively transported into the periplasmic space via bacterial iron uptake systems. This bypasses resistance mechanisms like porin channel mutations. Unlike aztreonam, this compound has a broader target spectrum, inhibiting not only PBP3 but also PBP1a and PBP1b. This multi-target inhibition leads to rapid bactericidal activity through spheroplasting and lysis, rather than just filamentation.

cluster_aztreonam Aztreonam Pathway cluster_bal30072 This compound Pathway cluster_resistance Resistance Mechanisms AZT Aztreonam PBP3 PBP3 AZT->PBP3 Inhibits Filamentation Cell Filamentation PBP3->Filamentation Leads to Lysis Cell Lysis Filamentation->Lysis BAL This compound IronUptake Iron Uptake System BAL->IronUptake Utilizes BAL_peri Periplasmic this compound IronUptake->BAL_peri PBP1a PBP1a BAL_peri->PBP1a Inhibits PBP1b PBP1b BAL_peri->PBP1b Inhibits PBP3_bal PBP3 BAL_peri->PBP3_bal Inhibits Spheroplast Spheroplasting & Lysis PBP1a->Spheroplast PBP1b->Spheroplast PBP3_bal->Spheroplast MBL Metallo-β-lactamase (MBL) MBL->AZT Ineffective Hydrolysis MBL->BAL Stable Other_BL Other β-lactamases (ESBL, AmpC) Other_BL->AZT Hydrolyzes

Fig. 1: Mechanisms of action for this compound and aztreonam.

Experimental Protocols

The in vitro activity data presented is primarily derived from susceptibility testing performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination:

  • Method: Broth microdilution or agar dilution methods are standardly used.

  • Media: Cation-adjusted Mueller-Hinton broth or agar is typically employed. For this compound, media may be supplemented with 2,2'-bipyridyl to induce iron transport systems.

  • Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is used.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Endpoint: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antibiotics in Microtiter Plates prep_plates->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_mic Read Plates and Determine MIC incubate->read_mic end End read_mic->end

Fig. 2: General workflow for MIC determination by broth microdilution.

Discussion and Future Outlook

This compound demonstrates significant promise as a treatment for infections caused by MBL-producing Gram-negative bacteria, showing potent bactericidal activity even against isolates resistant to aztreonam. Its unique siderophore-mediated uptake and multi-PBP targeting offer potential advantages in overcoming common resistance mechanisms.

Aztreonam, while inherently stable to MBLs, is often compromised by co-produced β-lactamases. The development of aztreonam in combination with β-lactamase inhibitors, such as avibactam, has revitalized its potential. This combination effectively restores aztreonam's activity against many MBL-producing strains that also harbor ESBLs or AmpC enzymes.

For drug development professionals, this compound represents a novel chemical entity with a distinct mechanistic profile. Further in vivo studies are necessary to determine its clinical utility. For clinicians and researchers, the combination of aztreonam with a potent β-lactamase inhibitor is a more immediate therapeutic strategy. The choice between these agents in the future will depend on the specific resistance profiles of circulating pathogens, clinical trial outcomes, and safety profiles.

References

A Comparative Analysis of BAL-30072 and Meropenem Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial activities of BAL-30072 and meropenem against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is supported by experimental data from in vitro studies to assist researchers and drug development professionals in understanding the potential advantages and mechanisms of these antimicrobial agents.

Executive Summary

Pseudomonas aeruginosa is a significant cause of opportunistic infections, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This comparison focuses on two β-lactam antibiotics: meropenem, a broad-spectrum carbapenem, and this compound, a novel siderophore monosulfactam. While both agents target bacterial cell wall synthesis, this compound possesses a unique "Trojan horse" mechanism, utilizing the bacterium's iron uptake systems to facilitate entry into the cell. This guide will delve into their comparative in vitro efficacy, mechanisms of action, and the experimental protocols used to derive these findings.

In Vitro Activity: A Head-to-Head Comparison

The in vitro activity of this compound and meropenem against P. aeruginosa has been evaluated in multiple studies, with Minimum Inhibitory Concentration (MIC) being a key metric. MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the comparative MIC data for this compound and meropenem against various P. aeruginosa isolates.

Table 1: Comparative MIC50 and MIC90 Values against P. aeruginosa

AntibioticP. aeruginosa (Overall) MIC50/MIC90 (µg/mL)Multidrug-Resistant (MDR) P. aeruginosa MIC90 (µg/mL)
This compound 0.25 / 18
Meropenem Not consistently reported in direct comparison>32

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Meropenem MICs against P. aeruginosa with Characterized Resistance Mechanisms [1][2]

P. aeruginosa Strain TypeMeropenem MIC (mg/L)
Sensitive Isolates0.25
Broad-spectrum intrinsic resistance1 - 2
D2-protein-deficiency (OprD loss)1 - 2
Chromosomal β-lactamase inducible/derepressedNo change from sensitive isolates

Mechanisms of Action and Resistance

Meropenem

Meropenem, a carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It penetrates the bacterial cell and binds to essential penicillin-binding proteins (PBPs), specifically PBPs 2, 3, and 4 in P. aeruginosa. This binding inactivates the enzymes responsible for the final steps of peptidoglycan synthesis, leading to cell lysis and death.

Resistance to meropenem in P. aeruginosa is primarily mediated by:

  • Reduced Outer Membrane Permeability: Loss or downregulation of the OprD porin channel, which is the primary entry route for carbapenems into the periplasmic space.[3][4][5]

  • Efflux Pumps: Overexpression of efflux systems, such as MexAB-OprM and MexXY-OprM, which actively pump meropenem out of the cell.

  • Enzymatic Degradation: Production of carbapenem-hydrolyzing enzymes, particularly metallo-β-lactamases (MBLs).

  • Hyperproduction of AmpC β-lactamase: While carbapenems are generally stable to AmpC, significant overexpression can contribute to resistance.

This compound: A "Trojan Horse" Approach

This compound is a monosulfactam that, like other β-lactams, inhibits cell wall synthesis by targeting PBPs. However, its distinguishing feature is a dihydroxypyridone moiety that acts as a siderophore, a small molecule that chelates iron. This allows this compound to hijack the bacterium's own iron acquisition systems to gain entry into the periplasmic space. This "Trojan horse" strategy bypasses the conventional porin channels that are often compromised in resistant strains.

Once in the periplasm, this compound has a high affinity for PBPs 1a, 1b, and 3. The inhibition of multiple PBPs contributes to its potent bactericidal activity.

Overcoming Resistance:

The siderophore-mediated uptake mechanism of this compound allows it to circumvent resistance caused by the loss of the OprD porin, a common mechanism of carbapenem resistance in P. aeruginosa. Furthermore, as a monobactam, this compound is stable against hydrolysis by metallo-β-lactamases.

Visualizing the Mechanisms

Mechanism of Meropenem Action and Resistance

Meropenem_Mechanism cluster_outside Outside Cell cluster_cell P. aeruginosa Cell cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane Meropenem_out Meropenem OprD OprD Porin Meropenem_out->OprD Entry Meropenem_peri Meropenem OprD->Meropenem_peri Efflux Efflux Pump (e.g., MexAB-OprM) Meropenem_peri->Efflux Expulsion PBP PBPs (2, 3, 4) Meropenem_peri->PBP Inhibition AmpC AmpC β-lactamase Meropenem_peri->AmpC Hydrolysis (minor) MBL Metallo-β-lactamase Meropenem_peri->MBL Hydrolysis CellWall Peptidoglycan Synthesis PBP->CellWall Blocks CellLysis Cell Lysis CellWall->CellLysis Leads to

Caption: Meropenem action and resistance in P. aeruginosa.

Mechanism of this compound Action

BAL30072_Mechanism cluster_outside Outside Cell cluster_cell P. aeruginosa Cell cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane BAL30072_out This compound Iron Fe³⁺ BAL30072_out->Iron Chelates TDR TonB-Dependent Receptor (e.g., PiuA) Iron->TDR Binds to BAL30072_peri This compound TDR->BAL30072_peri Transport PBP_BAL PBPs (1a, 1b, 3) BAL30072_peri->PBP_BAL Inhibition CellWall_BAL Peptidoglycan Synthesis PBP_BAL->CellWall_BAL Blocks CellLysis_BAL Cell Lysis CellWall_BAL->CellLysis_BAL Leads to TonB TonB Complex TonB->TDR Energizes

Caption: this compound's "Trojan Horse" mechanism of action.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing antibiotic susceptibility. The data presented in this guide is primarily based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Workflow

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics in a 96-well plate Prepare_Antibiotics->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results by Observing Visible Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Standardized workflow for MIC determination.

Key Steps in the Broth Microdilution Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and meropenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

In Vivo Efficacy

While direct comparative in vivo studies between this compound and meropenem in animal models of P. aeruginosa infection are not extensively available in the reviewed literature, individual studies provide insights into their potential efficacy.

  • Meropenem: Studies in murine and rabbit pneumonia models have demonstrated the efficacy of meropenem against susceptible P. aeruginosa strains. Efficacy is often correlated with the time that the free drug concentration remains above the MIC (%fT>MIC). However, against resistant strains, particularly those with high MICs, the efficacy of standard dosing regimens is significantly reduced.

  • This compound: The unique mechanism of action of this compound, which allows it to overcome common resistance mechanisms, suggests potential for in vivo efficacy against meropenem-resistant P. aeruginosa. Further in vivo studies are warranted to fully elucidate its therapeutic potential in comparison to established treatments.

Conclusion

This compound demonstrates potent in vitro activity against P. aeruginosa, including multidrug-resistant strains that are resistant to meropenem. Its novel siderophore-mediated uptake mechanism allows it to bypass key resistance pathways that affect carbapenems. This suggests that this compound could be a promising therapeutic option for infections caused by difficult-to-treat P. aeruginosa. Further in vivo comparative studies are essential to validate these in vitro findings and to establish the clinical utility of this compound in treating P. aeruginosa infections. Meropenem remains a valuable antibiotic against susceptible P. aeruginosa, but its efficacy is increasingly challenged by the spread of resistance. This comparative guide highlights the importance of ongoing research and development of new antimicrobial agents with novel mechanisms of action to combat the growing threat of antibiotic resistance.

References

A Comparative Guide to the Efficacy of BAL-30072 and Other Siderophore Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the siderophore antibiotic BAL-30072 with other antibiotics, focusing on its efficacy against multidrug-resistant (MDR) Gram-negative bacteria. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key mechanisms.

Introduction to Siderophore Antibiotics

Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron, an essential nutrient.[1][2] Siderophore antibiotics exploit the iron uptake systems of bacteria to facilitate their entry into the bacterial cell, acting as a "Trojan horse" to bypass resistance mechanisms such as porin channel mutations.[3][4] This novel approach enhances the antibiotic's potency against otherwise resistant bacteria.[1] this compound is a monosulfactam that incorporates a dihydropyridone siderophore, enabling its activity against a broad spectrum of Gram-negative pathogens. Another prominent example of a siderophore antibiotic is cefiderocol, a cephalosporin with a catechol siderophore.

Mechanism of Action: this compound

This compound exhibits a dual mechanism of action. The siderophore component facilitates its transport across the outer membrane of Gram-negative bacteria via iron uptake systems. Once in the periplasmic space, the β-lactam core inhibits essential penicillin-binding proteins (PBPs), specifically PBP 1a, 1b, and 3. This inhibition disrupts cell wall synthesis, leading to spheroplasting and eventual lysis of the bacterial cell. This mode of action is distinct from other monobactams like aztreonam, which primarily target PBP 3.

BAL30072_Mechanism cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm BAL30072 BAL30072 Siderophore_Receptor Siderophore Receptor BAL30072->Siderophore_Receptor Binds Transport Iron Uptake System Siderophore_Receptor->Transport Mediates BAL30072_Peri This compound Transport->BAL30072_Peri Transports PBP1a PBP 1a BAL30072_Peri->PBP1a Inhibits PBP1b PBP 1b BAL30072_Peri->PBP1b Inhibits PBP3 PBP 3 BAL30072_Peri->PBP3 Inhibits Lysis Cell Lysis PBP1a->Lysis PBP1b->Lysis PBP3->Lysis

Mechanism of action of this compound.

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of this compound compared to other antibiotics against key Gram-negative pathogens. The data is presented as the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90).

Table 1: Activity of this compound against Multidrug-Resistant (MDR) Acinetobacter spp. and Pseudomonas aeruginosa

AntibioticMDR Acinetobacter spp. MIC90 (μg/mL)MDR P. aeruginosa MIC90 (μg/mL)
This compound 48
Meropenem>32>32

Table 2: Activity of this compound against various Gram-Negative Bacilli

OrganismThis compound MIC90 (μg/mL)Imipenem MIC90 (μg/mL)Meropenem MIC90 (μg/mL)
Proteus spp.0.2580.5
Providencia spp.≤0.0616>32
Serratia marcescens48Not Reported
Citrobacter freundii16Not ReportedNot Reported
Enterobacter cloacae>32Not ReportedNot Reported

Table 3: Comparative Activity of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacteria

OrganismCefiderocol Susceptibility (%)Colistin Susceptibility (%)Ceftazidime/avibactam Susceptibility (%)
Carbapenem-resistant Enterobacterales81.676.476.6
Carbapenem-resistant K. pneumoniae82.871.788.9
Carbapenem-resistant P. aeruginosa98.3100<35
Carbapenem-resistant A. baumannii94.9 (MIC ≤2 mg/L)93.6Not Reported

Synergy with Carbapenems

This compound has demonstrated synergistic activity when combined with carbapenems like meropenem against a range of multidrug-resistant Gram-negative bacteria. This combination can lead to a significant decrease in the MIC of this compound and enhance bactericidal activity. For instance, combining this compound with meropenem resulted in a ≥ 4-fold decrease in the this compound MIC90 for A. baumannii and K. pneumoniae. Time-kill studies have shown that the combination is bactericidal at concentrations 2- to 8-fold lower than either drug alone.

Synergy_Workflow cluster_invitro In Vitro Synergy Testing cluster_invivo In Vivo Efficacy Confirmation Isolates MDR Gram-Negative Isolates MIC_Testing Broth Microdilution (Checkerboard) Isolates->MIC_Testing Time_Kill Time-Kill Assays Isolates->Time_Kill Synergy_Result Synergy Observed (Additive or Synergistic Effect) MIC_Testing->Synergy_Result Time_Kill->Synergy_Result Animal_Model Murine Septicemia/ Thigh Infection Model Synergy_Result->Animal_Model Translates to Treatment Administer this compound, Carbapenem, or Combination Animal_Model->Treatment Outcome Measure Bacterial Burden/ Survival Treatment->Outcome Efficacy_Result Improved In Vivo Efficacy of Combination Outcome->Efficacy_Result

Workflow for assessing this compound and carbapenem synergy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and comparator agents is typically determined by broth microdilution or agar dilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Methodology (Broth Microdilution):

    • Prepare serial twofold dilutions of the antibiotics in cation-adjusted Mueller-Hinton broth. For cefiderocol, iron-depleted cation-adjusted Mueller-Hinton broth is used.

    • Inoculate microtiter plate wells with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.

  • Objective: To determine the rate and extent of bacterial killing by an antibiotic.

  • Methodology:

    • Prepare tubes containing Mueller-Hinton broth with the antibiotic at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the MIC).

    • Inoculate the tubes with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar to determine the viable bacterial count (CFU/mL).

    • Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Clinical Development and Considerations

This compound has undergone Phase I clinical trials, where it was found to be generally safe and well-tolerated in single and multiple ascending doses. However, reports of increased transaminase activities in healthy subjects during multiple-dose studies have raised concerns about potential hepatotoxicity. In vitro studies suggest that this compound may impair mitochondrial function in liver cells.

Cefiderocol has been approved for clinical use in the United States and Europe for treating complicated urinary tract infections and nosocomial pneumonia caused by susceptible Gram-negative organisms. Clinical trials have demonstrated its efficacy against carbapenem-resistant pathogens, including those producing metallo-β-lactamases.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of multidrug-resistant Gram-negative bacilli, including Acinetobacter spp. and P. aeruginosa, often outperforming carbapenems. Its unique mechanism of utilizing siderophore-mediated iron uptake allows it to circumvent some common resistance mechanisms. Furthermore, its synergistic activity with carbapenems presents a promising therapeutic strategy. While direct comparative efficacy data with other siderophore antibiotics like cefiderocol is not extensively available in head-to-head studies, both agents represent a significant advancement in the fight against antibiotic-resistant bacteria by employing a novel "Trojan horse" approach. Further clinical investigation is warranted to fully establish the therapeutic potential and safety profile of this compound.

References

Comparative Analysis of BAL-30072's Efficacy Against NDM-1 Producing Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational monosulfactam antibiotic, BAL-30072, against New Delhi metallo-β-lactamase-1 (NDM-1) producing Enterobacteriaceae. Infections driven by these multidrug-resistant organisms represent a significant global health threat, necessitating the development of novel therapeutic agents. This document details this compound's in vitro activity in comparison to other relevant antibiotics, supported by experimental data and detailed methodologies to aid in research and development efforts.

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against various NDM-1 producing Enterobacteriaceae species. This data provides a quantitative comparison of their in vitro potency.

Table 1: Comparative MICs (µg/mL) of this compound and Other Antibiotics against NDM-1 Producing Klebsiella pneumoniae

AntibioticMIC RangeMIC₅₀MIC₉₀
This compound1 - >644>64
Meropenem16 - >2048642048
Aztreonam64 - 2048128>256
Cefiderocol≤1 - >32≤8>8
Ceftazidime-avibactam + Aztreonam0.5 - >8 (C/A component)->8-fold synergy

Table 2: Comparative MICs (µg/mL) of this compound and Other Antibiotics against NDM-1 Producing Escherichia coli

AntibioticMIC RangeMIC₅₀MIC₉₀
This compound0.25 - 32--
Meropenem4 - 256--
Aztreonam16 - >256--
Cefiderocol---
Ceftazidime-avibactam + Aztreonam---

Table 3: Comparative MICs (µg/mL) of this compound and Other Antibiotics against NDM-1 Producing Enterobacter spp.

AntibioticMIC RangeMIC₅₀MIC₉₀
This compound0.5 - 64--
Meropenem8 - 128--
Aztreonam32 - >256--
Cefiderocol---
Ceftazidime-avibactam + Aztreonam---

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and comparator agents is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Bacterial Isolates: A panel of well-characterized, recent clinical isolates of NDM-1-producing Klebsiella pneumoniae, Escherichia coli, and Enterobacter species are used. Each isolate's identity and presence of the blaNDM-1 gene should be confirmed by molecular methods.

b. Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for susceptibility testing.

c. Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Antibiotic Preparation: Stock solutions of each antibiotic are prepared according to the manufacturer's instructions. Serial two-fold dilutions are then made in CAMHB to achieve the desired concentration range for testing.

e. Procedure:

  • 50 µL of the standardized bacterial suspension is added to each well of a 96-well microtiter plate containing 50 µL of the appropriate antibiotic dilution.

  • A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included on each plate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

f. Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Isolates Select NDM-1 Isolates Inoculum Prepare 0.5 McFarland Inoculum Isolates->Inoculum Media Prepare CAMHB Dispense Dispense Reagents into 96-Well Plate Media->Dispense Inoculum->Dispense Antibiotics Prepare Antibiotic Dilutions Antibiotics->Dispense Incubate Incubate at 35°C for 16-20h Dispense->Incubate Read Read Plates for Visible Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Fig. 1: Workflow for MIC Determination
Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

a. Bacterial Isolate and Inoculum: A representative NDM-1 producing strain is selected. A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB.

b. Antibiotic Concentrations: this compound is tested at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC for the test organism. A growth control (no antibiotic) is included.

c. Procedure:

  • The bacterial inoculum is added to flasks containing CAMHB with the specified antibiotic concentrations.

  • The flasks are incubated at 35°C ± 2°C with constant agitation.

  • At predefined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each flask.

  • The aliquots are serially diluted in sterile saline and plated onto Mueller-Hinton agar plates.

  • The plates are incubated at 35°C ± 2°C for 18-24 hours, and the number of viable colonies (CFU/mL) is determined.

d. Interpretation: Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_analysis Analysis Inoculum Prepare 5x10^5 CFU/mL Inoculum Antibiotic Add this compound (1x, 2x, 4x MIC) Inoculum->Antibiotic Incubate_Shake Incubate with Agitation Antibiotic->Incubate_Shake Sample Collect Aliquots at Time Points Incubate_Shake->Sample Dilute Serially Dilute Samples Sample->Dilute Plate Plate onto Agar Dilute->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count Count CFU/mL Incubate_Plates->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot

Fig. 2: Workflow for Time-Kill Assay
In Vivo Murine Infection Model

A neutropenic murine thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of antibiotics against Gram-negative pathogens.

a. Animal Model:

  • Female ICR mice (or another appropriate strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

b. Bacterial Challenge:

  • A well-characterized NDM-1 producing strain is grown to mid-logarithmic phase and then diluted.

  • Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension containing approximately 10⁶⁻⁷ CFU.

c. Antibiotic Treatment:

  • At a specified time post-infection (e.g., 2 hours), treatment is initiated.

  • This compound and comparator agents are administered subcutaneously or intravenously at doses that simulate human pharmacokinetic profiles.

  • A control group receives a placebo (e.g., saline).

d. Efficacy Endpoint:

  • At 24 hours post-treatment initiation, mice are euthanized.

  • The infected thigh muscle is excised, homogenized, and serially diluted.

  • Dilutions are plated on appropriate agar to determine the bacterial load (CFU/thigh).

e. Interpretation:

  • The efficacy of the antibiotic is determined by the reduction in bacterial load in the thighs of treated mice compared to the control group. A static effect is defined as no significant change from the initial inoculum, while a cidal effect is a significant reduction.

Murine_Model_Workflow cluster_induction Induction cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Neutropenia Induce Neutropenia in Mice Challenge Intramuscular Inoculation Neutropenia->Challenge Administer Administer Antibiotics Challenge->Administer Euthanize Euthanize Mice at 24h Administer->Euthanize Homogenize Homogenize Thigh Tissue Euthanize->Homogenize Quantify Quantify Bacterial Load (CFU) Homogenize->Quantify

Fig. 3: Workflow for Murine Thigh Infection Model

Concluding Remarks

This compound demonstrates promising in vitro activity against NDM-1 producing Enterobacteriaceae, a class of pathogens with limited treatment options. Its stability against metallo-β-lactamases like NDM-1 makes it a candidate for further investigation. The provided data and protocols are intended to serve as a valuable resource for the scientific community engaged in the critical work of developing new therapies to combat antimicrobial resistance. Further in vivo studies are warranted to fully elucidate the clinical potential of this compound.

A Comparative Analysis of BAL-30072 and Imipenem Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel siderophore monosulfactam, BAL-30072, and the established carbapenem, imipenem, against Acinetobacter baumannii. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of key mechanisms and workflows to inform research and development efforts in the fight against this often multidrug-resistant pathogen.

Executive Summary

Acinetobacter baumannii has emerged as a critical threat in healthcare settings due to its remarkable ability to acquire resistance to a wide array of antibiotics, including carbapenems, which are often considered last-resort agents. This compound, a novel monosulfactam, demonstrates a unique mechanism of action that allows it to evade some of the common resistance mechanisms that render carbapenems like imipenem ineffective. This guide synthesizes available in vitro and in vivo data to provide a direct comparison of their efficacy.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound and imipenem against various strains of A. baumannii has been evaluated using metrics such as Minimum Inhibitory Concentration (MIC) and time-kill assays. These studies reveal the potent activity of this compound, particularly against multidrug-resistant (MDR) and carbapenem-resistant isolates.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

AntibioticA. baumannii Strain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compound MDR Acinetobacter spp.-4[1][2]
Imipenem A. baumannii->32[2]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

In a study involving five diverse A. baumannii strains with defined resistance profiles, the combination of this compound with meropenem (a carbapenem similar to imipenem) was shown to lower the meropenem MICs by 2 to 8-fold[3].

Time-Kill Assay Data

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.

Antibiotic/CombinationA. baumannii StrainObservationReference
This compound + Meropenem Carbapenem-susceptible & resistant strainsBactericidal concentrations were 2 to 8-fold lower than for either drug alone.[3]
Imipenem + BLI-489 Carbapenem-resistant A. baumanniiSynergy observed at 6 hours.

These studies highlight that this compound, especially in combination with a carbapenem, can exert a potent bactericidal effect against A. baumannii, including strains that are resistant to carbapenems alone.

In Vivo Efficacy: Preclinical Models

Preclinical studies in animal models provide crucial information on the potential therapeutic efficacy of a drug. A rat soft-tissue infection model was used to compare this compound and meropenem.

TreatmentA. baumannii StrainsOutcomeReference
This compound 4 out of 5 strains (including meropenem-susceptible and -non-susceptible)Active
Meropenem 2 out of 5 strainsActive
This compound + Meropenem -Equally effective as this compound alone.

These findings suggest that this compound demonstrates a broader in vivo efficacy against a range of A. baumannii strains compared to a carbapenem in this model.

Mechanisms of Action and Resistance

Understanding the mechanisms of action and how bacteria develop resistance is fundamental to drug development.

This compound Mechanism of Action

This compound is a siderophore monosulfactam. Its unique structure includes a dihydropyridinone siderophore, which hijacks the bacterium's iron uptake systems to facilitate its entry across the outer membrane. Once inside, the monosulfactam core inhibits essential penicillin-binding proteins (PBPs), specifically PBP1a, PBP1b, and PBP3, leading to cell lysis. This multi-target approach is distinct from traditional monobactams that primarily target PBP3.

BAL30072_MoA cluster_outside Bacterial Exterior cluster_inside Periplasmic Space BAL30072 This compound Iron_Uptake Iron Uptake System BAL30072->Iron_Uptake Hijacks BAL30072_inside This compound Iron_Uptake->BAL30072_inside Transport PBP1a PBP1a BAL30072_inside->PBP1a Inhibits PBP1b PBP1b BAL30072_inside->PBP1b Inhibits PBP3 PBP3 BAL30072_inside->PBP3 Inhibits Cell_Wall Cell Wall Synthesis PBP1a->Cell_Wall Essential for PBP1b->Cell_Wall Essential for PBP3->Cell_Wall Essential for Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Imipenem Mechanism of Action

Imipenem, a carbapenem antibiotic, acts by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs) on the bacterial cell membrane. This disruption of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and death.

Imipenem_MoA cluster_outside Bacterial Exterior cluster_inside Periplasmic Space Imipenem Imipenem Porin Porin Channel Imipenem->Porin Enters via Imipenem_inside Imipenem Porin->Imipenem_inside Transport PBPs PBPs (e.g., PBP-1a, 1b, 2) Imipenem_inside->PBPs Inhibits Cell_Wall Cell Wall Synthesis PBPs->Cell_Wall Essential for Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of action of imipenem.

Acinetobacter baumannii Resistance Mechanisms

A. baumannii employs several mechanisms to resist carbapenems like imipenem. These include:

  • Enzymatic Degradation: Production of β-lactamases, particularly carbapenem-hydrolyzing class D β-lactamases (CHDLs) such as OXA-23, OXA-24/40, and OXA-58, which inactivate the antibiotic. Metallo-β-lactamases (MBLs) are also a concern.

  • Reduced Permeability: Loss or modification of outer membrane porins, such as CarO, restricts the entry of carbapenems into the bacterial cell.

  • Efflux Pumps: Systems like AdeABC can actively pump the antibiotic out of the cell.

  • Target Site Modification: Alterations in penicillin-binding proteins can reduce the binding affinity of carbapenems.

This compound is a poor substrate for MBLs and can inhibit class C β-lactamases, giving it an advantage against some resistant strains. Its active transport via siderophore receptors also helps bypass resistance due to porin loss.

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms in A. baumannii Imipenem Imipenem Enzymatic Enzymatic Degradation (e.g., OXA, MBLs) Imipenem->Enzymatic Inactivated by Porin_Loss Reduced Permeability (Porin Loss/Modification) Imipenem->Porin_Loss Blocked by Efflux Efflux Pumps (e.g., AdeABC) Imipenem->Efflux Expelled by PBP_Mod Target Modification (Altered PBPs) Imipenem->PBP_Mod Binding reduced by No_Effect Therapeutic Failure Enzymatic->No_Effect Leads to Porin_Loss->No_Effect Efflux->No_Effect PBP_Mod->No_Effect

Caption: Imipenem resistance mechanisms in A. baumannii.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and comparison of experimental data.

MIC Determination

Minimum Inhibitory Concentrations are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum serial_dilution Perform 2-fold serial dilutions of antibiotic in microtiter plate prep_inoculum->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow for MIC testing.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Antibiotic Addition: The antibiotic is added at the desired concentration (e.g., 0.5x, 1x, or 2x the MIC).

  • Incubation: The cultures are incubated at 37°C with shaking.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Quantification: Serial dilutions of the samples are plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in log₁₀ CFU/mL over time is plotted. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent.

Rat Soft-Tissue Infection Model

This in vivo model is used to assess the efficacy of antimicrobial agents in a live animal.

  • Animal Preparation: Neutropenic rats are typically used to ensure the infection is not cleared by the host immune system.

  • Infection: A defined inoculum of A. baumannii is injected into the soft tissue of the thigh.

  • Treatment: At specified time points post-infection (e.g., 2, 4, and 6 hours), the animals are treated with the test compounds (e.g., this compound, meropenem, or combination) or a placebo, often administered intraperitoneally.

  • Endpoint: After a set period (e.g., 24 hours), the animals are euthanized, and the infected tissue is harvested.

  • Bacterial Load Quantification: The tissue is homogenized, and serial dilutions are plated to determine the bacterial load (CFU/gram of tissue).

  • Analysis: The reduction in bacterial load in the treated groups is compared to the control group to determine the efficacy of the treatment.

Conclusion

This compound demonstrates significant promise as a therapeutic agent against multidrug-resistant Acinetobacter baumannii. Its novel mechanism of action, which utilizes bacterial iron uptake systems, allows it to overcome common resistance mechanisms that limit the efficacy of carbapenems like imipenem. In vitro data consistently show potent activity, especially against carbapenem-resistant strains, and in vivo data from a preclinical model support its potential for broader efficacy. The synergistic activity observed when this compound is combined with carbapenems further highlights its potential to restore or enhance the activity of existing antibiotic classes. Continued research and clinical evaluation are warranted to fully establish the role of this compound in the clinical management of infections caused by this challenging pathogen.

References

Validating BAL-30072 Efficacy in Gram-Negative Strains with Defined Resistance Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global health. BAL-30072, a novel siderophore monosulfactam, demonstrates promising activity against a broad spectrum of these challenging pathogens. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, against bacterial strains with well-defined resistance mechanisms.

Executive Summary

This compound exhibits potent in vitro and in vivo activity against a range of multidrug-resistant Gram-negative bacilli, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae.[1][2] Its unique mechanism of action, which involves exploiting bacterial iron uptake systems to facilitate cell entry and the inhibition of multiple penicillin-binding proteins (PBPs), contributes to its efficacy against strains resistant to conventional β-lactams.[3][4][5] Notably, this compound demonstrates synergy when combined with carbapenems, such as meropenem, enhancing its activity against otherwise resistant isolates.

Comparative Efficacy of this compound

The following tables summarize the in vitro activity of this compound and comparator agents against various resistant Gram-negative isolates. Minimum Inhibitory Concentrations (MICs) are presented as MIC₅₀ and MIC₉₀ (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

Table 1: Activity of this compound against Multidrug-Resistant Acinetobacter spp. and P. aeruginosa
Organism (Resistance Profile)This compoundMeropenemImipenemCefepimeAztreonamPiperacillin-Tazobactam
MDR Acinetobacter spp. 4 >32----
(MIC₉₀)
MDR P. aeruginosa 8 >32----
(MIC₉₀)

Data sourced from studies evaluating this compound against MDR isolates.

Table 2: Activity of this compound against Carbapenem-Resistant Enterobacteriaceae
Organism (Resistance Mechanism)This compound (MIC Range, μg/mL)
Enterobacteriaceae with OXA-48, IMP, NDM, VIM enzymes ≤4 (in 60-87% of isolates)
Enterobacteriaceae with KPC enzymes ≤4 (in 40% of isolates)

Data indicates the percentage of isolates inhibited at a concentration of ≤4 mg/L.

Table 3: Synergistic Activity of this compound in Combination with Meropenem
OrganismThis compound alone (MIC range, μg/mL)Meropenem alone (MIC range, μg/mL)This compound + Meropenem (1:1) (MIC range, μg/mL)
A. baumannii 0.5 - >640.5 - >64Lowered meropenem MICs 2-8-fold
P. aeruginosa 0.5 - >640.5 - >64Potentiation against OprD-deficient strains
Enterobacteriaceae --Enhanced activity

Data compiled from various in vitro studies.

Experimental Protocols

The data presented in this guide are based on established antimicrobial susceptibility testing methodologies.

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution or agar dilution methods were performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Media: For this compound testing, Mueller-Hinton agar or broth was often supplemented with 2,2'-bipyridyl to chelate iron and induce bacterial iron uptake systems, mimicking in vivo conditions.

  • Inoculum: A standardized bacterial inoculum was used.

  • Incubation: Plates were incubated at 37°C for 18-24 hours.

  • Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Time-Kill Studies
  • Purpose: To assess the bactericidal activity of an antimicrobial agent over time.

  • Method:

    • Bacterial cultures were grown to a logarithmic phase.

    • The antimicrobial agent (alone or in combination) was added at various multiples of the MIC.

    • Samples were collected at different time points (e.g., 0, 3, 6, 24 hours).

    • Viable bacterial counts (CFU/mL) were determined by plating serial dilutions.

  • Interpretation: A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.

In Vivo Efficacy Models
  • Neutropenic Murine Thigh Infection Model: This model is used to evaluate the efficacy of antimicrobial agents in immunocompromised hosts.

    • Mice are rendered neutropenic.

    • The thigh muscle is inoculated with a standardized bacterial suspension.

    • Treatment with the antimicrobial agent is initiated at a specified time post-infection.

    • The bacterial burden in the thigh is quantified after a defined treatment period.

  • Rat Soft-Tissue Infection Model: This model assesses antimicrobial efficacy in a localized infection.

    • A foreign body (e.g., a pouch) is implanted subcutaneously in rats.

    • The pouch is inoculated with the test organism.

    • Treatment is administered, and the bacterial concentration in the pouch fluid is monitored over time.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the key processes involved in validating the efficacy of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy Assessment cluster_in_vivo In Vivo Efficacy Confirmation cluster_data Data Analysis & Comparison strain_selection Select Resistant Strains (Defined Mechanisms) mic_testing MIC Determination (Broth/Agar Dilution) strain_selection->mic_testing time_kill Time-Kill Assays mic_testing->time_kill synergy_testing Synergy Testing (Chequerboard) mic_testing->synergy_testing data_analysis Analyze MICs, Kill Curves, In Vivo Data mic_testing->data_analysis time_kill->data_analysis synergy_testing->data_analysis animal_model Select Animal Model (e.g., Murine Thigh) treatment Administer this compound +/- Comparators animal_model->treatment bacterial_load Determine Bacterial Load treatment->bacterial_load efficacy_evaluation Evaluate Efficacy bacterial_load->efficacy_evaluation efficacy_evaluation->data_analysis comparison Compare this compound to Other Antibiotics data_analysis->comparison

Caption: Workflow for validating this compound efficacy.

BAL30072_Signaling_Pathway cluster_bacterium Gram-Negative Bacterium outer_membrane Outer Membrane periplasm Periplasmic Space pbp Penicillin-Binding Proteins (PBPs) (PBP1a, 1b, 3) inner_membrane Inner Membrane siderophore_receptor Siderophore Receptor siderophore_receptor->pbp Transport cell_lysis Spheroplasting & Lysis pbp->cell_lysis Inhibition bal30072 This compound bal30072->siderophore_receptor Iron Uptake System

References

A Comparative Guide: BAL-30072 in Combination with Clavulanate versus Meropenem for Treating Multidrug-Resistant Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates the exploration of novel therapeutic strategies. This guide provides a comprehensive comparison of the investigational siderophore monosulfactam, BAL-30072, in combination with the β-lactamase inhibitor clavulanate, against the widely used carbapenem antibiotic, meropenem. This analysis is based on available preclinical data, focusing on mechanisms of action, in vitro efficacy, and relevant experimental protocols.

Mechanism of Action

A fundamental understanding of the distinct mechanisms of action of this compound and meropenem is crucial for appreciating their respective strengths and potential synergies.

This compound: This novel antibiotic possesses a unique dual-action mechanism. As a siderophore, it actively chelates iron, utilizing the bacterium's own iron uptake systems for entry into the periplasmic space. This "Trojan horse" strategy facilitates its accumulation within the bacterial cell. Once inside, the monosulfactam core of this compound inhibits essential penicillin-binding proteins (PBPs), primarily PBP3, which is critical for bacterial cell division. This leads to the formation of filamentous cells and eventual cell lysis.[1]

Clavulanate: Clavulanic acid is a β-lactamase inhibitor. It has minimal intrinsic antibacterial activity but functions by irreversibly binding to and inactivating a wide range of β-lactamase enzymes produced by bacteria to degrade β-lactam antibiotics. In combination with this compound, clavulanate protects it from degradation by certain β-lactamases, thereby expanding its spectrum of activity.

Meropenem: A broad-spectrum carbapenem antibiotic, meropenem also targets bacterial cell wall synthesis by inhibiting multiple essential PBPs.[2][3][4] Its high affinity for a variety of PBPs contributes to its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.

cluster_BAL30072 This compound & Clavulanate Pathway cluster_Meropenem Meropenem Pathway This compound This compound Siderophore Receptor Siderophore Receptor This compound->Siderophore Receptor Binds Iron Uptake System Iron Uptake System Siderophore Receptor->Iron Uptake System Mediates entry via Periplasm_B Periplasm Iron Uptake System->Periplasm_B PBP3 Penicillin-Binding Protein 3 Periplasm_B->PBP3 Inhibits Cell Lysis_B Cell Lysis PBP3->Cell Lysis_B Leads to Clavulanate Clavulanate Beta-Lactamase Beta-Lactamase Clavulanate->Beta-Lactamase Inactivates Beta-Lactamase->this compound Prevents degradation of Meropenem Meropenem Porin Channel Porin Channel Meropenem->Porin Channel Enters via Periplasm_M Periplasm Porin Channel->Periplasm_M PBPs Penicillin-Binding Proteins (multiple) Periplasm_M->PBPs Inhibits Cell Lysis_M Cell Lysis PBPs->Cell Lysis_M Leads to

Caption: Mechanisms of action for this compound/clavulanate and meropenem.

In Vitro Efficacy

The in vitro activity of this compound in combination with clavulanate has been evaluated against a range of multidrug-resistant Gram-negative bacteria and compared to meropenem.

Minimum Inhibitory Concentration (MIC) Data

A key study evaluated the activity of this compound, both alone and in combination with clavulanate and another β-lactamase inhibitor (BAL29880), against a panel of carbapenem-resistant Enterobacteriaceae isolates. The findings from this study, particularly the data for the this compound and clavulanate combination, provide a valuable benchmark against meropenem.

Bacterial Group (Resistance Mechanism)This compound + Clavulanate MIC (mg/L)Meropenem MIC (mg/L)
Enterobacteriaceae with KPC enzymes
Klebsiella pneumoniae (n=15)>32 (40% resistant)>8
Enterobacteriaceae with Metallo-β-lactamases (MBLs)
NDM-producers (n=16)≤4 (most susceptible)>8
VIM-producers (n=15)≤4 (most susceptible)>8
IMP-producers (n=15)≤4 (most susceptible)>8
Enterobacteriaceae with OXA-48-like enzymes
OXA-48-producers (n=30)≤4 (most susceptible)>8

Note: Data synthesized from Mushtaq et al., J Antimicrob Chemother, 2013.[5] "Resistant" is defined as MIC > 4 mg/L. The addition of clavulanate extended the activity of this compound against many carbapenem-resistant Enterobacteriaceae.

Time-Kill Kinetics

In Vivo Efficacy

Direct head-to-head in vivo comparative studies of this compound in combination with clavulanate versus meropenem are currently limited in the public domain. However, the in vivo efficacy of this compound has been demonstrated in animal models of infection.

In a rat soft-tissue infection model with multidrug-resistant Acinetobacter baumannii, this compound alone was effective against four of the five strains tested, including both meropenem-susceptible and -non-susceptible strains. In the same model, meropenem was only effective against two of the five strains. Notably, the combination of this compound and meropenem was as effective as this compound alone. These findings suggest the potential for this compound, and by extension its combination with clavulanate, to be effective in vivo against challenging MDR pathogens.

Further in vivo studies are warranted to directly compare the efficacy of the this compound/clavulanate combination with that of meropenem in various infection models.

Experimental Protocols

MIC Determination (Agar Dilution Method)

The following provides a generalized protocol for determining Minimum Inhibitory Concentrations (MICs) based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which were referenced in the evaluation of this compound.

cluster_workflow Agar Dilution MIC Protocol Workflow A Prepare serial two-fold dilutions of antimicrobial agents B Incorporate each dilution into molten Mueller-Hinton agar A->B C Pour agar into petri dishes and allow to solidify B->C E Spot a defined volume of inoculum onto each agar plate C->E D Prepare standardized bacterial inoculum (0.5 McFarland) D->E F Incubate plates at 35-37°C for 16-20 hours E->F G Determine MIC as the lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination by agar dilution.

Key Parameters from this compound Studies:

  • Inhibitors: When testing combinations, a fixed concentration of the inhibitor (e.g., clavulanate at 4 mg/L) is incorporated into the agar.

  • Iron Chelation: For siderophore antibiotics like this compound, an iron chelator such as 2,2′-bipyridyl may be added to the media to induce the bacterial iron uptake systems that the antibiotic utilizes for entry.

In Vivo Murine Sepsis Model

The following is a generalized workflow for a murine sepsis model to evaluate antibiotic efficacy. Specific parameters would be adapted based on the pathogen and antibiotic being tested.

cluster_workflow Murine Sepsis Model Workflow A Induce infection in mice (e.g., intraperitoneal injection of bacteria) B Administer test compounds (e.g., this compound + clavulanate, meropenem) and vehicle control at specified time points A->B C Monitor animals for clinical signs of illness and survival B->C D Collect tissue/blood samples at defined endpoints C->D E Determine bacterial burden (CFU counts) in target organs/blood D->E F Analyze data to compare efficacy of different treatment groups E->F

Caption: Generalized workflow for a murine sepsis model.

Considerations for this compound/Meropenem Studies:

  • Animal Models: Neutropenic mouse thigh and lung infection models are commonly used to assess the efficacy of antibiotics against Gram-negative pathogens.

  • Dosing: Human-simulated dosing regimens are often employed to better predict clinical efficacy.

Summary and Future Directions

The combination of this compound and clavulanate demonstrates promising in vitro activity against a range of carbapenem-resistant Enterobacteriaceae, often exhibiting lower MICs than meropenem against these challenging pathogens. The unique siderophore-mediated uptake mechanism of this compound offers a potential advantage in overcoming certain resistance mechanisms.

While direct in vivo comparative data for the this compound/clavulanate combination versus meropenem is needed, preliminary in vivo studies with this compound alone show its potential to be effective against multidrug-resistant bacteria.

Future research should focus on:

  • Head-to-head in vivo studies comparing this compound/clavulanate with meropenem in various infection models caused by well-characterized MDR Gram-negative strains.

  • Time-kill kinetic studies to further elucidate the bactericidal activity of the this compound/clavulanate combination against a broader range of pathogens.

  • Investigation of the potential for resistance development to the this compound/clavulanate combination compared to meropenem.

This information will be critical for defining the potential role of this compound in combination with clavulanate as a future therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria.

References

Navigating the Landscape of Beta-Lactam Resistance: A Comparative Guide to BAL-30072

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides a detailed comparison of BAL-30072, a novel siderophore monosulfactam, with other beta-lactam antibiotics, supported by experimental data to elucidate its unique position in the antimicrobial arsenal.

Introduction to this compound: A Dual-Action Mechanism

This compound is a monocyclic beta-lactam antibiotic that distinguishes itself through a unique mechanism of action. Unlike traditional monobactams such as aztreonam, which primarily target penicillin-binding protein 3 (PBP3), this compound also exhibits high affinity for PBP1a and PBP1b.[1] This multi-targeted approach leads to rapid bactericidal activity through the formation of spheroplasts and subsequent cell lysis, rather than the filamentation typically observed with PBP3 inhibitors.[1][2] Furthermore, its siderophore moiety facilitates active transport into Gram-negative bacteria by exploiting their iron uptake systems, a "Trojan horse" strategy to bypass some common resistance mechanisms like porin loss.

Comparative Efficacy Against Multidrug-Resistant Gram-Negative Bacilli

This compound has demonstrated potent in vitro activity against a broad spectrum of challenging Gram-negative pathogens, including carbapenem-resistant strains of Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae.[2][3] The following tables summarize the comparative minimum inhibitory concentration (MIC) data from various studies.

Table 1: Activity of this compound and Comparator Beta-Lactams against Multidrug-Resistant (MDR) Acinetobacter baumannii
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound44
Meropenem>32>32
Imipenem--
Ceftazidime--
Piperacillin-Tazobactam--

Data compiled from Page et al. (2010).

Table 2: Activity of this compound and Comparator Beta-Lactams against Multidrug-Resistant (MDR) Pseudomonas aeruginosa
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound-8
Meropenem>32>32
Imipenem--
Ceftazidime--
Piperacillin-Tazobactam--

Data compiled from Page et al. (2010).

Table 3: Activity of this compound against Carbapenem-Resistant Enterobacteriaceae with Characterized Resistance Mechanisms
Resistance MechanismThis compound MIC Range (µg/mL)
KPC≤0.06 - >32
NDM-10.25 - 4
OXA-2316
SHV-type ESBLsElevated MICs

Data compiled from Landman et al. (2014) and other sources.

Understanding Cross-Resistance and Lack Thereof

A key attribute of this compound is its stability against many beta-lactamases that confer resistance to other beta-lactams.

  • Metallo-β-lactamases (MBLs): this compound is stable to hydrolysis by MBLs such as VIM, IMP, and NDM types, retaining activity against many MBL-producing isolates that are resistant to carbapenems and other beta-lactams.

  • Carbapenemases: It demonstrates stability against Ambler Class A (e.g., KPC) and Class D (e.g., OXA-type) carbapenemases. However, high levels of some ESBLs (especially SHV-type) and AmpC beta-lactamases can lead to elevated MICs.

  • Efflux Pumps: Overexpression of efflux pumps, such as MexA-MexB-OprM and MexX-MexY-OprM in P. aeruginosa and AdeB in A. baumannii, has been correlated with reduced susceptibility to this compound.

This profile indicates that there is limited cross-resistance between this compound and carbapenems in isolates where resistance is mediated by MBLs or certain carbapenemases. However, cross-resistance may be observed in isolates that overexpress certain efflux pumps or produce high levels of specific ESBLs or AmpC enzymes.

Experimental Protocols

The determination of this compound's antimicrobial activity requires specific methodologies to account for its siderophore-mediated uptake.

Broth Microdilution for MIC Determination

The minimum inhibitory concentrations (MICs) are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A crucial modification for testing siderophore antibiotics like this compound is the use of iron-depleted media to mimic the iron-limited conditions in a host and induce the expression of bacterial iron transport systems.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Inoculation Inoculate microtiter plates with bacterial suspension Bacterial_Inoculum->Inoculation Antibiotic_Dilution Prepare serial dilutions of this compound and comparator antibiotics in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) Antibiotic_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visually determine the lowest concentration with no visible growth (MIC) Incubation->Reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Time-Kill Assays

Bactericidal activity is assessed using time-kill assays. Bacterial cultures are exposed to the antibiotic at concentrations relative to the MIC (e.g., 4x MIC), and the number of viable bacteria (CFU/mL) is determined at various time points over 24 hours. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Signaling Pathways and Resistance Mechanisms

The development of resistance to this compound can involve multiple pathways.

Resistance_Pathways cluster_resistance Resistance Mechanisms BAL30072 BAL30072 Outer_Membrane Outer Membrane BAL30072->Outer_Membrane Siderophore- mediated uptake Iron_Uptake_Alteration Alterations in Iron Uptake Systems BAL30072->Iron_Uptake_Alteration Reduced Uptake Periplasm Periplasm Outer_Membrane->Periplasm PBP_Target PBP 1a, 1b, 3 Periplasm->PBP_Target Inhibition Efflux_Pump Efflux Pump Overexpression (e.g., MexAB-OprM, AdeB) Periplasm->Efflux_Pump Expulsion Beta_Lactamase Beta-Lactamase Production (e.g., AmpC, SHV-ESBL) Periplasm->Beta_Lactamase Hydrolysis Cell_Lysis Cell_Lysis PBP_Target->Cell_Lysis Leads to

Caption: this compound mechanism of action and resistance pathways.

Conclusion

This compound presents a promising profile against multidrug-resistant Gram-negative bacteria due to its unique mechanism of action and its ability to evade several key beta-lactam resistance mechanisms, particularly metallo-beta-lactamases. While cross-resistance with other beta-lactams is limited in many scenarios, it is not absent, with overexpression of certain efflux pumps and beta-lactamases posing potential challenges. The data presented in this guide underscore the importance of understanding the specific resistance profiles of clinical isolates to effectively deploy novel antibiotics like this compound. Continued research and detailed susceptibility testing are crucial to fully realize the clinical potential of this innovative agent.

References

Head-to-head comparison of BAL-30072 and cefiderocol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two novel siderophore-based antibiotics, BAL-30072 and cefiderocol, reveals distinct profiles in their activity against multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of their mechanisms of action, in vitro and in vivo efficacy, and available clinical data, supported by experimental protocols and data visualizations.

Executive Summary

This compound, a siderophore monosulfactam, and cefiderocol, a siderophore cephalosporin, both employ a "Trojan horse" strategy to enter bacterial cells by utilizing iron uptake systems. While both exhibit potent activity against a range of challenging Gram-negative pathogens, their spectrum of activity, stability to β-lactamases, and clinical development status differ significantly. Cefiderocol has successfully navigated clinical trials and is approved for use in several countries, whereas the clinical development of this compound has been less straightforward, with some studies indicating potential for hepatotoxicity at clinically relevant concentrations.[1]

Mechanism of Action

Both antibiotics act by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, their primary PBP targets and molecular structures differ, influencing their antibacterial spectrum and stability.

This compound is a monocyclic β-lactam belonging to the sulfactam class.[2][3][4] A key feature of this compound is its dihydroxypyridone siderophore, which chelates iron and facilitates its transport across the outer membrane of Gram-negative bacteria via iron transporters.[5] Uniquely, this compound has a high affinity for PBP 1a and PBP 1b in addition to PBP 3, leading to spheroplasting and lysis rather than the filament formation typically seen with monobactams that primarily target PBP 3.

Cefiderocol is a cephalosporin with a chlorocatechol group on its C-3 side chain that acts as a siderophore. This allows it to chelate iron and be actively transported into the periplasmic space through bacterial iron transporters like CirA and Fiu in E. coli and PiuA in P. aeruginosa. Similar to other cephalosporins, cefiderocol's primary target is PBP3, leading to the inhibition of peptidoglycan synthesis and subsequent cell death. Its structure, which resembles both cefepime and ceftazidime, confers stability against a wide range of β-lactamases.

Mechanism_of_Action cluster_BAL30072 This compound cluster_Cefiderocol Cefiderocol B_Siderophore Dihydroxypyridone Siderophore B_Entry Active Transport via Iron Transporters B_Siderophore->B_Entry Chelates Fe3+ B_PBPs Inhibition of PBP 1a, 1b, & 3 B_Entry->B_PBPs B_Effect Spheroplasting & Lysis B_PBPs->B_Effect C_Siderophore Chlorocatechol Siderophore C_Entry Active Transport via Iron Transporters (e.g., PiuA, CirA, Fiu) C_Siderophore->C_Entry Chelates Fe3+ C_PBPs Inhibition of PBP 3 C_Entry->C_PBPs C_Effect Inhibition of Cell Wall Synthesis C_PBPs->C_Effect

Figure 1. Comparative mechanism of action for this compound and cefiderocol.

In Vitro Activity

Both agents have demonstrated potent in vitro activity against a broad spectrum of Gram-negative pathogens, including many multidrug-resistant (MDR) and carbapenem-resistant (CR) isolates.

OrganismThis compound MIC90 (μg/mL)Cefiderocol MIC90 (μg/mL)Reference(s)
Acinetobacter baumannii (MDR)4≤2
Pseudomonas aeruginosa (MDR)8≤2
Carbapenem-Resistant EnterobacteralesVaries by enzyme type≤2
Stenotrophomonas maltophiliaActive≤2

Table 1. Comparative in vitro activity (MIC90) of this compound and cefiderocol against key Gram-negative pathogens.

This compound has shown potent activity against MDR Acinetobacter spp. and P. aeruginosa, including carbapenem-resistant strains. It is also active against many carbapenemase-producing Enterobacterales. Cefiderocol has demonstrated broad and potent in vitro activity against carbapenem-resistant Enterobacterales, P. aeruginosa, A. baumannii, and S. maltophilia.

In Vivo Efficacy in Animal Models

Animal infection models are crucial for evaluating the in vivo potential of new antibiotics.

Animal ModelPathogenThis compound EfficacyCefiderocol EfficacyReference(s)
Rat Soft-Tissue InfectionA. baumanniiEffective against 4 of 5 strainsNot directly compared
Murine PneumoniaK. pneumoniaeData not available in searched articlesEffective
Murine Thigh InfectionP. aeruginosaData not available in searched articlesEffective

Table 2. Summary of in vivo efficacy in animal models.

This compound demonstrated efficacy in a rat soft-tissue infection model against several strains of A. baumannii, including meropenem-non-susceptible isolates. Cefiderocol has shown in vivo efficacy in various animal models, which has been correlated with its in vitro activity.

Clinical Trials

Cefiderocol has undergone extensive clinical development, leading to its approval for treating complicated urinary tract infections, hospital-acquired bacterial pneumonia, and ventilator-associated bacterial pneumonia. Phase 3 trials have demonstrated its efficacy, although some studies have raised questions about mortality rates in certain patient populations compared to best available therapy. Real-world evidence studies are ongoing to further establish its clinical utility.

The clinical development of this compound has been more limited. While early-phase clinical trials were conducted, concerns about elevated transaminase levels in healthy volunteers at higher doses suggested potential hepatotoxicity, which may have impacted its further development.

Experimental Protocols

Antimicrobial Susceptibility Testing

Broth Microdilution for Cefiderocol:

A significant challenge in the in vitro testing of cefiderocol is the requirement for iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). Standard Mueller-Hinton broth contains variable amounts of iron, which can interfere with the siderophore-mediated uptake of cefiderocol and lead to falsely elevated MIC values.

  • Media Preparation: Prepare ID-CAMHB according to CLSI guidelines. This involves chelating iron from the broth, often using Chelex 100 resin, to achieve a final iron concentration that mimics in vivo conditions.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Inoculation: Dispense the standardized inoculum into microtiter plates containing serial twofold dilutions of cefiderocol.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of cefiderocol that completely inhibits visible growth.

Cefiderocol_AST_Workflow Start Start Prepare_Media Prepare Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) Start->Prepare_Media Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Plates Prepare Microtiter Plates with Serial Dilutions of Cefiderocol Prepare_Media->Prepare_Plates Dilute_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plates Inoculate Plates Dilute_Inoculum->Inoculate_Plates Prepare_Plates->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Figure 2. Workflow for cefiderocol antimicrobial susceptibility testing.

Time-Kill Assay:

Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in the appropriate broth medium (e.g., CAMHB or ID-CAMHB).

  • Drug Concentrations: The antibiotics are added at various concentrations, often multiples of the MIC (e.g., 1x, 2x, 4x MIC).

  • Sampling: Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Enumeration: Serial dilutions of the samples are plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Animal Infection Models

Murine Pneumonia Model:

This model is commonly used to evaluate the efficacy of antibiotics against respiratory pathogens.

  • Animal Preparation: Mice (e.g., C57BL/6 or BALB/c) are often rendered neutropenic by treatment with cyclophosphamide to establish a more severe infection.

  • Infection: A defined inoculum of the test pathogen (e.g., K. pneumoniae or P. aeruginosa) is administered via intranasal or intratracheal instillation.

  • Treatment: Antibiotic therapy is initiated at a specified time post-infection and administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) for a defined duration.

  • Outcome Measures: Efficacy is assessed by monitoring survival rates, bacterial burden in the lungs and other organs, and/or histopathological changes.

Rat Soft-Tissue Infection Model:

This model is useful for assessing antibiotic efficacy in deep-seated infections.

  • Animal Preparation: A localized infection is established in the thigh muscle of rats by injecting a bacterial suspension.

  • Treatment: Antibiotic treatment is initiated at a set time after infection.

  • Outcome Measures: The primary endpoint is typically the reduction in bacterial load (CFU/gram of tissue) in the infected thigh muscle compared to untreated controls.

Conclusion

This compound and cefiderocol are both innovative siderophore antibiotics with potent activity against challenging Gram-negative pathogens. Cefiderocol has successfully translated its in vitro and in vivo efficacy into a clinically approved therapeutic, offering a valuable new option for treating serious infections. The clinical development of this compound has been less clear-cut, with potential safety signals that may have hindered its progress. For researchers, the distinct properties of these two agents provide a compelling case study in the development of novel antibiotics targeting multidrug-resistant bacteria. The unique requirement for iron-depleted media for in vitro testing of cefiderocol highlights the importance of specialized methodologies when evaluating siderophore-based drugs.

References

Evaluating the Synergistic Efficacy of BAL-30072 with Carbapenems Against Multidrug-Resistant Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to modern medicine. In the quest for novel therapeutic strategies, the combination of the experimental monosulfactam BAL-30072 with carbapenems has emerged as a promising approach to overcome resistance. This guide provides a comprehensive evaluation of the synergistic activity of this compound with various carbapenems, supported by experimental data from in vitro and in vivo studies.

In Vitro Synergy: Checkerboard and Time-Kill Assays

The synergistic potential of this compound in combination with the carbapenems meropenem, imipenem, and doripenem has been extensively evaluated against a range of MDR Gram-negative bacilli, including Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2]

Checkerboard Assay Data

Checkerboard assays, which determine the Fractional Inhibitory Concentration Index (FICI), are a standard method for quantifying antimicrobial synergy. An FICI of ≤ 0.5 is indicative of synergy. While specific FICI values are not consistently reported across all public literature, studies consistently describe synergistic and additive effects when this compound is combined with carbapenems against many Enterobacteriaceae and P. aeruginosa isolates.[2] For A. baumannii, the interactions are more often characterized as additive.[2]

Bacterial Species Carbapenem Observed Interaction with this compound Reference
EnterobacteriaceaeMeropenem, Imipenem, DoripenemSynergistic to Additive[2]
Pseudomonas aeruginosaMeropenem, Imipenem, DoripenemSynergistic to Additive
Acinetobacter baumanniiMeropenemAdditive

Note: The degree of synergy can be strain-dependent.

Time-Kill Assay Data

Time-kill assays provide a dynamic view of the bactericidal activity of antimicrobial combinations over time. For Enterobacteriaceae, the combination of this compound with meropenem, imipenem, or doripenem has been shown to prevent the regrowth that is often observed with either agent alone at 24 hours. This enhanced and sustained bactericidal activity is a key indicator of synergistic action. Against P. aeruginosa and A. baumannii, the synergistic effect in time-kill assays was less consistent and appeared to be strain- and carbapenem-specific. For instance, the combination with imipenem was noted to prevent regrowth in a strain of P. aeruginosa ATCC 27853, while the meropenem combination did not show the same effect.

In Vivo Efficacy: Animal Models

The promising in vitro synergy of this compound and carbapenem combinations has been translated into improved efficacy in animal models of infection.

Septicemia Models

In murine septicemia models, the combination of this compound with meropenem demonstrated greater in vivo efficacy than either drug alone against infections caused by carbapenem-resistant Gram-negative bacteria. This suggests that the synergy observed in laboratory tests can lead to improved therapeutic outcomes in a living organism.

Soft-Tissue Infection Models

In a rat soft-tissue infection model using various strains of A. baumannii, this compound monotherapy was effective against four of the five strains tested. The combination of this compound with meropenem was found to be equally effective as this compound alone in this model.

Experimental Protocols

Checkerboard Broth Microdilution Assay

The checkerboard assay is performed to determine the FICI, which quantifies the in vitro synergy of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and carbapenems

Procedure:

  • Dispense CAMHB into all wells of a 96-well plate.

  • Create two-fold serial dilutions of this compound along the x-axis and a carbapenem along the y-axis.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include wells for growth control (no antibiotic) and sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination, defined as the lowest concentration showing no visible growth.

  • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

Time-kill assays assess the rate and extent of bacterial killing by antimicrobial agents over time.

Materials:

  • Flasks containing CAMHB

  • Bacterial inoculum

  • Stock solutions of this compound and carbapenems

Procedure:

  • Inoculate flasks containing CAMHB with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Add this compound and/or a carbapenem at desired concentrations (e.g., 0.5x, 1x, or 2x MIC). Include a growth control flask without any antibiotic.

  • Incubate the flasks at 35-37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL versus time for each antimicrobial regimen.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_invivo In Vivo Animal Model C1 Prepare serial dilutions of This compound and Carbapenem in 96-well plate C2 Inoculate with standardized bacterial suspension C1->C2 C3 Incubate for 16-20 hours C2->C3 C4 Determine MICs of single agents and combinations C3->C4 C5 Calculate Fractional Inhibitory Concentration Index (FICI) C4->C5 T1 Inoculate broth with bacteria and antibiotics T2 Incubate with shaking T1->T2 T3 Sample at multiple time points (0, 2, 4, 6, 8, 24h) T2->T3 T4 Determine viable cell counts (CFU/mL) T3->T4 T5 Plot log10 CFU/mL vs. Time T4->T5 A1 Induce infection in animal model (e.g., septicemia, thigh infection) A2 Administer this compound, Carbapenem, or combination A1->A2 A3 Monitor survival rates or determine bacterial load in tissues A2->A3 A4 Compare efficacy of combination vs. monotherapy A3->A4

Caption: Workflow for evaluating this compound and carbapenem synergy.

Signaling Pathway and Mechanism of Action

The synergistic interaction between this compound and carbapenems is rooted in their complementary mechanisms of action and resistance profiles.

Mechanism_of_Action BAL30072 This compound (Monosulfactam) PBP Penicillin-Binding Proteins (PBPs) (Cell Wall Synthesis) BAL30072->PBP Inhibits Carbapenemases Carbapenemases (e.g., KPC, MBLs, OXAs) BAL30072->Carbapenemases Stable against many Carbapenem Carbapenem (e.g., Meropenem) Carbapenem->PBP Inhibits Cell_Lysis Bacterial Cell Lysis and Death PBP->Cell_Lysis Leads to Carbapenemases->Carbapenem Hydrolyzes (Resistance) Outer_Membrane Bacterial Outer Membrane

References

BAL-30072: A Novel β-Lactam with Efficacy Against Colistin-Resistant Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria has rendered many last-resort antibiotics, including colistin, increasingly ineffective. This guide provides a comparative analysis of BAL-30072, a novel siderophore monosulfactam, and its potential efficacy against strains exhibiting resistance to colistin. This document synthesizes available in vitro data, details experimental methodologies, and visualizes the underlying mechanisms of action and resistance.

Overview of this compound

This compound is a new monocyclic β-lactam antibiotic belonging to the sulfactam class.[1][2] It demonstrates potent activity against a wide range of significant Gram-negative pathogens, including many carbapenem-resistant strains of Pseudomonas aeruginosa and Acinetobacter sp.[1][2] A key feature of this compound is its unique mechanism of entry into bacterial cells. It possesses a dihydroxypyridone moiety that acts as a siderophore, enabling the molecule to utilize bacterial iron uptake systems to facilitate its entry across the outer membrane.

Comparative Efficacy of this compound

While direct head-to-head studies of this compound against a comprehensive panel of colistin-resistant isolates are limited, existing in vitro data suggest its potential utility. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-negative pathogens, including strains with resistance to other antibiotic classes.

Table 1: In Vitro Activity of this compound Against Multidrug-Resistant Acinetobacter spp. and P. aeruginosa
OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
MDR Acinetobacter spp.This compound-4[1]
MDR Acinetobacter spp.Meropenem->32
MDR P. aeruginosaThis compound-8
MDR P. aeruginosaMeropenem->32
Table 2: In Vitro Activity of this compound Against Contemporary Gram-Negative Isolates from New York City
OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
P. aeruginosaThis compound0.251
A. baumanniiThis compound4>64
KPC-possessing K. pneumoniaeThis compound4>64

Synergistic Potential with Colistin

A notable finding is the enhanced activity of this compound when used in combination with sub-inhibitory concentrations of colistin against isolates with elevated this compound MICs. This suggests a potential role for combination therapy in overcoming resistance.

Table 3: Potentiation of this compound Activity with Sub-MIC Colistin
OrganismPercentage of Isolates with ≥4-fold Decrease in this compound MIC
P. aeruginosa44%
A. baumannii82%
K. pneumoniae23%

Mechanisms of Action

The distinct mechanisms of action of this compound and colistin are crucial to understanding their respective activities and the basis for potential synergistic effects.

This compound Mechanism of Action

Unlike traditional monobactams that primarily target Penicillin-Binding Protein 3 (PBP3), this compound has a unique profile, inhibiting PBP1a and PBP1b in addition to PBP3. This multi-target inhibition leads to spheroplast formation and subsequent cell lysis, rather than the filamentation typically observed with PBP3 inhibitors.

BAL30072_Mechanism cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasmic Space Iron_Uptake Iron Uptake System BAL30072_in This compound Iron_Uptake->BAL30072_in PBP1a PBP1a Peptidoglycan Peptidoglycan Synthesis PBP1a->Peptidoglycan PBP1b PBP1b PBP1b->Peptidoglycan PBP3 PBP3 PBP3->Peptidoglycan Lysis Cell Lysis Peptidoglycan->Lysis BAL30072_out This compound BAL30072_out->Iron_Uptake Siderophore-mediated transport BAL30072_in->PBP1a Inhibits BAL30072_in->PBP1b Inhibits BAL30072_in->PBP3 Inhibits

This compound Mechanism of Action
Colistin Mechanism of Action and Resistance

Colistin, a polymyxin antibiotic, has a cationic polypeptide structure that interacts with the anionic lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), disrupting the outer membrane integrity and leading to cell death.

Resistance to colistin primarily arises from modifications to the lipid A moiety, which reduce the net negative charge and thereby decrease the binding affinity of colistin. This is often mediated by the two-component regulatory systems PmrAB and PhoPQ, which upregulate the addition of phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.

Colistin_Resistance cluster_stimuli Environmental Stimuli cluster_regulation Two-Component Systems cluster_modification LPS Modification Low_Mg Low Mg²⁺ PhoQ PhoQ (Sensor Kinase) Low_Mg->PhoQ Activate Acidic_pH Acidic pH Acidic_pH->PhoQ Activate PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates PmrB PmrB (Sensor Kinase) PhoP->PmrB Activates PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates PmrC PmrC (PEtN Transferase) PmrA->PmrC Upregulates ArnT ArnT (L-Ara4N Transferase) PmrA->ArnT Upregulates LipidA Lipid A PmrC->LipidA Modify ArnT->LipidA Modify Modified_LipidA Modified Lipid A (Reduced Negative Charge) LipidA->Modified_LipidA Colistin_Binding Reduced Colistin Binding Modified_LipidA->Colistin_Binding

Colistin Resistance Pathway

Experimental Protocols

The following methodologies are based on established standards and practices in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

MIC values for this compound and comparator agents are typically determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare serial two-fold dilutions of antibiotics in 96-well microtiter plates C Inoculate microtiter plates with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5 x 10⁵ CFU/mL) B->C D Incubate plates at 35°C for 16-20 hours C->D E Determine MIC as the lowest concentration with no visible bacterial growth D->E

MIC Determination Workflow
Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time. The methodology generally follows the guidelines outlined in CLSI document M26-A.

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow A Prepare bacterial culture in logarithmic growth phase B Add antibiotic at desired concentration (e.g., 4x MIC) A->B C Incubate at 37°C with shaking B->C D Collect aliquots at specified time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate on agar to determine viable cell counts (CFU/mL) D->E F Plot log₁₀ CFU/mL vs. time E->F

Time-Kill Assay Workflow

Conclusion

This compound represents a promising development in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action and ability to evade some common resistance mechanisms make it a candidate for further investigation, particularly for infections caused by strains resistant to last-resort therapies like colistin. The observed synergy with colistin suggests that combination therapies could be a viable strategy to enhance efficacy and potentially mitigate the development of resistance. Further clinical studies are warranted to fully elucidate the therapeutic potential of this compound in treating infections caused by colistin-resistant pathogens.

References

Comparative Transcriptomic Analysis of BAL-30072 and Other Beta-Lactam Antibiotics on Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative transcriptomic overview of the novel siderophore monosulfactam, BAL-30072, against other key beta-lactam antibiotics. The focus is on the impact of these agents on the gene expression of clinically significant Gram-negative pathogens, Pseudomonas aeruginosa and Acinetobacter baumannii. By juxtaposing the transcriptomic signature of this compound with that of the carbapenem, meropenem, this guide aims to illuminate the unique and shared cellular responses to these antibacterial compounds.

Introduction to the Antibiotics

This compound is an innovative monosulfactam antibiotic that leverages a "Trojan horse" strategy. It features a dihydroxypyridone siderophore moiety that chelates iron, facilitating its active transport into the bacterial cell via iron uptake systems. Once inside the periplasm, its beta-lactam core inhibits essential penicillin-binding proteins (PBPs), specifically PBP 1a, 1b, and 3, leading to cell lysis and death. This dual-action mechanism makes it a promising candidate against multidrug-resistant (MDR) Gram-negative bacteria.

Meropenem is a broad-spectrum carbapenem beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to and inactivating a range of PBPs. It is a critical therapeutic option for severe bacterial infections, including those caused by P. aeruginosa and A. baumannii.

Comparative Transcriptomic Data

The following tables summarize the known transcriptomic effects of this compound and meropenem on Pseudomonas aeruginosa. While comprehensive quantitative data for this compound is not publicly available, key findings from targeted studies are presented. For meropenem, data from RNA sequencing of treated biofilms provides a more quantitative insight.

Table 1: Key Differentially Expressed Genes in Pseudomonas aeruginosa Treated with this compound

Gene/OperonRegulationFunctionImplication for Mechanism of Action
Iron Uptake and Metabolism
fecIRA operonUpregulatedFerric dicitrate uptake systemSuggests this compound exposure triggers a response to iron limitation, potentially due to competition for iron uptake pathways or sequestration of iron by the drug's siderophore. The FecA receptor is implicated in this compound susceptibility.[1]
Pyochelin synthesis operonDownregulatedBiosynthesis of the siderophore pyochelinThe bacterium may downregulate its own siderophore production in response to the presence of the this compound siderophore mimic.[1]
piuADownregulatedSiderophore receptorPiuA contributes to the susceptibility of P. aeruginosa to this compound.[1]
piuCDownregulatedFe(II)-dependent dioxygenaseLocated adjacent to piuA, its downregulation is associated with the response to this compound.[1]
Other
hcpCUpregulatedHcp1 effector protein (Type VI secretion system)Indicates a broader stress response beyond cell wall and iron metabolism.[1]
R and F pyocin operonsDownregulatedBacteriocinsThe antibiotic stress may lead to a reduction in the production of these bacteriocins.

Table 2: Selected Differentially Expressed Genes in Pseudomonas aeruginosa Biofilms Treated with Meropenem

Data derived from RNA-seq analysis of mature P. aeruginosa PAO1 biofilms treated with 5 µg/ml meropenem. The full dataset can be accessed on the Gene Expression Omnibus (GEO) database under accession number GSE167137.

GeneLog2 Fold ChangeAdjusted p-valueFunctionImplication for Mechanism of Action
ampC7.751.95E-42Beta-lactamaseA well-established resistance mechanism to beta-lactam antibiotics, its strong upregulation indicates a direct response to the presence of meropenem.
PA41113.141.27E-22Hypothetical protein
hcp12.302.64E-17Hcp1 effector protein (Type VI secretion system)Similar to this compound, meropenem also induces a stress response involving the Type VI secretion system.

Experimental Protocols

A generalized workflow for a comparative bacterial transcriptomics experiment using RNA sequencing (RNA-seq) is outlined below.

Bacterial Culture and Antibiotic Treatment
  • Grow bacterial strains (e.g., P. aeruginosa PAO1, A. baumannii ATCC 17978) in appropriate culture media (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.

  • Expose the bacterial cultures to sub-inhibitory concentrations (e.g., 0.5x MIC) of the test antibiotics (this compound, meropenem) and a no-antibiotic control for a defined period (e.g., 1-2 hours).

  • Harvest bacterial cells by centrifugation and stabilize the RNA using an RNA stabilization reagent.

RNA Extraction
  • Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

  • Extract total RNA using a column-based RNA purification kit or phenol-chloroform extraction.

  • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

Ribosomal RNA (rRNA) Depletion
  • Remove the highly abundant ribosomal RNA from the total RNA sample using a commercially available rRNA depletion kit. This step is crucial for enriching the mRNA fraction for sequencing.

RNA-Seq Library Preparation
  • Fragment the rRNA-depleted RNA to a suitable size.

  • Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

  • Synthesize the second strand of cDNA.

  • Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

  • Amplify the library using PCR to generate a sufficient quantity of DNA for sequencing.

Sequencing and Bioinformatic Analysis
  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Perform quality control on the raw sequencing reads.

  • Align the reads to the reference bacterial genome.

  • Quantify the number of reads mapping to each gene.

  • Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the control.

  • Conduct gene ontology and pathway enrichment analysis to identify the biological processes and signaling pathways affected by each antibiotic.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and the experimental workflow described above.

BAL30072_Mechanism This compound Mechanism of Action cluster_outside Bacterial Exterior cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm BAL30072 This compound (Siderophore-Monobactam Conjugate) IronReceptor Iron Uptake Receptor (e.g., FecA) BAL30072->IronReceptor Binds to receptor BAL30072_periplasm This compound IronReceptor->BAL30072_periplasm Transport PBP Penicillin-Binding Proteins (PBP 1a, 1b, 3) BAL30072_periplasm->PBP Inhibits CellLysis Cell Lysis PBP->CellLysis Leads to Meropenem_Mechanism Meropenem Mechanism of Action cluster_outside Bacterial Exterior cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Meropenem Meropenem Porin Porin Channel Meropenem->Porin Diffusion Meropenem_periplasm Meropenem Porin->Meropenem_periplasm PBP Penicillin-Binding Proteins Meropenem_periplasm->PBP Inhibits CellLysis Cell Lysis PBP->CellLysis Leads to RNASeq_Workflow Bacterial RNA-Seq Experimental Workflow Culture 1. Bacterial Culture & Antibiotic Treatment RNA_Extraction 2. Total RNA Extraction Culture->RNA_Extraction rRNA_Depletion 3. rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep 4. Library Preparation (Fragmentation, cDNA synthesis, Adapter Ligation) rRNA_Depletion->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Analysis 6. Bioinformatic Analysis (Alignment, Differential Expression) Sequencing->Analysis

References

Safety Operating Guide

Personal protective equipment for handling BAL-30072

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of BAL-30072, a siderophore sulfactam and monocyclic beta-lactam antibiotic. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to follow standard laboratory safety protocols to minimize exposure and potential sensitization.[1] The following personal protective equipment is recommended when handling this compound in a research setting.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.[1]
Hand Protection Protective GlovesChemically resistant gloves should be worn.
Body Protection Impervious ClothingA lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection Suitable RespiratorRecommended when engineering controls are not sufficient to minimize inhalation of dust or aerosols.[1]

Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid Contact: Take measures to prevent inhalation and contact with eyes and skin.[1]

  • Ventilation: Use only in areas with adequate exhaust ventilation to control exposure.

  • Aerosol and Dust Formation: Avoid the formation of dust and aerosols during handling.

Storage:

  • Container: Keep the container tightly sealed.

  • Environment: Store in a cool, well-ventilated area.

  • Ignition Sources: Keep away from direct sunlight and sources of ignition.

Emergency Procedures: First Aid

In the event of accidental exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Measures
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention.
Skin Contact Rinse the affected skin thoroughly with large amounts of water. Remove any contaminated clothing and seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.

Disposal Plan

As with many research compounds, specific disposal regulations can vary. The primary guideline is to dispose of this compound in accordance with all applicable federal, state, and local environmental regulations.

General Disposal Workflow:

cluster_handling Handling & Collection cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear appropriate PPE B Handle this compound in a ventilated area A->B C Collect all waste (solid & liquid) in a designated, sealed container B->C D Label container clearly: 'this compound Waste' C->D E Store in a designated, secure area away from incompatible materials D->E F Arrange for pickup by a licensed chemical waste disposal service E->F

Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAL-30072
Reactant of Route 2
BAL-30072

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.